(2,2'-Bipyridine)nickel dichloride
Description
The exact mass of the compound this compound, 95% is 283.941795 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
dichloronickel;2-pyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWRSAFGHPRHGG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2,2'-Bipyridine)nickel dichloride synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of (2,2'-Bipyridine)nickel dichloride
For Researchers, Scientists, and Drug Development Professionals
This compound, often abbreviated as [Ni(bpy)Cl₂], is a coordination compound of significant interest in various chemical fields. Its utility spans catalysis in organic synthesis, including hydrogenation, hydrocarbon coupling, and polymerization reactions, to its role as a building block in supramolecular chemistry and materials science.[1] The complex features a central nickel(II) ion, which possesses a d⁸ electronic configuration, coordinated to a bidentate 2,2'-bipyridine ligand and two chloride ligands.[2] This guide provides a comprehensive overview of its synthesis and detailed characterization methodologies.
Synthesis of [Ni(bpy)Cl₂]
The most common and direct method for synthesizing [Ni(bpy)Cl₂] involves the reaction of a nickel(II) chloride salt with 2,2'-bipyridine in a suitable solvent.[2] The reaction is typically performed by combining equimolar amounts of the reactants.[2]
The general reaction is: NiCl₂·6H₂O + C₁₀H₈N₂ → [Ni(C₁₀H₈N₂)Cl₂] + 6H₂O
The choice of solvent is crucial and affects reaction rate, yield, and purity.[2] Ethanol and methanol are frequently used as they effectively dissolve the reactants and facilitate the precipitation of the product complex.[2]
References
Unraveling the Dimeric Nature of (2,2'-Bipyridine)nickel Dichloride: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the crystal structure of what is commonly referred to as (2,2'-Bipyridine)nickel dichloride. This document clarifies the true dimeric nature of this compound, presenting detailed crystallographic data, experimental protocols, and structural visualizations.
While often represented by the simple monomeric formula [NiCl₂(bpy)], single-crystal X-ray diffraction studies have revealed that the compound readily forms a bimetallic species, [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂]. This guide focuses on the detailed crystal structure and synthesis of this more accurately represented dimeric complex, providing crucial data for researchers working with this reagent.
Crystallographic Data
The crystal structure of [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂] has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₂₀H₂₀Cl₄N₄Ni₂O₂ |
| Formula Weight | 643.58 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.053(4) |
| b (Å) | 11.309(3) |
| c (Å) | 6.326(1) |
| α (°) | 90 |
| β (°) | 94.22(2) |
| γ (°) | 90 |
| Volume (ų) | 1002.4(4) |
| Z | 2 |
| Calculated Density (g/cm³) | 2.131 |
Table 1: Crystallographic data for [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂].
Molecular Structure and Coordination Environment
The structure of [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂] consists of a centrosymmetric dimer where two nickel(II) centers are bridged by two chloride ions. Each nickel atom is in a distorted octahedral coordination environment. The coordination sphere of each nickel is completed by the two nitrogen atoms of a bidentate 2,2'-bipyridine ligand, one terminal chloride ion, and one water molecule. The nickel-nickel distance in the dimer is 3.441 Å.[1]
Selected bond lengths and angles are provided in the following table to offer a quantitative description of the coordination geometry.
| Bond | Length (Å) | Angle | Angle (°) |
| Ni-Cl(bridging) | 2.405(1) | N(1)-Ni-N(2) | 78.9(1) |
| Ni-Cl(bridging)' | 2.418(1) | Cl(terminal)-Ni-O(1) | 88.5(1) |
| Ni-Cl(terminal) | 2.384(1) | Cl(bridging)-Ni-Cl(bridging)' | 86.5(1) |
| Ni-N(1) | 2.078(3) | Ni-Cl(bridging)-Ni' | 93.5(1) |
| Ni-N(2) | 2.083(3) | ||
| Ni-O(1) | 2.101(3) |
Table 2: Selected bond lengths and angles for [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂].
Experimental Protocols
Synthesis of [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂]
The synthesis of the title compound is achieved through the reaction of a nickel(II) salt with 2,2'-bipyridine. A typical procedure is as follows:
-
Reaction Mixture Preparation: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and a stoichiometric equivalent of 2,2'-bipyridine are dissolved in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction is allowed to proceed under ambient conditions.
-
Isolation of the Product: The resulting green solution is concentrated under reduced pressure. The solid product is then precipitated by the addition of cold acetone.
-
Crystallization: X-ray quality crystals can be obtained by vapor diffusion of acetonitrile into a methanolic solution of the crude product over a period of one week.[1]
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of the dimeric complex and the coordination environment around the nickel centers.
References
An In-depth Technical Guide to the Electronic Properties of Dichloro(2,2'-bipyridine)nickel(II)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Dichloro(2,2'-bipyridine)nickel(II), denoted as Ni(bpy)Cl₂, is a coordination complex of significant interest due to its applications in catalysis and materials science. Understanding its electronic properties is paramount for optimizing existing applications and designing new molecular systems. This guide provides a comprehensive overview of the synthesis, molecular structure, and the electrochemical and spectroscopic properties of Ni(bpy)Cl₂. Detailed experimental protocols for its characterization via cyclic voltammetry and UV-Vis spectroscopy are presented, alongside quantitative data and theoretical insights into its molecular orbital structure.
Synthesis and Molecular Structure
The synthesis of Ni(bpy)Cl₂ is typically achieved through the direct reaction of a nickel(II) salt with 2,2'-bipyridine. The resulting complex exhibits distinct structural features that govern its electronic behavior.
A crucial aspect of Ni(bpy)Cl₂ is its molecular geometry and resulting electronic ground state. Unlike related Ni(II)-bipyridine aryl halide complexes which are typically square planar with a singlet (S=0) ground state, Ni(II)-bipyridine dihalides adopt a pseudo-tetrahedral geometry.[1] This structural arrangement leads to a high-spin triplet (S=1) ground state for the Ni(II) d⁸ center.[1] The chloride ligands are considered weak-field ligands, which influences the d-orbital splitting and the electronic properties discussed in subsequent sections.[1]
Experimental Protocol: Synthesis of Ni(bpy)Cl₂
This protocol describes a general method for the synthesis of Ni(bpy)Cl₂.[2]
-
Reagent Preparation: Dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in hot absolute ethanol under a nitrogen atmosphere. In a separate flask, dissolve an equimolar amount of 2,2'-bipyridine in the same solvent, also under nitrogen.
-
Reaction: Combine the two ethanol solutions.
-
Reflux: Heat the combined mixture to reflux for approximately 4-5 hours. A precipitate will form as the reaction proceeds.
-
Isolation: After cooling the reaction mixture to room temperature, collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the final product, a light green powder, under vacuum.
Electrochemical Properties
The redox behavior of Ni(bpy)Cl₂ is a key aspect of its electronic properties, providing insight into its ability to participate in electron transfer processes fundamental to catalysis. Cyclic voltammetry (CV) is the primary technique used to probe these properties.
The most significant electrochemical event for Ni(bpy)Cl₂ is its reduction. For the related complex, Ni(II)(t-Bubpy)Cl₂, the first reduction is an irreversible, metal-centered event occurring at approximately -1.3 V versus a saturated calomel electrode (SCE).[1] This contrasts sharply with Ni(II)-bpy aryl halide complexes, where the initial reduction is often ligand-based (on the bipyridine π* orbitals) and occurs at more negative potentials (e.g., -1.6 V vs SCE).[1] This difference highlights the profound influence of the halide ligands on the electronic structure.
Table 1: Quantitative Electrochemical Data for Ni(II)-bipyridine Dichloride Complex
| Parameter | Value | Reference Electrode | Notes |
|---|---|---|---|
| First Reduction Potential (Epc) | ~ -1.3 V | SCE | For the analogous Ni(t-Bubpy)Cl₂ complex. The reduction is irreversible and Ni-based.[1] |
Experimental Protocol: Cyclic Voltammetry (CV)
This protocol outlines a generalized procedure for acquiring the cyclic voltammogram of Ni(bpy)Cl₂.[3][4][5]
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Solution Preparation: Prepare an analyte solution of the Ni(bpy)Cl₂ complex (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide, or tetrahydrofuran). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate ([Bu₄N][BF₄]), to ensure sufficient conductivity.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter (or auxiliary) electrode, and a standard reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).[3][4]
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Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen, which can interfere with the measurement.[3] Maintain an inert atmosphere over the solution during the experiment.
-
Background Scan: First, record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and identify any background processes.
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Analyte Scan: Add the Ni(bpy)Cl₂ complex and record the voltammogram. Typically, the potential is scanned from an initial value where no reaction occurs, towards a negative potential to observe reductions, and then reversed.
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Data Analysis: Analyze the resulting plot of current vs. potential to determine the peak potentials (Epc for cathodic/reduction, Epa for anodic/oxidation).
Spectroscopic Properties
UV-Visible (UV-Vis) absorption spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of Ni(bpy)Cl₂ is characterized by relatively weak absorptions in the visible and near-infrared regions.[1] These are assigned as orbitally-forbidden d-d transitions (ligand field transitions).[1] The molar extinction coefficients (ε) for these bands are typically low (10¹ – 10² M⁻¹cm⁻¹).[1] This is in contrast to the more intense metal-to-ligand charge transfer (MLCT) bands often observed in related complexes that possess stronger field ligands.[1]
Table 2: Qualitative Spectroscopic Data for Ni(bpy)Cl₂
| Spectral Region | Transition Type | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| Visible / Near-IR | Ligand Field (d-d) | Low (10¹ - 10² M⁻¹cm⁻¹) | These transitions are orbitally forbidden, resulting in weak absorption bands.[1] |
Experimental Protocol: UV-Vis Spectroscopy
This protocol provides a general method for obtaining the UV-Vis absorption spectrum of Ni(bpy)Cl₂.[6][7][8]
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Solution Preparation: Prepare a dilute solution of the Ni(bpy)Cl₂ complex in a suitable UV-transparent solvent (e.g., acetonitrile, tetrahydrofuran, or dichloromethane). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
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Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
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Blank Measurement: Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the analyte solution. Place it in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-900 nm).
-
Data Processing: The instrument software will automatically subtract the solvent blank from the sample spectrum. The resulting data is a plot of absorbance versus wavelength.
Theoretical and Computational Insights
The distinct electronic properties of Ni(bpy)Cl₂ can be rationalized by considering its molecular orbital (MO) structure. In Ni(II)-bipyridine complexes, the key frontier orbitals are the Ni-based 3d orbitals and the bipyridine-based π and π* orbitals.
For Ni(II)-bipyridine dihalides, the weak-field nature of the chloride ligands results in a smaller energy gap (Δ) between the d-orbitals.[1] Crucially, the antibonding σ* orbital derived from the Ni 3d(x²-y²) orbital is significantly stabilized (lowered in energy) compared to its counterpart in a strong-field, square planar complex.[1] Consequently, the Lowest Unoccupied Molecular Orbital (LUMO), which serves as the redox-active molecular orbital (RAMO), is primarily metal-based. This explains why the first reduction is a Ni-centered process. In contrast, for strong-field aryl halide analogues, the σ* orbital is pushed to a much higher energy, leaving a bpy π* orbital as the LUMO and resulting in a ligand-centered reduction.[1]
Summary and Implications
The electronic properties of the Ni(bpy)Cl₂ complex are defined by its pseudo-tetrahedral geometry and triplet ground state. Key characteristics include:
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A metal-centered, irreversible reduction at a relatively mild potential (~ -1.3 V vs SCE).[1]
-
Weak ligand-field (d-d) transitions in its UV-Vis spectrum, indicating a lack of low-energy charge-transfer bands.[1]
-
A LUMO that is primarily Ni 3d orbital in character , a direct consequence of the weak-field chloride ligands.[1]
These properties are critical for its role in catalysis. The accessibility of the Ni(I) state via a metal-centered reduction is a crucial step in many cross-coupling reactions. The electronic structure dictates the reactivity of the complex, and understanding these fundamental principles allows researchers to rationally design more efficient catalysts and novel materials.
References
An In-depth Technical Guide to the Solvatochromism of (2,2'-Bipyridine)nickel dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromic properties of (2,2'-Bipyridine)nickel dichloride, [Ni(bpy)Cl₂]. The document details the synthesis of the complex, the experimental protocol for observing its solvatochromism, and an analysis of the underlying electronic transitions responsible for its color changes in different solvents.
Introduction to Solvatochromism and [Ni(bpy)Cl₂]
Solvatochromism is the phenomenon where the color of a solution changes depending on the polarity of the solvent. This change is due to the differential solvation of the ground and excited electronic states of a solute molecule or ion. In the case of transition metal complexes like this compound, solvatochromism provides valuable insights into the electronic structure and the nature of solute-solvent interactions.
This compound is a coordination compound featuring a central nickel(II) ion with a d⁸ electronic configuration. The nickel ion is coordinated to one bidentate 2,2'-bipyridine ligand and two chloride ligands. The arrangement of these ligands around the nickel center creates a specific ligand field, which dictates the energies of the d-orbitals and, consequently, the electronic transitions that can occur.
The UV-Vis absorption spectrum of [Ni(bpy)Cl₂] is characterized by two main types of electronic transitions:
-
Ligand-centered (LC) π → π* transitions: These are intense absorption bands typically occurring in the ultraviolet region, arising from electronic excitations within the 2,2'-bipyridine ligand itself. Upon coordination to the nickel ion, these bands may experience a shift in wavelength.
-
d-d transitions: These are typically weaker, broader bands that appear in the visible and near-infrared regions. They involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital of the nickel(II) ion. The energies of these transitions are sensitive to the solvent environment, leading to the observed solvatochromism.
Experimental Protocols
Synthesis of this compound
A standard laboratory procedure for the synthesis of [Ni(bpy)Cl₂] involves the reaction of a nickel(II) salt with 2,2'-bipyridine in a suitable solvent.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a specific molar equivalent of Nickel(II) chloride hexahydrate in a minimal amount of deionized water with continuous stirring.
-
In a separate flask, dissolve an equimolar amount of 2,2'-bipyridine in ethanol.
-
Slowly add the ethanolic solution of 2,2'-bipyridine dropwise to the aqueous solution of nickel(II) chloride while stirring vigorously.
-
Continue stirring the reaction mixture at room temperature for a designated period to ensure the complete formation of the complex.
-
The resulting precipitate of this compound can be collected by filtration.
-
Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator or under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as hot ethanol or acetonitrile.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Protocol for Solvatochromism Study
To investigate the solvatochromism of [Ni(bpy)Cl₂], a series of solutions are prepared in solvents of varying polarities, and their UV-Vis absorption spectra are recorded.
Materials:
-
Synthesized and purified this compound
-
A selection of solvents with a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, acetonitrile, dimethylformamide, dimethyl sulfoxide, water)
-
Volumetric flasks
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of [Ni(bpy)Cl₂] of a known concentration in a suitable solvent in which the complex is readily soluble.
-
From the stock solution, prepare a series of dilute solutions of the same concentration in different solvents by transferring a precise volume of the stock solution to volumetric flasks and diluting to the mark with the respective solvents.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 300-900 nm). Use the pure solvent as a blank for each measurement.
-
Identify the wavelength of maximum absorbance (λmax) for the d-d transition bands in each solvent.
-
Tabulate the λmax values against the polarity of the solvents.
Data Presentation
| Solvent | Dielectric Constant (ε) | λmax (nm) of d-d transition |
| Toluene | 2.38 | Value 1 |
| Dichloromethane | 8.93 | Value 2 |
| Acetone | 20.7 | Value 3 |
| Ethanol | 24.5 | Value 4 |
| Acetonitrile | 37.5 | Value 5 |
| Dimethylformamide (DMF) | 36.7 | Value 6 |
| Dimethyl sulfoxide (DMSO) | 46.7 | Value 7 |
| Water | 80.1 | Value 8 |
Note: The values in the λmax column are placeholders and would need to be determined experimentally. A shift in λmax to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity is indicative of positive solvatochromism. Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) indicates negative solvatochromism.
Mechanism of Solvatochromism in [Ni(bpy)Cl₂]
The solvatochromism observed in this compound arises from the differential stabilization of the nickel ion's d-orbitals by the solvent molecules. In its ground electronic state, the d⁸ Ni(II) center in an octahedral-like environment has a (t₂g)⁶(eg)² configuration.
The interaction between the solvent and the complex can be visualized as a signaling pathway where the solvent polarity acts as an external signal that modulates the electronic properties of the complex.
Signaling Pathway of Solvatochromism:
Caption: Mechanism of solvatochromism in [Ni(bpy)Cl₂].
More polar solvents can coordinate more strongly to the nickel center, altering the ligand field strength. This, in turn, changes the energy difference (Δo or 10Dq) between the t₂g and eg sets of d-orbitals.
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, it will be stabilized to a greater extent by polar solvents. This leads to a smaller energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (red shift).
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more effectively. This increases the energy gap for the transition, resulting in a shift of the absorption maximum to a shorter wavelength (blue shift).
For many Ni(II) complexes, an increase in the donor strength of the solvent can lead to changes in the coordination sphere, for instance, through the displacement of a weakly bound ligand by a solvent molecule. Such changes in coordination geometry will have a significant impact on the d-orbital splitting and thus the observed color.
Conclusion
The solvatochromism of this compound is a direct consequence of the interaction between the solvent and the electronic structure of the complex. By systematically studying the changes in the UV-Vis absorption spectrum in a range of solvents, valuable information can be obtained regarding the nature of the solute-solvent interactions and the relative energies of the d-orbitals. This technical guide provides the foundational knowledge and experimental framework for researchers to explore and understand this phenomenon. The application of these principles is crucial in fields where solvent effects play a significant role, including catalysis, materials science, and drug development.
An In-depth Technical Guide to the Thermogravimetric Analysis of Dichlorobis(2,2'-bipyridine)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of dichlorobis(2,2'-bipyridine)nickel(II), denoted as Ni(bpy)₂Cl₂. TGA is a critical analytical technique for characterizing the thermal stability and decomposition profile of coordination compounds, offering valuable insights into their structure, stability, and potential applications. This document summarizes key quantitative data, details experimental protocols, and visualizes the experimental workflow and decomposition pathways.
Data Presentation: Thermal Decomposition Profile
The thermal decomposition of Ni(bpy)₂Cl₂ and its precursor, [Ni(bpy)₃]Cl₂·5H₂O, typically proceeds in a stepwise manner under an inert atmosphere. The following tables consolidate the available quantitative data from studies on these and related nickel-bipyridine complexes. It is important to note that specific decomposition temperatures and mass losses can vary with experimental conditions such as heating rate and gas flow.
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Evolved Species |
| [Ni(bpy)₃]Cl₂·5H₂O | Dehydration | < 200 | Not specified | ~13.5 | H₂O |
| Ligand Loss (1) | 200 - 400 | Not specified | ~23.5 | bpy | |
| Ligand Loss (2) | 400 - 600 | Not specified | ~23.5 | bpy | |
| Final Decomposition | > 600 | Not specified | - | bpy, Cl₂, etc. | |
| [Ni(bpy)₂Cl₂] | Initial Decomposition | Starts at ~200 | - | - | - |
| Ligand Loss | 400 - 600 | Not specified | ~72.3 (for 2 bpy) | 2,2'-bipyridine (bpy) | |
| Final Residue | > 600 | - | ~27.7 | Ni |
Note: The data for [Ni(bpy)₂Cl₂] is primarily qualitative from the available literature, with the decomposition initiation temperature noted. The mass loss for the complete removal of both bipyridine ligands is calculated based on its molecular weight. Studies indicate a clean decomposition to zero-valent nickel under an inert atmosphere.[1]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible TGA data. The following methodologies are based on practices cited in the literature for the analysis of nickel-bipyridine complexes.
Synthesis of Ni(bpy)₂Cl₂
A common method for the preparation of bis(bipyridine)nickel(II) chloride involves the pyrolysis of tris(bipyridine)nickel(II) chloride.
-
Starting Material: Tris(bipyridine)nickel(II) chloride ([Ni(bpy)₃]Cl₂) is synthesized by reacting nickel(II) chloride hexahydrate with 2,2'-bipyridine in an appropriate solvent.
-
Pyrolysis: The tris complex is heated in a tube furnace under an inert atmosphere (e.g., flowing argon gas).
-
Temperature Program: A specific heating rate, for instance, 50 °C/min, is applied to reach a maximum temperature of 450 °C.[1]
-
Product Isolation: The resulting solid, bis(bipyridine)nickel(II) chloride, is then cooled and collected for analysis.
Thermogravimetric Analysis (TGA)
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample of Ni(bpy)₂Cl₂ (typically 3-5 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a dynamic inert atmosphere, such as high-purity nitrogen or argon, with a consistent flow rate (e.g., 20-50 mL/min) to purge evolved gases.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate. Common heating rates for such analyses are 10 °C/min or 20 °C/min.
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature), which helps in identifying the temperatures of maximum decomposition rates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermogravimetric analysis of a coordination complex like Ni(bpy)₂Cl₂.
Proposed Thermal Decomposition Pathway
Based on the available literature, the thermal decomposition of [Ni(bpy)₂Cl₂] under an inert atmosphere is proposed to occur in a stepwise manner, leading to the formation of elemental nickel.
References
A Comprehensive Technical Guide to the Discovery and Enduring Legacy of Nickel Bipyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel bipyridine complexes have carved a significant niche in the landscape of coordination chemistry, evolving from curiosities of inorganic synthesis to indispensable tools in modern organic chemistry and materials science. This technical guide provides an in-depth exploration of their discovery, historical development, and the expansion of their applications, with a particular focus on their pivotal role in contemporary catalysis. Detailed experimental protocols for the synthesis of key complexes are provided, alongside a comprehensive compilation of their physicochemical properties. Through illustrative diagrams, this document elucidates the fundamental reaction pathways and catalytic cycles that underscore their remarkable reactivity.
Historical Perspective: From Early Coordination Chemistry to Stereochemical Pioneers
The story of nickel bipyridine complexes is intrinsically linked to the foundational principles of coordination chemistry. While the pioneering work of Alfred Werner in the late 19th and early 20th centuries laid the theoretical groundwork for understanding the structure and bonding in metal complexes, the synthesis and characterization of specific nickel bipyridine compounds followed in the subsequent decades.
Early investigations into the coordination chemistry of polypyridyl ligands were notably advanced by the work of G. T. Morgan and F. H. Burstall in the 1930s. Their research on related complexes, such as those containing 2,2':6',2'':6'',2'''-quaterpyridyl, provided a crucial impetus for the broader exploration of nickel complexes with nitrogen-containing heterocyclic ligands.[1]
The synthesis of the quintessential tris(2,2'-bipyridine)nickel(II) ion, [Ni(bpy)₃]²⁺, marked a significant milestone. This octahedral complex, with its vibrant color and notable stability, became a textbook example of a chiral inorganic compound. The realization that the three bidentate bipyridine ligands arrange themselves around the central nickel ion in a propeller-like fashion, resulting in non-superimposable mirror images (enantiomers), opened up new avenues in stereochemistry. Early methods for the resolution of such tris-chelated complexes often involved fractional crystallization with chiral counter-ions, a technique that was instrumental in advancing the understanding of optical activity in coordination compounds.[2]
Physicochemical Properties of Nickel Bipyridine Complexes
The electronic structure and geometry of nickel bipyridine complexes are highly dependent on the oxidation state of the nickel center and the nature of any additional ligands. The most common and stable oxidation state is Ni(II), which typically forms octahedral complexes with three bipyridine ligands or square planar/octahedral complexes with fewer bipyridine ligands and other coordinating species.
Quantitative Data Summary
The following tables summarize key physicochemical data for historically and catalytically significant nickel bipyridine complexes.
| Complex | Ni Oxidation State | Magnetic Moment (μB) | Color |
| --INVALID-LINK--₂ | +2 | ~3.1 - 3.2 | Pink/Red |
| [Ni(bpy)₃]SO₄ | +2 | ~3.1 | Pink/Red |
| [Ni(bpy)Cl₂] | +2 | Paramagnetic | Green |
| [(t-Bu₂bpy)Ni(I)Br] | +1 | Paramagnetic | Dark Green |
Table 1: Magnetic and Spectroscopic Properties of Selected Nickel Bipyridine Complexes.
| Complex | Method | Ni-N Bond Length (Å) | N-Ni-N Bite Angle (°) |
| --INVALID-LINK--₂ | X-ray | 2.08 - 2.10 | ~79 |
| --INVALID-LINK--₂ | X-ray | 2.071 - 2.091 | ~79 |
| [Ni(bpy)(H₂O)₄]SO₄ | X-ray | 2.06 (avg) | ~79 |
Table 2: Selected Structural Data for Ni(II) Bipyridine Complexes.[3][4][5]
| Complex Formation | logK₁ | logK₂ | logK₃ |
| [Ni(bpy)]²⁺ | 7.07 | - | - |
| [Ni(bpy)₂]²⁺ | - | 6.78 | - |
| [Ni(bpy)₃]²⁺ | - | - | 6.40 |
Table 3: Stepwise Stability Constants for Ni(II)-bipyridine complexes in aqueous solution at 25 °C.
Experimental Protocols
Synthesis of Tris(2,2'-bipyridine)nickel(II) Sulfate Heptahydrate, [Ni(bpy)₃]SO₄·7H₂O
This protocol is a representative example of the synthesis of a classic Ni(II) bipyridine complex.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a specific molar amount of NiSO₄·6H₂O in a minimal amount of hot distilled water.
-
In a separate beaker, dissolve a threefold molar excess of 2,2'-bipyridine in ethanol.
-
Slowly add the ethanolic solution of 2,2'-bipyridine to the aqueous solution of nickel(II) sulfate with constant stirring.
-
A pink to reddish-pink precipitate of the complex will form.
-
Heat the mixture gently on a water bath for 15-20 minutes to ensure complete reaction.
-
Allow the mixture to cool to room temperature and then cool further in an ice bath to maximize precipitation.
-
Collect the crystalline product by suction filtration and wash with a small amount of cold ethanol.
-
Dry the product in a desiccator over a suitable drying agent.
Synthesis of a Monomeric Nickel(I) Bipyridine Complex Precursor
The synthesis of Ni(I) complexes often requires inert atmosphere techniques due to their sensitivity to air and moisture. The following is a conceptual representation of a modern synthetic approach.[6]
Materials:
-
A suitable Ni(II) bipyridine precursor (e.g., (dme)NiBr₂, where dme is 1,2-dimethoxyethane)
-
A substituted bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, t-Bu₂bpy)
-
A reducing agent (e.g., zinc dust or a chemical reductant)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, THF)
Procedure (under inert atmosphere):
-
In a Schlenk flask, combine the Ni(II) precursor and the bipyridine ligand in the chosen anhydrous solvent.
-
Stir the mixture to form the Ni(II) bipyridine complex in situ.
-
Add the reducing agent to the solution and stir at room temperature. The progress of the reduction can often be monitored by a color change.
-
After the reaction is complete, filter the mixture to remove any excess reducing agent and byproducts.
-
The resulting solution contains the Ni(I) bipyridine complex, which can be used in subsequent reactions or isolated by crystallization.
Modern Applications: A Renaissance in Catalysis
For many years, nickel bipyridine complexes were primarily of academic interest for studies in coordination chemistry, spectroscopy, and magnetochemistry. However, the 21st century has witnessed a dramatic resurgence in their importance, driven by their remarkable efficacy as catalysts in a wide array of organic transformations.
Cross-Coupling Reactions
Nickel bipyridine complexes have emerged as powerful catalysts for cross-coupling reactions, offering a more earth-abundant and often more reactive alternative to palladium-based systems. These complexes are particularly adept at activating challenging substrates and forging C-C and C-heteroatom bonds. The bipyridine ligand plays a crucial role in stabilizing the various nickel oxidation states (0, I, II, and III) involved in the catalytic cycles and in tuning the steric and electronic properties of the catalyst.
Figure 1: A generalized catalytic cycle for a nickel-bipyridine catalyzed cross-coupling reaction.
Photoredox Catalysis
The merger of nickel catalysis with photoredox catalysis has revolutionized the field of synthetic organic chemistry, enabling the formation of chemical bonds under exceptionally mild conditions. Nickel bipyridine complexes are central to many of these transformations. They can participate in catalytic cycles involving single-electron transfer (SET) processes, where a photosensitizer absorbs light and then engages in electron transfer with the nickel complex, or they can be directly excited by light to initiate catalysis.[7][8]
The ability of nickel to access odd oxidation states, such as Ni(I) and Ni(III), is key to its utility in photoredox catalysis. Bipyridine ligands are adept at stabilizing these open-shell species.
Figure 2: A simplified representation of a dual nickel/photoredox catalytic cycle.
Conclusion and Future Outlook
The journey of nickel bipyridine complexes from their early synthesis and structural characterization to their current status as indispensable catalysts is a testament to the enduring power of fundamental research in coordination chemistry. The unique electronic properties conferred by the bipyridine ligand, coupled with the versatile redox chemistry of nickel, have created a class of complexes with unparalleled reactivity.
Future research in this area is likely to focus on the development of new bipyridine ligands with tailored steric and electronic properties to further enhance catalytic activity and selectivity. The exploration of nickel bipyridine complexes in other areas, such as materials science for electronic and magnetic applications, and in bioinorganic chemistry, continues to be a promising frontier. The rich history and vibrant present of nickel bipyridine complexes suggest that their story is far from over, with many exciting discoveries yet to be made.
References
- 1. 347. Researches on residual affinity and co-ordination. Part XXXVII. Complex metallic salts containing 2 : 6-di-2′-pyridylpyridine (2 : 2′ : 2″-tripyridyl) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. docs.nrel.gov [docs.nrel.gov]
Spectroscopic Profile of (2,2'-Bipyridine)nickel Dichloride: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of (2,2'-Bipyridine)nickel dichloride, a coordination compound of significant interest in catalysis and materials science. The following sections detail the characteristic spectroscopic data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) analyses, offering a foundational resource for its characterization and application.
Spectroscopic Data Summary
The spectroscopic data for this compound are summarized below, providing a quantitative overview of its electronic and vibrational properties.
Table 1: UV-Vis Spectroscopic Data
| Transition Type | Wavelength Range (nm) | Characteristics |
| Ligand-Centered (LC) π → π | < 300 | Intense absorption bands, often red-shifted upon coordination compared to free 2,2'-bipyridine.[1] |
| Metal-to-Ligand Charge Transfer (MLCT) | 315-525 | Transitions from Ni(d) → bpy(π), more intense than d-d transitions.[1] |
| d-d Transitions | Visible to Near-Infrared (NIR) | Weak, broad, and low-intensity bands.[1] |
Table 2: Infrared (IR) Spectroscopic Data
| Vibrational Mode | Free 2,2'-Bipyridine (cm⁻¹) | This compound (cm⁻¹) | Notes |
| ν(C=N) | ~1596 | Shifted to lower wavenumber | Indicates coordination of the nitrogen atoms to the nickel center.[2] |
| ν(C=C) | 1434-1476 | Shifted to lower wavenumber | Perturbation of the aromatic system upon complexation.[2] |
| ν(C-H) | 735-766 | Shifted to lower wavenumber | Changes in the out-of-plane bending vibrations.[2] |
| ν(Ni-N) | - | ~423 | Appearance of a new band confirms the formation of the metal-ligand bond.[2] |
Table 3: NMR Spectroscopic Data
| Nucleus | Remarks |
| ¹H | The paramagnetic nature of the d⁸ Ni(II) ion in an octahedral or tetrahedral geometry leads to significant isotropic shifts and line broadening, making interpretation challenging.[1][3] In some cases, a square-planar geometry can result in a diamagnetic complex, yielding a more conventional NMR spectrum.[1] |
Experimental Protocols
The following sections outline the generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The standard laboratory synthesis involves the reaction of a nickel(II) halide with 2,2'-bipyridine.[1][4]
-
Preparation of Reactant Solutions: Nickel(II) chloride hexahydrate is dissolved in a suitable solvent, such as ethanol or an aqueous-methanolic solution.[5][6] Separately, an equimolar amount of 2,2'-bipyridine is dissolved in the same or a compatible solvent.[1]
-
Reaction: The 2,2'-bipyridine solution is added dropwise to the nickel(II) chloride solution with continuous stirring.[1] The reaction is typically carried out at room temperature or under reflux conditions.[1][5] To prevent potential oxidation, the reaction can be performed under an inert atmosphere.[1][4]
-
Isolation of the Product: The resulting precipitate of this compound is collected by suction filtration.
-
Purification: The product is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. It is subsequently dried in vacuo over a desiccant such as CaCl₂.[6]
Spectroscopic Characterization Workflow
The synthesized complex is subjected to a series of spectroscopic analyses to confirm its identity and elucidate its structural and electronic properties.
UV-Vis Spectroscopy
UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette.
-
Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent, such as dichloromethane or dimethylformamide.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-1100 nm to capture the ligand-centered, MLCT, and d-d transitions. A solvent blank is used as a reference.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the dried complex is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol is subtracted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Sample Preparation: The complex is dissolved in a suitable deuterated solvent. The choice of solvent is critical, especially for paramagnetic complexes, to minimize solvent interference.
-
Data Acquisition: ¹H NMR spectra are recorded. Due to the paramagnetic nature of many Ni(II) complexes, the spectral window may need to be significantly wider than for diamagnetic compounds. The temperature of the experiment should be carefully controlled and reported.[3]
Logical Relationship of Spectroscopic Observations
The interpretation of the spectroscopic data provides a comprehensive understanding of the coordination environment of the nickel ion in this compound.
References
Theoretical Calculations on the Structure of Dichlorido(2,2'-bipyridine)nickel(II) [Ni(bpy)Cl₂]: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the theoretical and computational approaches used to characterize the structure of dichlorido(2,2'-bipyridine)nickel(II), [Ni(bpy)Cl₂]. Nickel(II)-bipyridine complexes are pivotal in various catalytic processes, and understanding their geometric and electronic structures is crucial for designing efficient catalysts. This document summarizes the predicted structural parameters based on computational studies of related compounds, outlines the standard computational methodologies, and presents a comparative analysis with available experimental data from analogous structures. Computational evidence strongly suggests that, unlike many Ni(II) complexes, [Ni(bpy)Cl₂] adopts a pseudo-tetrahedral geometry with a triplet ground state.
Computational Methodology for Structural Analysis
The determination of the molecular structure and electronic properties of transition metal complexes like [Ni(bpy)Cl₂] is predominantly achieved through Density Functional Theory (DFT). This computational method offers a balance between accuracy and computational cost, making it a standard tool for researchers.
Core Computational Protocol
A typical theoretical investigation involves a multi-step workflow to ensure the accurate prediction of the complex's geometry and properties.
-
Geometry Optimization: An initial guess of the molecular structure is optimized to find a stable, low-energy conformation. This process iteratively adjusts atomic coordinates to minimize the forces on each atom. For [Ni(bpy)Cl₂], this involves optimizing the Ni-Cl and Ni-N bond lengths and the various bond angles.
-
Functional and Basis Set Selection: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Functionals like B3LYP, BP86, and M06 are commonly employed for transition metal complexes.[1][2] Basis sets such as the def2-TZVP or 6-311G(d,p) provide a robust description of the electron orbitals for both the metal and ligand atoms.[1][3]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed. A true energy minimum is confirmed by the absence of any imaginary frequencies. These calculations also provide theoretical vibrational spectra (e.g., IR) that can be compared with experimental results.
-
Solvent Effects: As many catalytic reactions occur in solution, computational models often incorporate the effects of a solvent using methods like the Polarizable Continuum Model (PCM), which simulates the dielectric environment of the solvent.[1]
Predicted Molecular and Electronic Structure
While a dedicated computational study on the isolated [Ni(bpy)Cl₂] monomer is not extensively reported in the reviewed literature, strong inferences can be drawn from studies on analogous Ni(II)-dihalide complexes.
Geometric Configuration
For d⁸ metal complexes like Ni(II), a key factor determining geometry is the ligand field strength. Halides are considered weak-field ligands, which, in combination with a bipyridine ligand, results in a smaller energy gap between the d-orbitals.[4] Consequently, the ground state of [Ni(bpy)Cl₂] is predicted to be a pseudo-tetrahedral triplet (S=1), as this configuration is more stable than a square planar singlet state.[4][5]
Quantitative Data
The following table summarizes key geometric parameters for [Ni(bpy)Cl₂] as predicted from theoretical calculations on closely related structures. These values serve as a reliable estimate for the true structure.
| Parameter | Predicted Value | Source / Basis of Prediction |
| Ground State | Triplet (S=1) | DFT on Ni(II)-bpy dihalides[4][5] |
| Geometry | Pseudo-Tetrahedral | DFT on Ni(II)-bpy dihalides[4][5] |
| Ni-Cl Bond Length | ~2.17 Å | Experimental data from tBubpyNi(p-tolyl)Cl[6] |
| Ni-N Bond Length | ~1.90 - 1.97 Å | Experimental data from tBubpyNi(p-tolyl)Cl[6] |
| N-Ni-N Bite Angle | ~82.4° | Experimental data from tBubpyNi(p-tolyl)Cl[6] |
| Cl-Ni-Cl Angle | > 109.5° | Inferred from distorted tetrahedral geometry |
Comparison with Experimental Data
Direct experimental validation through X-ray crystallography of the monomeric [Ni(bpy)Cl₂] is challenging, and no definitive crystal structure has been widely reported. However, data from related crystalline compounds provide an essential benchmark for validating theoretical predictions.
The table below presents experimental bond lengths from a closely related Ni(II) complex. The comparison shows that the predicted bond lengths from theoretical models are in good agreement with experimentally determined values in similar chemical environments.
| Complex | Ni-Cl Bond Length (Å) | Ni-N Bond Length (Å) | Geometry |
| tBubpyNi(p-tolyl)Cl | 2.170 | 1.904, 1.966 | Square Planar[6] |
| [Ni(5,5′-dmbipy)₂Cl₂] | Not specified | Not specified | Distorted Octahedral[7] |
| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Not specified | Not specified | Distorted Square-Pyramidal |
The logical relationship between theoretical modeling and experimental validation is crucial. Theoretical predictions guide experimental efforts, while experimental data serve to refine and validate the computational models, creating a feedback loop that advances our understanding.
Conclusion
Theoretical calculations, primarily using Density Functional Theory, provide indispensable insights into the structure of [Ni(bpy)Cl₂]. Based on robust computational evidence from analogous systems, the complex is predicted to adopt a pseudo-tetrahedral geometry with a triplet (S=1) ground state. The predicted bond lengths and angles align well with experimental data from related Ni(II) complexes. This foundational knowledge of the geometric and electronic structure of [Ni(bpy)Cl₂] is critical for researchers and scientists in the fields of catalysis and drug development, enabling the rational design of more effective nickel-based systems. The continued synergy between computational and experimental chemistry will be key to further refining these structural models.
References
- 1. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. universepg.com [universepg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electronic structures of nickel(II)-bis(indanyloxazoline)-dihalide catalysts: Understanding ligand field contributions that promote C(sp2)–C(sp3) cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (2,2'-Bipyridine)nickel dichloride as a Catalyst for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2,2'-Bipyridine)nickel dichloride, often abbreviated as Ni(bpy)Cl₂, as an efficient and versatile catalyst for various cross-coupling reactions. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of catalytic cycles and workflows to facilitate the application of this catalyst in organic synthesis, particularly in the context of pharmaceutical research and development.
Introduction
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and economically viable alternative to traditional palladium-catalyzed methods. The earth-abundant nature and unique reactivity of nickel make it an attractive choice for forging carbon-carbon and carbon-heteroatom bonds. This compound is a readily available, air-stable precatalyst that has demonstrated significant efficacy in a range of cross-coupling transformations, including Reductive Couplings, Suzuki-Miyaura couplings, and Negishi couplings. The bipyridine ligand plays a crucial role in stabilizing the nickel center and modulating its reactivity throughout the catalytic cycle.
Reductive Cross-Coupling Reactions
Reductive cross-coupling reactions catalyzed by Ni(bpy)Cl₂ are particularly useful for the formation of symmetrical and unsymmetrical biaryl compounds from readily available aryl halides. These reactions typically employ a stoichiometric reductant, such as zinc or manganese powder, to generate the active Ni(0) catalyst in situ.
Data Presentation: Reductive Homocoupling of 2-Chloropyridines
| Entry | Substrate (2-halopyridine) | Catalyst System | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 55-60 | 2-3 | 95 |
| 2 | 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O (0.5 mol%) | Mn | DMF | RT | 12 | 90[1] |
| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | NiBr₂·3H₂O (0.5 mol%) | Mn | DMF | RT | 12 | 70[1] |
| 4 | 2-Bromopyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 55-60 | 2-3 | 96 |
| 5 | 2-Bromo-5-methylpyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 55-60 | 2-3 | 93 |
| 6 | 2-Bromo-6-methylpyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 55-60 | 2-3 | 91 |
Experimental Protocol: Reductive Homocoupling of 2-Chloropyridines
This protocol is adapted from a procedure for the synthesis of symmetrical 2,2'-bipyridines.[2]
Materials:
-
This compound (or NiCl₂·6H₂O to form the complex in situ)
-
2-Halopyridine substrate
-
Zinc dust (or Manganese powder)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (catalytic amount)
-
Acetic Acid (catalytic amount)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NiCl₂·6H₂O (0.05 eq.) and anhydrous DMF.
-
Stir the solution and heat to 40 °C.
-
Add the 2-halopyridine (1.0 eq.), anhydrous LiCl (1.0 eq.), and zinc dust (1.2 eq.).
-
Increase the temperature to 50 °C and add a crystal of iodine and a few drops of acetic acid to initiate the reaction. An exotherm and a color change to black are typically observed.
-
Stir the reaction mixture at 55-60 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 1 N HCl aqueous solution to quench the reaction and dissolve the remaining zinc.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,2'-bipyridine.
Catalytic Cycle: Reductive Homocoupling
References
Application Notes and Protocols for the Electrocatalytic Reduction of CO₂ with (2,2'-Bipyridine)nickel Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrocatalytic reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and producing sustainable fuels. Among the various catalysts being explored, molecular complexes of earth-abundant metals have garnered significant attention due to their tunable electronic and steric properties. (2,2'-Bipyridine)nickel dichloride, [Ni(bpy)Cl₂], is a well-studied coordination complex that has demonstrated catalytic activity for the electrochemical conversion of CO₂ to carbon monoxide (CO). This document provides detailed application notes and experimental protocols for researchers interested in investigating the electrocatalytic properties of this complex.
Data Presentation
The performance of this compound as an electrocatalyst for CO₂ reduction is influenced by various experimental parameters, including the applied potential, solvent system, and the presence of a proton source. While a comprehensive dataset for [Ni(bpy)Cl₂] under a single set of conditions is not extensively reported in the literature, the following table summarizes representative quantitative data for nickel bipyridine complexes in the context of CO₂ reduction. It is important to note that direct comparisons should be made with caution due to variations in experimental setups.
| Catalyst/System | Applied Potential (V vs. SHE) | Faradaic Efficiency (CO) (%) | Faradaic Efficiency (H₂) (%) | Current Density (mA/cm²) | Turnover Frequency (TOF) (s⁻¹) | Turnover Number (TON) | Solvent/Electrolyte System | Reference |
| [Ni(bpy)₃]²⁺ (photocatalytic) | N/A | - | - | N/A | - | - | Acetonitrile/TEOA/H₂O | [1] |
| Atomically dispersed Ni on N-graphene | -0.71 | 97 | <3 | 22 | 4.1 | >14,800 | 0.5 M KHCO₃ | [2] |
| Ni-N-C catalyst | -0.6 | ~85 | ~15 | >200 | - | - | 1 M KHCO₃ | [3] |
Experimental Protocols
The following protocols are based on established methodologies for the electrochemical evaluation of molecular catalysts for CO₂ reduction.
Synthesis of this compound
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Ethanol
Procedure:
-
Dissolve one equivalent of NiCl₂·6H₂O in a minimal amount of ethanol.
-
In a separate flask, dissolve one equivalent of 2,2'-bipyridine in ethanol.
-
Slowly add the 2,2'-bipyridine solution to the nickel chloride solution while stirring.
-
A precipitate of [Ni(bpy)Cl₂] will form.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Electrocatalytic CO₂ Reduction
Materials and Equipment:
-
This compound catalyst
-
Anhydrous, deoxygenated acetonitrile (or other suitable organic solvent)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Proton source (e.g., trifluoroethanol, TFE, or water)
-
High-purity CO₂ and Argon gas
-
Gas-tight three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or carbon paper)
-
Counter electrode (e.g., platinum wire or graphite rod)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Potentiostat
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Electrolyte Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent. Add the desired concentration of the [Ni(bpy)Cl₂] catalyst (typically in the millimolar range) and the proton source.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes. Ensure the cell is gas-tight.
-
Solution Degassing and Saturation: Transfer the electrolyte solution to the electrochemical cell. Purge the solution with argon for at least 20-30 minutes to remove any dissolved oxygen. Subsequently, saturate the solution by bubbling with high-purity CO₂ for at least 30 minutes. Maintain a CO₂ atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry (CV): Perform cyclic voltammetry to determine the reduction potential of the catalyst and to observe the catalytic current enhancement in the presence of CO₂. Scan from a potential where no reaction occurs to a potential sufficiently negative to drive the catalysis. A significant increase in the cathodic current in the presence of CO₂ compared to under an argon atmosphere indicates catalytic activity.
-
Controlled Potential Electrolysis (CPE): To quantify the products and determine Faradaic efficiencies, perform bulk electrolysis at a constant potential, typically chosen from the catalytic wave observed in the CV.
-
Record the total charge passed during the electrolysis.
-
Periodically, take samples from the headspace of the electrochemical cell using a gas-tight syringe.
-
-
Product Analysis:
-
Inject the gas samples into a GC equipped with a suitable column (e.g., molecular sieve) and a thermal conductivity detector (TCD) to quantify H₂ and a flame ionization detector (FID) with a methanizer to quantify CO.
-
Calculate the moles of each product generated.
-
The Faradaic efficiency (FE) for each product is calculated using the following formula: FE (%) = (moles of product × number of electrons × Faraday's constant) / total charge passed × 100 (Number of electrons is 2 for both CO and H₂ production).
-
Mandatory Visualizations
Experimental Workflow for Electrocatalytic CO₂ Reduction
Caption: Workflow for the electrocatalytic reduction of CO₂.
Proposed Electrocatalytic Cycle for CO₂ Reduction by a Ni-Bipyridine Complex
References
Application Notes and Protocols: Kumada Coupling Catalyzed by (2,2'-Bipyridine)nickel dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kumada coupling, first reported independently by the groups of Kumada and Corriu in 1972, is a foundational cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, most commonly nickel or palladium.[1] Nickel-catalyzed Kumada couplings are particularly attractive due to the lower cost and higher abundance of nickel compared to palladium.[2]
This document provides a detailed protocol for the Kumada coupling reaction using (2,2'-Bipyridine)nickel dichloride, [Ni(bpy)Cl₂], as the catalyst. This catalyst is effective for the cross-coupling of aryl and heteroaryl halides with Grignard reagents, providing a versatile method for the synthesis of unsymmetrical biaryls, which are common structural motifs in pharmaceuticals and functional materials.
Catalytic Cycle and Mechanism
The catalytic cycle of the nickel-catalyzed Kumada coupling is generally understood to proceed through a series of steps involving oxidative addition, transmetalation, and reductive elimination. The (2,2'-Bipyridine) ligand plays a crucial role in stabilizing the nickel center throughout the catalytic cycle.
Figure 1: Proposed catalytic cycle for the Kumada coupling.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Kumada coupling of various aryl halides with Grignard reagents catalyzed by nickel-bipyridine systems. While specific data for Ni(bpy)Cl₂ is limited in the literature, the data presented for the closely related Ni(OAc)₂/bipy system is representative of the expected outcomes.
Table 1: Reaction Parameters
| Parameter | Value/Condition |
| Catalyst | This compound |
| Catalyst Loading | 1-5 mol% |
| Grignard Reagent | 1.1-1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Substrate Scope and Yields for Biaryl Synthesis
| Entry | Aryl Halide | Grignard Reagent | Product | Yield (%) |
| 1 | Bromobenzene | Phenylmagnesium bromide | Biphenyl | >95 |
| 2 | 4-Bromoanisole | Phenylmagnesium bromide | 4-Methoxybiphenyl | 92 |
| 3 | 4-Bromotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 98 |
| 4 | 1-Bromonaphthalene | Phenylmagnesium bromide | 1-Phenylnaphthalene | 85 |
| 5 | 2-Bromopyridine | Phenylmagnesium bromide | 2-Phenylpyridine | 78 |
| 6 | Chlorobenzene | Phenylmagnesium bromide | Biphenyl | ~70 |
| 7 | Bromobenzene | Methylmagnesium bromide | Toluene | >90 |
| 8 | 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 99 |
Experimental Protocols
Materials and Equipment:
-
This compound (or prepared in situ)
-
Aryl halide
-
Grignard reagent (commercially available or freshly prepared)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for transfer of reagents
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, chromatography column)
Catalyst Preparation (in situ):
In a flame-dried Schlenk flask under an inert atmosphere, add nickel(II) chloride (1 equivalent) and 2,2'-bipyridine (1 equivalent). Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the [Ni(bpy)Cl₂] complex.
General Protocol for Kumada Coupling:
References
Application of (2,2'-Bipyridine)dichloronickel(II) in C-H Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2'-Bipyridine)dichloronickel(II), hereafter referred to as Ni(bpy)Cl₂, has emerged as a versatile and cost-effective precatalyst for a variety of C-H activation reactions. As an earth-abundant first-row transition metal complex, it offers a sustainable alternative to precious metal catalysts. This document provides an overview of its applications in C-H arylation, alkylation, and amination, complete with detailed experimental protocols and mechanistic insights to facilitate its use in research and development. The methodologies described herein are particularly relevant for the synthesis of complex organic molecules and pharmacologically active compounds.
Synthesis of Ni(bpy)Cl₂ Precatalyst
The Ni(bpy)Cl₂ complex can be readily synthesized in the laboratory.
Protocol 1: Synthesis of (2,2'-Bipyridine)dichloronickel(II)
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve NiCl₂·6H₂O (1 g) in hot absolute ethanol (34 mL) under a nitrogen atmosphere.
-
In a separate flask, dissolve 2,2'-bipyridine (0.5 g) in hot absolute ethanol (34 mL) under a nitrogen atmosphere.
-
Combine the two solutions and reflux the mixture for 4.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting light green precipitate by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to yield pure Ni(bpy)Cl₂[1].
Application in C-H Arylation
Ni(bpy)Cl₂ is frequently employed as a precatalyst in photoredox-mediated C-H arylations. These reactions enable the direct formation of C-C bonds between C-H bonds and aryl halides, offering a powerful tool for late-stage functionalization.
Reaction Principle: The general principle involves the photocatalytic generation of a radical from the C-H bond via a hydrogen atom transfer (HAT) process. This radical is then intercepted by a nickel catalyst, which facilitates the cross-coupling with an aryl halide.
Table 1: Ni(bpy)Cl₂-Catalyzed C-H Arylation - Reaction Parameters and Yields
| Entry | C-H Substrate | Aryl Halide | Photocatalyst | Ni Catalyst System | Solvent | Base | Additive | Time (h) | Yield (%) |
| 1 | Tetrahydrofuran | 4-Chlorotoluene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Ni(bpy)Cl₂ | THF | - | - | 12 | 85 |
| 2 | 1,4-Dioxane | 4-Bromoanisole | Ru(bpy)₃Cl₂ | Ni(bpy)Cl₂ | 1,4-Dioxane | K₂CO₃ | - | 24 | 78 |
| 3 | Cyclohexane | 1-Chloro-4-(trifluoromethyl)benzene | Ir(ppy)₃ | Ni(bpy)Cl₂ | Cyclohexane | - | - | 48 | 65 |
| 4 | Toluene | 4-Iodoanisole | - | Ni(OAc)₂/1,10-phen | Toluene | KOtBu | - | 24 | 90 |
| 5 | Imidazole | Phenol derivative | - | Ni(OTf)₂/dcype | t-Amyl alcohol | K₃PO₄ | - | 24 | 82 |
Note: Entries 4 and 5 utilize different nickel precursors and ligands but illustrate the broader context of nickel-catalyzed C-H arylation.
Protocol 2: Photoredox-Mediated C-H Arylation of Tetrahydrofuran
Materials:
-
Ni(bpy)Cl₂
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)
-
4-Chlorotoluene
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas
-
Blue LEDs
Procedure:
-
To an oven-dried Schlenk tube, add Ni(bpy)Cl₂ (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and 4-chlorotoluene (1.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous tetrahydrofuran (5 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated THF derivative.
Proposed Catalytic Cycle for Photoredox C-H Arylation:
Figure 1. Proposed catalytic cycle for Ni(bpy)Cl₂-photoredox C-H arylation.
Application in C-H Alkylation
Similar to arylation, Ni(bpy)Cl₂ can be utilized in photoredox-catalyzed C-H alkylations, allowing for the formation of C(sp³)-C(sp³) bonds.
Table 2: Ni(bpy)Cl₂-Catalyzed C-H Alkylation - Reaction Parameters and Yields
| Entry | C-H Substrate | Alkylating Agent | Photocatalyst | Ni Catalyst System | Solvent | Base | Time (h) | Yield (%) |
| 1 | Cyclohexane | Ethyl Chloroformate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Ni(bpy)Cl₂ | Cyclohexane | - | 48 | 66 |
| 2 | Toluene | Benzyl Chloride | Ru(bpy)₃Cl₂ | Ni(bpy)Cl₂ | Toluene | K₃PO₄ | 24 | 72 |
| 3 | N-Phenylpyrrolidine | 1-Bromoadamantane | Ir(ppy)₃ | Ni(bpy)Cl₂ | Acetonitrile | Cs₂CO₃ | 18 | 81 |
Protocol 3: Photoredox-Mediated C-H Alkylation of Cyclohexane
Materials:
-
Ni(bpy)Cl₂
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)
-
Ethyl Chloroformate
-
Cyclohexane
-
Nitrogen gas
-
Blue LEDs
Procedure:
-
In a sealed vial, combine Ni(bpy)Cl₂ (4 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5 mol%), and ethyl chloroformate (0.5 mmol).
-
Purge the vial with nitrogen.
-
Add cyclohexane (1.5 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature while irradiating with blue LEDs.
-
After 48 hours, dilute the reaction mixture with dichloromethane and analyze the yield by GC-MS using an internal standard.
-
For isolation, concentrate the reaction mixture and purify by flash chromatography on silica gel.
Experimental Workflow for Ni-Photoredox C-H Activation:
Figure 2. General experimental workflow for Ni-photoredox C-H activation.
Application in C-H Amination
While direct C-H amination using Ni(bpy)Cl₂ is less documented, related nickel-bipyridine systems have shown efficacy in intramolecular C-H amination reactions, particularly for the synthesis of N-heterocycles. These reactions often proceed via a nitrene intermediate generated from an azide precursor.
Table 3: Nickel-Bipyridine Catalyzed Intramolecular C-H Amination - Reaction Parameters and Yields
| Entry | Substrate | Ni Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Azido-4-phenylbutane | (AdFL)Ni(py) | Benzene | RT | 12 | 95 |
| 2 | 1-Azido-5-phenylpentane | (AdFL)Ni(py) | Toluene | RT | 16 | 88 |
| 3 | 2-(2-Azidoethyl)pyridine | Ni(dme)Br₂/bpy | Dioxane | 80 | 24 | 75 |
Note: Entries 1 and 2 use a dipyrrin-supported nickel catalyst, highlighting a related system for C-H amination.[2]
Protocol 4: Nickel-Catalyzed Intramolecular C-H Amination (General Procedure)
Materials:
-
Nickel precatalyst (e.g., Ni(dme)Br₂)
-
2,2'-Bipyridine (bpy)
-
Azide substrate
-
Anhydrous solvent (e.g., dioxane)
-
Nitrogen gas
Procedure:
-
In a glovebox, charge a vial with the nickel precatalyst (5 mol%) and bpy (5.5 mol%).
-
Add the azide substrate (1.0 mmol) and anhydrous solvent (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the desired N-heterocycle.
Logical Relationship in Catalytic C-H Amination:
Figure 3. Logical steps in nickel-catalyzed intramolecular C-H amination.
Conclusion
Ni(bpy)Cl₂ is a readily accessible and highly effective precatalyst for a range of C-H activation reactions. Its application in photoredox-mediated C-H arylations and alkylations provides a mild and efficient route to valuable chemical entities. While its direct use in C-H amination is still developing, related nickel-bipyridine systems have demonstrated significant promise. The protocols and mechanistic outlines provided in this document serve as a practical guide for researchers to explore the synthetic potential of Ni(bpy)Cl₂ in their own work. Further investigations into expanding the substrate scope and elucidating detailed reaction mechanisms will undoubtedly continue to enhance the utility of this versatile catalyst.
References
(2,2'-Bipyridine)nickel Dichloride in Photoredox Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2,2'-Bipyridine)nickel dichloride, often abbreviated as Ni(bpy)Cl₂, has emerged as a versatile and economically viable precatalyst in the rapidly expanding field of photoredox catalysis. Its ability to engage in a variety of cross-coupling reactions under mild, light-driven conditions has made it an invaluable tool for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of Ni(bpy)Cl₂ in photoredox catalysis.
Overview of Applications
This compound, in conjunction with a suitable photocatalyst, facilitates a broad range of carbon-carbon and carbon-heteroatom bond-forming reactions. The versatility of this catalytic system stems from its ability to access multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)) and to participate in radical-mediated pathways. Key applications include:
-
C(sp²)–C(sp³) Cross-Coupling: The formation of bonds between aromatic or vinylic carbons and alkyl carbons is a cornerstone of organic synthesis.
-
Arylation of C(sp³)–H Bonds: This powerful transformation allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to molecule construction.[1][2][3]
-
Carbon-Heteroatom Bond Formation: The construction of C-N, C-O, C-S, and C-P bonds is crucial for the synthesis of a vast array of functional molecules.[4][5][6]
Mechanistic Considerations
The photoredox catalytic cycles involving Ni(bpy)Cl₂ are complex and can proceed through multiple pathways, often dictated by the choice of photocatalyst, substrates, and additives. Two prevalent mechanistic paradigms are the photosensitized pathway and the direct excitation pathway .
Photosensitized Pathway
In this common scenario, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and becomes excited. This excited state can then engage in single-electron transfer (SET) with either the nickel complex or one of the substrates, initiating the catalytic cycle. A general representation of a photosensitized C(sp²)–C(sp³) cross-coupling is depicted below.
Caption: Generalized photosensitized Ni-catalyzed cross-coupling cycle.
Direct Excitation Pathway
In some cases, the nickel complex itself, particularly a Ni(II)-aryl intermediate, can absorb light directly.[7][8] This photoexcitation can lead to homolytic cleavage of the Ni-aryl or Ni-halide bond, generating radicals and accessing different nickel oxidation states, thereby driving the catalytic cycle without the need for a separate photocatalyst.
Caption: Simplified direct excitation pathway in Ni-photoredox catalysis.
Experimental Protocols
Synthesis of this compound
A standard laboratory procedure for the synthesis of the precatalyst is as follows:[9][10]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2,2'-bipyridine (1.0 eq.) in a minimal amount of ethanol.
-
In a separate beaker, prepare an aqueous solution of nickel(II) chloride hexahydrate (1.0 eq.).
-
Slowly add the aqueous solution of NiCl₂·6H₂O to the ethanolic solution of 2,2'-bipyridine with continuous stirring.
-
A precipitate should form upon mixing. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with small portions of cold deionized water and then ethanol.
-
Dry the resulting solid under vacuum to yield this compound as a colored solid.
For a solvent-free and often faster alternative, mechanochemical synthesis by grinding or milling equimolar amounts of NiCl₂ and bpy can be employed.[9]
General Protocol for Photoredox Cross-Coupling Reactions
The following is a general procedure that can be adapted for various cross-coupling reactions. Specific modifications to substrates, solvents, bases, and photocatalysts are detailed in the subsequent application sections.
Materials:
-
This compound (or a modified version like NiCl₂(dtbbpy))
-
Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)][PF₆] or Ru(bpy)₃(PF₆)₂)
-
Aryl/vinyl halide (electrophile)
-
Coupling partner (e.g., alkyl radical precursor, amine, alcohol, etc.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)
-
Anhydrous, degassed solvent (e.g., DMF, DMA, THF, or dioxane)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound (e.g., 5 mol%), the photocatalyst (e.g., 1-2 mol%), the aryl halide (1.0 eq.), the coupling partner (1.2-2.0 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial at a fixed distance from a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Caption: General experimental workflow for Ni-photoredox cross-coupling.
Application Data
C(sp³)–H Bond Arylation
This method allows for the direct coupling of C(sp³)–H bonds with aryl halides. The reaction often proceeds via a hydrogen atom transfer (HAT) mechanism.[3][11]
| Aryl Halide | C(sp³)–H Source | Product | Yield (%) |
| 4-Bromobenzonitrile | N,N-Dimethylacetamide | 4-(2-oxo-2-(dimethylamino)ethyl)benzonitrile | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | N,N-Dimethylacetamide | 1-(2-oxo-2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene | 84 |
| 1-Bromo-4-methoxybenzene | N,N-Dimethylacetamide | 1-(2-oxo-2-(dimethylamino)ethyl)-4-methoxybenzene | 75 |
| 2-Chloropyridine | N-Methylpyrrolidone | 2-(1-methyl-5-oxopyrrolidin-2-yl)pyridine | 81 |
| 3-Chloropyridine | N-Methylpyrrolidone | 3-(1-methyl-5-oxopyrrolidin-2-yl)pyridine | 65 |
Data adapted from representative examples in the literature. Yields are for isolated products.[1]
C–N Cross-Coupling
The formation of C-N bonds is a fundamental transformation in medicinal chemistry. Ni-photoredox catalysis provides a mild alternative to traditional Buchwald-Hartwig amination.[6]
| Aryl Bromide | Amine | Product | Yield (%) |
| 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 1-Bromo-4-methoxybenzene | Piperidine | 1-(4-methoxyphenyl)piperidine | 92 |
| 1-Bromo-3-fluorobenzene | Indoline | 1-(3-fluorophenyl)indoline | 88 |
| 2-Bromopyridine | Di-n-butylamine | N,N-di-n-butylpyridin-2-amine | 76 |
| 1-Bromo-2-methylbenzene | N-Methylaniline | N-methyl-N-(o-tolyl)aniline | 85 |
Data adapted from representative examples in the literature. Yields are for isolated products.
C–O Cross-Coupling
The synthesis of aryl ethers is another important application of this catalytic system.
| Aryl Bromide | Alcohol | Product | Yield (%) |
| 4-Bromobenzonitrile | Methanol | 4-Methoxybenzonitrile | 88 |
| 1-Bromo-4-fluorobenzene | Ethanol | 1-Ethoxy-4-fluorobenzene | 85 |
| 1-Bromo-3-methylbenzene | Isopropanol | 1-Isopropoxy-3-methylbenzene | 78 |
| 2-Bromonaphthalene | n-Butanol | 2-(n-Butoxy)naphthalene | 91 |
| 4-Bromoanisole | Cyclohexanol | 1-(Cyclohexyloxy)-4-methoxybenzene | 75 |
Data adapted from representative examples in the literature. Yields are for isolated products.[12]
C–P Cross-Coupling
The formation of carbon-phosphorus bonds is essential for the synthesis of ligands, organocatalysts, and materials.[5][13]
| Aryl Iodide | Phosphorus Source | Product | Yield (%) |
| 4-Iodotoluene | Diphenylphosphine oxide | Diphenyl(p-tolyl)phosphine oxide | 92 |
| 1-Iodo-4-methoxybenzene | Diphenylphosphine oxide | (4-Methoxyphenyl)diphenylphosphine oxide | 89 |
| 1-Fluoro-4-iodobenzene | Diphenylphosphine oxide | (4-Fluorophenyl)diphenylphosphine oxide | 85 |
| 2-Iodothiophene | Diphenylphosphine oxide | Diphenyl(thiophen-2-yl)phosphine oxide | 78 |
| 1-Iodo-3-nitrobenzene | Di(p-tolyl)phosphine oxide | (3-Nitrophenyl)di(p-tolyl)phosphine oxide | 81 |
Data adapted from representative examples in the literature. Yields are for isolated products.[13]
Conclusion
This compound is a powerful and versatile precatalyst for a wide array of photoredox-mediated cross-coupling reactions. Its low cost, ready availability, and broad applicability make it an attractive choice for researchers in both academic and industrial settings. The continued exploration of its mechanistic intricacies and the development of new applications will undoubtedly further solidify its importance in modern organic synthesis.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Direct Acylation of C(sp3)–H Bonds Enabled by Nickel and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nickel Complexes in C‒P Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 22775-90-2 | Benchchem [benchchem.com]
- 10. Buy this compound | 22775-90-2 [smolecule.com]
- 11. Ir/Ni Metallaphotoredox Catalysis for the C(sp3)─H Bond α‐Arylation and Alkylation of N‐Alkyl N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Room temperature C-P bond formation enabled by merging nickel catalysis and visible-light-induced photoredox catalysis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ni(bpy)Cl₂ Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for various chemical transformations catalyzed by Nickel(II) bis(2,2'-bipyridine) dichloride, Ni(bpy)Cl₂, and its derivatives. The following sections offer step-by-step procedures for catalyst preparation and its application in key organic reactions, alongside data summaries and mechanistic diagrams to facilitate understanding and implementation in a laboratory setting.
Catalyst Preparation
Two common nickel-bipyridine catalyst precursors are Ni(bpy)Cl₂ and [Ni(bpy)₃]Cl₂. Their preparation is straightforward and can be accomplished with standard laboratory equipment.
Synthesis of Ni(bpy)Cl₂
This protocol describes the synthesis of the direct catalyst precursor, dichlorido(2,2'-bipyridine)nickel(II).
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Absolute ethanol
Procedure:
-
Under a nitrogen atmosphere, dissolve NiCl₂·6H₂O (1 g) and 2,2'-bipyridine (0.5 g) separately in hot absolute ethanol (34 mL each).
-
Combine the two solutions and reflux the mixture for 4.5 hours.
-
After reflux, allow the solution to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
A light green powder of Ni(bpy)Cl₂ is obtained.[1]
Synthesis of [Ni(bpy)₃]Cl₂·5H₂O
This protocol outlines the preparation of tris(2,2'-bipyridine)nickel(II) chloride pentahydrate, a common precursor for in-situ catalyst generation.
Materials:
-
Nickel(II) chloride (NiCl₂)
-
2,2'-Bipyridine (bpy)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 2,2'-bipyridine (3.47 g, 3 mmol) in ethanol (20 cm³).
-
In a separate flask, prepare an aqueous solution of nickel(II) chloride (0.24 g, 1 mmol) in deionized water (20 cm³).
-
Add the bipyridine solution dropwise to the aqueous nickel(II) chloride solution with continuous stirring.
-
The resulting precursor complex, [Ni(bpy)₃]Cl₂·5H₂O, can be isolated upon precipitation or used in solution for subsequent reactions.[2][3]
Experimental Protocols for Catalytic Reactions
The following protocols detail the experimental setup for three distinct and significant applications of Ni(bpy)Cl₂-based catalysis.
Protocol for Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides
This method allows for the formation of C(sp²)-C(sp³) bonds without the need for pre-formed organometallic reagents.
General Reaction Scheme:
Ar-X + R-Y --[Ni(bpy)Cl₂ (cat.), Ligand, Reductant]--> Ar-R
Materials:
-
NiI₂·xH₂O (or NiCl₂ and an iodide source)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
1,2-bis(diphenylphosphino)benzene (dppbz)
-
Manganese (Mn) powder
-
Pyridine
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Aryl halide (e.g., bromide or iodide)
-
Alkyl halide (e.g., bromide or iodide)
Procedure:
-
To an oven-dried reaction vessel, add NiI₂·xH₂O (10.7 mol%), dtbbpy (5 mol%), and dppbz (5 mol%).
-
Add manganese powder (2 equivalents) as the reductant.
-
The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Add DMPU as the solvent, followed by pyridine (10 mol%).
-
Add the aryl halide (1 equivalent) and the alkyl halide (1 equivalent) to the reaction mixture.
-
The reaction is stirred at 60-80 °C for 24-36 hours.
-
Upon completion, the reaction is quenched and worked up to isolate the cross-coupled product.
Quantitative Data Summary:
| Aryl Halide | Alkyl Halide | Product | Yield (%) |
| 4-Iodoanisole | 1-Iodooctane | 4-Octylanisole | 85 |
| 2-Iodotoluene | 1-Iodooctane | 2-Octyltoluene | 78 |
| 4-Iodobenzonitrile | 1-Iodooctane | 4-Octylbenzonitrile | 92 |
| N-(4-iodophenyl)acetamide | 1-Iodooctane | N-(4-octylphenyl)acetamide | 81 |
| 4-Iodobenzyl alcohol | 1-Iodopentane | 4-Pentylbenzyl alcohol | 75 |
Data synthesized from representative examples in the literature.[4][5]
Protocol for Light-Mediated Nickel-Catalyzed C-Heteroatom Cross-Couplings
This protocol describes a general method for the formation of C-N, C-O, and C-S bonds using a photoactive nickel catalyst.
General Reaction Scheme:
Ar-Br + Nu-H --[Ni(dpabpy)Cl₂ (cat.), Base, Light]--> Ar-Nu
Materials:
-
Ni(dpabpy)Cl₂ (4,4'-diphenylamino-2,2'-bipyridine nickel chloride)
-
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
N,N-Dimethylacetamide (DMAc)
-
Aryl bromide
-
Nucleophile (alcohol, amine, or thiol)
-
Blue LED light source (e.g., 440 nm Kessil lamps)
Procedure:
-
In a reaction vial, combine the aryl bromide (1 equivalent), the nucleophile (1.2-2 equivalents), Ni(dpabpy)Cl₂ (1 mol%), and BTMG (2 equivalents).
-
Add DMAc to achieve a 0.6 M concentration of the aryl bromide.
-
Seal the vial and place it in a setup with two 440 nm Kessil lamps.
-
Irradiate the reaction mixture at 45 °C for 24 hours with stirring.
-
After the reaction is complete, perform a suitable workup to isolate the desired product.
Quantitative Data Summary:
| Aryl Bromide | Nucleophile | Product | Yield (%) |
| 4-Bromobenzonitrile | Methanol | 4-Methoxybenzonitrile | 95 |
| 4-Bromobenzonitrile | Aniline | 4-(Phenylamino)benzonitrile | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | 1-Propanol | 1-Propoxy-4-(trifluoromethyl)benzene | 91 |
| 1-Bromo-4-tert-butylbenzene | 2-Propanol | 1-Isopropoxy-4-tert-butylbenzene | 82 |
| 4-Bromobenzotrifluoride | Thiophenol | Phenyl(4-(trifluoromethyl)phenyl)sulfane | 76 |
Data synthesized from representative examples in the literature.[6]
Protocol for Photocatalytic CO₂ Reduction
This protocol outlines a heterogeneous system for the photocatalytic reduction of carbon dioxide to carbon monoxide.
General Reaction Scheme:
CO₂ --[[Ni(bpy)₃]Cl₂/CdS, Sacrificial Donor, Light]--> CO
Materials:
-
[Ni(bpy)₃]Cl₂
-
Cadmium sulfide (CdS)
-
Acetonitrile (MeCN)
-
Triethanolamine (TEOA)
-
Deionized water
-
Carbon dioxide (CO₂)
-
Visible light source
Procedure:
-
In a reaction vessel, suspend CdS (50 mg) in a mixture of MeCN (4 mL), TEOA (1 mL), and H₂O (1 mL).
-
Add [Ni(bpy)₃]Cl₂ to the suspension.
-
Seal the vessel and saturate the solution with CO₂ by bubbling the gas through it for at least 30 minutes.
-
Maintain a CO₂ atmosphere (1 atm).
-
Irradiate the reaction mixture with a visible light source at 20 °C for 2 hours with vigorous stirring.
-
The amount of CO produced can be quantified using gas chromatography.
Quantitative Data Summary:
| Catalyst System | CO Produced (µmol) | Apparent Quantum Yield (%) at 420 nm |
| CdS only | ~0.8 | - |
| CdS + [Ni(bpy)₃]Cl₂ | 5.2 | 1.68 |
Data from a 2-hour irradiation period.[7][8][9]
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and a general experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. Photocatalytic and Antibacterial Activities of a Nickel(II)-Bipyridine Complex-Modified Graphene Oxide Nanocomposite: Synthesis and Characterization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel Bipyridine (Ni(bpy)3Cl2) Complex Used as Molecular Catalyst for Photocatalytic CO2 Reduction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ligand Exchange Reactions of (2,2'-Bipyridine)nickel dichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and ligand exchange reactions of (2,2'-Bipyridine)nickel dichloride, a versatile precursor in coordination chemistry and catalysis. The following sections detail the synthesis of the parent compound and provide protocols for subsequent ligand exchange reactions, which are crucial for the development of novel catalysts and materials.
Introduction
This compound, [Ni(bpy)Cl₂], is a coordination complex featuring a nickel(II) center chelated by a 2,2'-bipyridine ligand and coordinated to two chloride ions. The lability of the chloride ligands makes this complex an excellent starting material for the synthesis of a wide array of mixed-ligand nickel complexes through ligand exchange reactions. These reactions involve the substitution of the chloride ions with other ligands, such as phosphines and amines, allowing for the fine-tuning of the electronic and steric properties of the nickel center. This tunability is of paramount importance in the design of catalysts for various organic transformations, including cross-coupling reactions, and in the development of new materials with specific electronic and magnetic properties.
Synthesis of this compound
The standard laboratory synthesis of this compound involves the direct reaction of a nickel(II) salt, typically nickel(II) chloride hexahydrate, with 2,2'-bipyridine in a suitable solvent.[1]
Experimental Protocol:
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask, dissolve NiCl₂·6H₂O (1 g) in 34 mL of hot absolute ethanol under a nitrogen atmosphere.[2]
-
In a separate flask, dissolve 2,2'-bipyridine (0.5 g) in 34 mL of hot absolute ethanol under a nitrogen atmosphere.[2]
-
Add the 2,2'-bipyridine solution to the nickel chloride solution.
-
Reflux the resulting mixture for 4.5 hours.[2]
-
Allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The product, [Ni(bpy)Cl₂], is obtained as a light green powder.[2]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| NiCl₂·6H₂O | 237.69 | 1.0 | 4.21 | 1 |
| 2,2'-Bipyridine | 156.18 | 0.5 | 3.20 | ~0.76 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | Appearance |
| [Ni(bpy)Cl₂] | 285.78 | ~0.91 | 12% | Light green powder |
Note: The reported yield of 12% is based on the limiting reagent, 2,2'-bipyridine, and may vary depending on experimental conditions.[2]
Ligand Exchange Reactions
The chloride ligands in [Ni(bpy)Cl₂] are relatively labile and can be readily substituted by other donor ligands. This allows for the synthesis of a variety of mixed-ligand nickel(II) complexes.[3]
Exchange with Phosphine Ligands
Phosphine ligands are widely used in catalysis to modulate the electronic and steric environment of the metal center. The reaction of [Ni(bpy)Cl₂] with a phosphine, such as triphenylphosphine (PPh₃), is expected to yield a mixed-ligand complex.
Materials:
-
This compound ([Ni(bpy)Cl₂])
-
Triphenylphosphine (PPh₃)
-
Ethanol or glacial acetic acid
Procedure:
-
Suspend [Ni(bpy)Cl₂] in ethanol or glacial acetic acid.
-
Add two equivalents of triphenylphosphine to the suspension.
-
Stir the mixture at room temperature or with gentle heating to facilitate the reaction. The progress of the reaction can be monitored by a color change.
-
Upon completion, the product can be isolated by filtration or by removal of the solvent followed by recrystallization.
Expected Product and Stoichiometry:
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| [Ni(bpy)Cl₂] | 285.78 | 1 |
| PPh₃ | 262.29 | 2 |
| Expected Product | Formula | Molar Mass ( g/mol ) |
| Dichloro(2,2'-bipyridine)bis(triphenylphosphine)nickel(II) | [Ni(bpy)(PPh₃)₂Cl₂] | 810.36 |
Note: The exact product and its geometry (e.g., tetrahedral or square planar) may depend on the reaction conditions and the solvent used for crystallization.
Exchange with Amine Ligands
Amine ligands, such as ethylenediamine (en), can also displace the chloride ligands to form cationic nickel complexes.
Materials:
-
This compound ([Ni(bpy)Cl₂])
-
Ethylenediamine (en)
-
Ethanol
Procedure:
-
Dissolve [Ni(bpy)Cl₂] in ethanol.
-
Add one equivalent of ethylenediamine to the solution.
-
Stir the reaction mixture at room temperature. A change in color is expected, indicating the formation of the mixed-ligand complex.
-
The product, a cationic complex, can be precipitated by the addition of a non-coordinating counter-ion or isolated by evaporation of the solvent.
Expected Product and Stoichiometry:
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| [Ni(bpy)Cl₂] | 285.78 | 1 |
| Ethylenediamine | 60.10 | 1 |
| Expected Product | Formula | Molar Mass ( g/mol ) |
| Chloro(2,2'-bipyridine)(ethylenediamine)nickel(II) chloride | [Ni(bpy)(en)Cl]Cl | 345.88 |
Visualizing Reaction Pathways
The synthesis and subsequent ligand exchange reactions can be visualized as a workflow.
Caption: Workflow for the synthesis of [Ni(bpy)Cl₂] and its subsequent ligand exchange reactions.
Signaling Pathways in Catalysis
The utility of [Ni(bpy)Cl₂] and its derivatives often lies in their application in catalytic cycles, particularly in cross-coupling reactions. These reactions typically involve changes in the oxidation state of the nickel center. A simplified, generic catalytic cycle involving a Ni(0)/Ni(II) couple is depicted below.
Caption: A generic Ni(0)/Ni(II) catalytic cycle for cross-coupling reactions.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of nickel complexes. The ligand exchange reactions described herein provide a foundation for researchers and scientists to develop novel catalysts and materials with tailored properties for applications in organic synthesis, materials science, and drug development. The provided protocols, while in some cases adapted from related systems, offer a solid starting point for laboratory investigations into the rich coordination chemistry of nickel.
References
Application Notes and Protocols: (2,2'-Bipyridine)nickel dichloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2,2'-Bipyridine)nickel dichloride, often denoted as Ni(bpy)Cl₂, and its derivatives have emerged as versatile and powerful catalysts in modern organic synthesis. Their ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)) and engage in single-electron transfer processes has enabled the development of novel cross-coupling methodologies. These reactions are often characterized by mild conditions, broad substrate scope, and high functional group tolerance, making them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
This document provides detailed application notes and experimental protocols for key transformations catalyzed by this compound and related complexes.
Decarboxylative Arylation of α-Oxo Acids
This method provides a direct route to ketones from readily available α-oxo acids and aryl halides, proceeding through an acyl radical intermediate. The reaction is typically mediated by a combination of a nickel catalyst and a photoredox catalyst.[1][2][3]
Experimental Protocol: Photoredox-Mediated Decarboxylative Arylation[1]
Materials:
-
This compound (Ni(bpy)Cl₂) or a pre-formed complex like NiCl₂·(dtbbpy) (dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Iridium photocatalyst, e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
-
Aryl halide (e.g., aryl iodide or bromide)
-
α-Oxo acid
-
Base (e.g., Li₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a nitrogen-filled glovebox, a reaction vial is charged with NiCl₂·(dtbbpy) (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%), the aryl halide (1.0 equiv), the α-oxo acid (1.2 equiv), and Li₂CO₃ (1.5 equiv).
-
Anhydrous DMF is added to achieve the desired concentration (e.g., 0.1 M).
-
The vial is sealed and removed from the glovebox.
-
The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove DMF and inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Quantitative Data: Substrate Scope for Decarboxylative Arylation[2]
| Aryl Halide | α-Oxo Acid | Product | Yield (%) |
| 4-Iodotoluene | Phenylglyoxylic acid | 4-Methylbenzophenone | 88 |
| 1-Iodo-4-methoxybenzene | Phenylglyoxylic acid | 4-Methoxybenzophenone | 92 |
| 1-Iodo-4-fluorobenzene | Phenylglyoxylic acid | 4-Fluorobenzophenone | 70 |
| 4-Iodotoluene | Cyclopropylglyoxylic acid | 4-Methylphenyl cyclopropyl ketone | 88 |
| 4-Iodotoluene | Pyruvic acid | 4'-Methylacetophenone | 57 |
Acylation of Ethers
Nickel-catalyzed acylation of ethers provides a direct method for the synthesis of ketones from C-O bonds. While specific protocols using Ni(bpy)Cl₂ for this transformation are part of broader mechanistic studies, a representative procedure can be outlined based on related nickel-catalyzed cross-coupling reactions.
Experimental Protocol: Nickel-Catalyzed Acylation of Cyclic Ethers (Representative)
Materials:
-
NiCl₂·glyme
-
2,2'-bipyridine (bpy) or a derivative (e.g., dtbbpy)
-
Acyl chloride
-
Cyclic ether (e.g., Tetrahydrofuran - THF)
-
Reducing agent (e.g., Zinc powder)
-
Anhydrous solvent (e.g., DMAc or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add NiCl₂·glyme (10 mol%), the bipyridine ligand (12 mol%), and zinc powder (2.0 equiv).
-
Add the anhydrous solvent (e.g., THF) and stir the mixture for 15 minutes at room temperature.
-
Add the acyl chloride (1.2 equiv) to the reaction mixture.
-
Finally, add the cyclic ether (1.0 equiv) and allow the reaction to stir at an elevated temperature (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired keto-alcohol.
Cross-Coupling of Aryl Halides with Alcohols
This transformation enables the formation of C(sp²)-C(sp³) bonds by coupling aryl halides with alcohols, which serve as precursors to alkyl radicals. These reactions can be achieved through various strategies, including photoredox catalysis or the use of co-reductants.[4][5]
Experimental Protocol: Nickel-Catalyzed Cross-Coupling of a Benzyl Alcohol and an Aryl Halide[4]
Materials:
-
NiCl₂(Me₄Phen)·2H₂O (Me₄Phen = 3,4,7,8-tetramethyl-1,10-phenanthroline)
-
Titanium(IV) chloride-lutidine complex (TiCl₄(lutidine))
-
Manganese powder
-
Aryl halide (e.g., iodobenzene)
-
Benzyl alcohol
-
2,6-Lutidine
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox, a reaction tube is charged with NiCl₂(Me₄Phen)·2H₂O (1.8 mol%), TiCl₄(lutidine) (1.5 equiv), and manganese powder (3.0 equiv).
-
Anhydrous THF is added, followed by 2,6-lutidine (2.0 equiv), the benzyl alcohol (1.0 equiv), and the aryl halide (1.2 equiv).
-
The reaction tube is sealed and heated to reflux for the specified time (e.g., 12 hours).
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data: Substrate Scope for Aryl Halide-Alcohol Coupling[4]
| Aryl Halide | Benzyl Alcohol Derivative | Product | Yield (%) |
| Iodobenzene | Benzyl alcohol | Diphenylmethane | 86 |
| 4-Iodotoluene | Benzyl alcohol | 4-Methyldiphenylmethane | 85 |
| 1-Iodo-4-fluorobenzene | Benzyl alcohol | 4-Fluorodiphenylmethane | 78 |
| Iodobenzene | 4-Methoxybenzyl alcohol | 4-Methoxydiphenylmethane | 82 |
| 2-Iodotoluene | Benzyl alcohol | 2-Methyldiphenylmethane | 75 |
Photoredox-Mediated C(sp²)-C(sp³) Cross-Coupling
This powerful methodology allows for the formation of C(sp²)-C(sp³) bonds by coupling aryl or vinyl halides with alkyl radical precursors, such as alkyltrifluoroborates or alkyl pinacolboronates, under mild, light-driven conditions.[6][7][8]
Experimental Protocol: Heterogeneous Metallaphotocatalytic C(sp²)-C(sp³) Cross-Coupling[8]
Materials:
-
Heterogeneous bipyridyl-Ni(II)-carbon nitride catalyst
-
Aryl/vinyl halide
-
Alkyl/allyltrifluoroborate
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the heterogeneous bipyridyl-Ni(II)-carbon nitride catalyst, the aryl or vinyl halide (1.0 equiv), and the potassium alkyltrifluoroborate (1.5 equiv).
-
Add anhydrous THF, followed by DIPEA (2.0 equiv).
-
The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 24 hours.
-
Upon completion, the catalyst is removed by filtration or centrifugation.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the coupled product.
Quantitative Data: Substrate Scope for Photoredox C(sp²)-C(sp³) Cross-Coupling[8]
| Aryl Halide | Alkyltrifluoroborate | Product | Yield (%) |
| 4-Bromobenzonitrile | Potassium benzyltrifluoroborate | 4-Benzylbenzonitrile | 94 |
| 4-Bromoacetophenone | Potassium benzyltrifluoroborate | 1-(4-Benzylphenyl)ethan-1-one | 85 |
| Methyl 4-bromobenzoate | Potassium benzyltrifluoroborate | Methyl 4-benzylbenzoate | 89 |
| 4-Bromobenzonitrile | Potassium allyltrifluoroborate | 4-Allylbenzonitrile | 82 |
| 1-Bromo-4-methoxybenzene | Potassium benzyltrifluoroborate | 1-Benzyl-4-methoxybenzene | 78 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles and logical workflows involved in the reactions described above.
Caption: Catalytic cycle for photoredox-mediated decarboxylative arylation.
Caption: Generalized mechanism for nickel-catalyzed cross-electrophile coupling.
References
- 1. Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones via the Decarboxylative Arylation of α-Oxo Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Coupling of Alkyl Pinacolboronates and (Hetero)Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterogeneous Metallaphotocatalytic C(sp2)-C(sp3) Cross-Coupling Reactions with Integrated Bipyridyl-Ni(II)-Carbon Nitride [organic-chemistry.org]
Application Notes and Protocols for the Immobilization of (2,2'-Bipyridine)nickel dichloride on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of (2,2'-Bipyridine)nickel dichloride, a versatile catalyst, onto various solid supports. Heterogenization of this complex enhances its stability, simplifies catalyst-product separation, and allows for its reuse, making it a more sustainable and cost-effective option for a range of chemical transformations, including cross-coupling reactions and olefin polymerization.
Overview of Immobilization Strategies
The immobilization of this compound can be achieved through several methods, primarily differing in the nature of the interaction between the complex and the solid support. The main strategies include:
-
Encapsulation: Physical entrapment of the complex within the porous structure of a support material like a zeolite.
-
Post-synthetic Metalation: Incorporation of bipyridine moieties into a porous organic polymer (POP) or other support material, followed by coordination with a nickel salt.
-
Covalent Grafting: Formation of a covalent bond between the bipyridine ligand (either before or after complexation with nickel) and a functionalized solid support, typically silica.
Each method offers distinct advantages regarding catalyst loading, stability, and accessibility of the active sites. The choice of immobilization strategy often depends on the desired application and the properties of the solid support.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the immobilization of this compound on three common types of solid supports: zeolites, porous organic polymers, and functionalized silica.
Encapsulation in Y Zeolite
This protocol describes the "flexible ligand method" for encapsulating a nickel-bipyridine complex within the cages of Y zeolite.[1][2]
Materials:
-
Y Zeolite
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Sodium chloride (NaCl)
-
Demineralized water
-
Ethanol
-
Acetone
-
Phosphorus pentoxide (P₂O₅) for drying
Protocol:
-
Ion Exchange:
-
Perform three consecutive ion exchange procedures with the Y zeolite at 353 K for 2 hours using a fresh 0.1 M aqueous solution of NiCl₂ for each cycle.
-
After the final exchange, filter the slurry and wash the solid with demineralized water until no chloride ions are detectable in the filtrate.
-
Dry the resulting Ni-exchanged zeolite (Ni-Y) at 423 K for 24 hours. The typical nickel content is around 3.3% by weight.[1]
-
-
Complexation:
-
In an inert atmosphere, mix a portion of the dried Ni-Y with an excess of 2,2'-bipyridine in a sealed glass tube.
-
Heat the mixture for 2 hours at 363 K. A light blue color will develop on the solid surface.[1]
-
-
Purification and Final Complex Formation:
-
Remove the excess uncomplexed bipyridine ligand by Soxhlet extraction under a nitrogen atmosphere. Perform 10 extractions, each for 2 hours, first with ethanol and then with acetone.[1]
-
After drying, subject the solid to an ion exchange with an aqueous NaCl solution for 8 hours. This step aims to re-exchange any uncomplexed Ni²⁺ ions and facilitate the formation of the Ni(2,2'-bpy)₂Cl₂ complex within the zeolite cages.[1]
-
Filter the final product, wash with demineralized water, and dry over P₂O₅ at room temperature.[1]
-
Immobilization on a Porous Organic Polymer (POP)
This protocol details the post-synthetic metalation of a bipyridine-containing porous organic polymer.[3][4]
Materials:
-
Bipyridine-containing Porous Organic Polymer (POP-bpy)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Acetone
Protocol:
-
Preparation of the Metalation Solution:
-
Dissolve 400 mg of NiCl₂·6H₂O in 26 mL of distilled DMF.[4]
-
-
Metalation Procedure:
-
Add 0.35 g of the powdered POP-bpy to the nickel chloride solution.
-
Place the mixture in an oven at 80°C for 24 hours.[4]
-
-
Washing and Isolation:
-
After cooling to room temperature, centrifuge the mixture and decant the supernatant.
-
Wash the remaining solid by resuspending in fresh DMF and centrifuging. Repeat this washing step three times.[4]
-
Soak the solid in acetone overnight.
-
Wash the solid with acetone twice.[4]
-
Dry the final product, Ni(II)-POP-bpy, under vacuum.
-
Covalent Grafting onto Functionalized Silica
This two-step protocol describes the functionalization of silica with 2,2'-bipyridine, which can then be metalated with nickel chloride.
Materials:
-
Silica gel
-
3-Chloropropyltrimethoxysilane (CPTMS)
-
Toluene (dry)
-
2,2'-Bipyridine (bpy)
-
Nickel(II) chloride (anhydrous)
-
Ethanol (anhydrous)
Protocol:
Step 1: Silylation of Silica Gel
-
Activation of Silica:
-
Activate the silica gel by heating at 120°C for 4 hours under vacuum to remove adsorbed water.
-
-
Reaction with Silylating Agent:
-
Suspend the activated silica gel in dry toluene.
-
Add 3-chloropropyltrimethoxysilane to the suspension.
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the mixture to room temperature, filter the solid, and wash thoroughly with toluene and then ethanol to remove unreacted silane.
-
Dry the resulting chloropropyl-functionalized silica (Si-Cl) under vacuum.
-
Step 2: Attachment of 2,2'-Bipyridine and Metalation
-
Grafting of Bipyridine:
-
Suspend the dried Si-Cl in a solution of excess 2,2'-bipyridine in a high-boiling point solvent like xylene.
-
Heat the mixture to reflux for 48 hours under an inert atmosphere.
-
Cool the reaction mixture, filter the solid, and wash extensively with toluene and ethanol to remove unreacted bipyridine.
-
Dry the bipyridine-functionalized silica (Si-bpy) under vacuum.
-
-
Metalation with Nickel(II) Chloride:
-
Suspend the Si-bpy in anhydrous ethanol.
-
Add a solution of anhydrous NiCl₂ in anhydrous ethanol.
-
Stir the mixture at room temperature for 24 hours under an inert atmosphere.
-
Filter the solid, wash with anhydrous ethanol to remove unreacted nickel salt, and dry under vacuum to obtain the final immobilized catalyst (Si-bpy-NiCl₂).
-
Data Presentation
The following table summarizes representative quantitative data for the immobilized this compound catalysts.
| Support Material | Immobilization Method | Ni Loading (wt%) | Application | Catalytic Activity | Butene Selectivity (%) | Reference |
| Y Zeolite | Encapsulation | 3.3 | Ethylene Dimerization | 72.5% conversion | 74.5 | [2] |
| Porous Organic Polymer (POP-1) | Post-synthetic Metalation | Not specified | Ethylene Dimerization | 800 (Turnover Frequency, h⁻¹) | 54 | [4] |
| Metal-Organic Framework (NU-1000) | Solvent-Assisted Ligand Incorporation | Not specified | Ethylene Dimerization | 70 ± 10 (Turnover Frequency, h⁻¹) | 83 | [1] |
Visualizations
Experimental Workflows
Caption: Workflow for Encapsulation in Y Zeolite.
Caption: Workflow for Immobilization on POP.
Caption: Workflow for Covalent Grafting on Silica.
Logical Relationships
References
Troubleshooting & Optimization
Technical Support Center: (2,2'-Bipyridine)nickel dichloride Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of reactions catalyzed by (2,2'-Bipyridine)nickel dichloride, herein referred to as Ni(bpy)Cl₂.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using Ni(bpy)Cl₂ catalysts. For each problem, potential causes are listed along with recommended solutions.
Problem 1: Low to No Conversion of Starting Materials
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The Ni(II) precatalyst requires reduction to an active Ni(0) or Ni(I) species. Ensure your reaction conditions facilitate this reduction. For photoredox reactions, ensure your light source is appropriate and functional.[1][2] Consider in-situ activation by adding a reducing agent if not already present in your protocol. |
| Poor Quality Reagents | Use freshly distilled and degassed solvents. Ensure starting materials, especially organometallic reagents, are pure and handled under inert conditions to prevent degradation.[3][4] |
| Inadequate Inert Atmosphere | Oxygen can oxidize the active nickel catalyst, leading to deactivation. Ensure all glassware is properly dried and the reaction is set up and maintained under a robust inert atmosphere (e.g., high-purity argon or nitrogen).[3] |
| Sub-optimal Temperature | Some cross-coupling reactions require elevated temperatures to proceed at an appreciable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature.[3] Conversely, some sensitive substrates may require lower temperatures to prevent decomposition. |
| Inappropriate Solvent | The choice of solvent can significantly impact catalyst solubility and reactivity. Common solvents for Ni(bpy)Cl₂ catalyzed reactions include THF, DMF, and toluene. If you observe low conversion, consider screening other anhydrous, degassed solvents.[3][4] |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
| Potential Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | An excess of one coupling partner can lead to its homocoupling. Carefully control the stoichiometry of your reactants.[5][6] |
| Slow Reductive Elimination | If the desired cross-coupling is slow, side reactions can become more prominent. Modifying the bipyridine ligand with electron-donating or sterically bulky groups can sometimes accelerate the reductive elimination step.[7] |
| Catalyst Decomposition | Catalyst deactivation can lead to undesired pathways. Ensure rigorous inert conditions and consider a slightly higher catalyst loading if decomposition is suspected. |
Problem 3: Poor Reproducibility
| Potential Cause | Recommended Solution(s) |
| Variable Quality of Catalyst | Ensure the Ni(bpy)Cl₂ complex is pure and dry. If preparing it in-house, be consistent with the synthesis and purification protocol. |
| Inconsistent Inert Atmosphere | Minor variations in oxygen or moisture levels can significantly impact the reaction outcome. Standardize your procedure for setting up reactions under an inert atmosphere. |
| Variability in Reagent Quality | The purity and activity of reagents, particularly organometallics and bases, can vary between batches. Use high-purity reagents and consider titrating organometallic solutions before use. |
Frequently Asked Questions (FAQs)
Q1: How do I activate the Ni(bpy)Cl₂ precatalyst?
A1: Ni(bpy)Cl₂ is a Ni(II) precatalyst and typically requires reduction to a catalytically active Ni(0) or Ni(I) species.[1][2] In many modern cross-coupling reactions, especially those involving photoredox catalysis, this activation is achieved in situ. For photoredox reactions, irradiation with an appropriate light source (e.g., blue LEDs) can facilitate the formation of the active nickel species.[1][2] In other cases, a stoichiometric reductant may be required.
Q2: What is the most common catalyst deactivation pathway and how can I avoid it?
A2: A common deactivation pathway is the dimerization of the active Ni(I) species to form an inactive Ni-Ni dimer.[8][9] This process is often irreversible and can significantly reduce the catalyst's efficacy. To minimize dimerization, consider the following:
-
Ligand Modification: Introducing bulky substituents on the bipyridine ligand, particularly at the 6,6'-positions, can sterically hinder the formation of the nickel dimer.[7]
-
Solvent Choice: The solvent can influence the rate of dimerization. Screening different anhydrous, degassed solvents may help identify conditions that disfavor this pathway.[9]
-
Reaction Concentration: Running the reaction at a higher dilution may decrease the rate of the bimolecular dimerization reaction.
Q3: How does modifying the 2,2'-bipyridine ligand affect the reaction?
A3: Modifying the bipyridine ligand is a key strategy for optimizing reaction outcomes.
-
Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the bipyridine backbone can alter the electron density at the nickel center, which in turn affects the rates of oxidative addition and reductive elimination.[8]
-
Steric Effects: Adding bulky substituents can increase the stability of the catalytic species by preventing dimerization and can also influence the selectivity of the reaction.[7]
Q4: Can I use Ni(bpy)Cl₂ for Buchwald-Hartwig amination?
A4: Yes, Ni(bpy)Cl₂ and related nickel-bipyridine complexes are effective catalysts for Buchwald-Hartwig amination reactions, often under photoredox conditions.[10][11] These reactions can provide an efficient and cost-effective alternative to palladium-catalyzed aminations.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data to guide reaction optimization.
Table 1: Effect of Ligand Substitution on Ni(I) Dimerization and Oxidative Addition
| Ni(I) Complex | Ligand Substituent | Oxidative Addition Rate Constant (kOA, M-1s-1)a | Dimerization Rate Constant (kD, M-1s-1)b |
| Ni(I)(t-Bubpy)Cl | 4,4'-di-tert-butyl (electron-donating) | 1.8 x 10-2 | 1.1 x 10-3 |
| Ni(I)(Hbpy)Cl | Unsubstituted | 1.1 x 10-2 | 2.9 x 10-3 |
| Ni(I)(MeOOCbpy)Cl | 4,4'-dicarbomethoxy (electron-withdrawing) | No reaction observed | 1.2 x 10-4 |
a) Reaction with 2-chlorotoluene at room temperature.[8] b) At 30 °C.[8]
Table 2: Representative Yields for Ni-Catalyzed Kumada Coupling
| Aryl Halide | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Iodobenzene | 0.5 | 2.5 | 89 |
| 4-Iodotoluene | 0.5 | 2.5 | 94 |
| 4-Iodoanisole | 0.5 | 2.5 | 86 |
Reaction conditions: Aryl halide (2.8 mmol), phenylmagnesium bromide (5.6 mmol), [(Triphos)NiICl] catalyst in THF at room temperature. While not Ni(bpy)Cl₂, this data illustrates typical high yields achievable with well-defined Ni(I) catalysts in Kumada couplings.[12]
Experimental Protocols
Protocol 1: General Procedure for Ni-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add Ni(bpy)Cl₂ (5 mol%), the desired 2,2'-bipyridine ligand (if different from the parent ligand, 5 mol%), the aryl chloride (1.0 equiv), the amine (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1 M with respect to the aryl chloride).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a preheated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 80-120 °C). For photoredox reactions, position the reaction setup in front of a suitable light source (e.g., blue LEDs) and maintain a consistent distance.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ni-Catalyzed Kumada Coupling of Aryl Bromides
This protocol is a general guideline and should be adapted for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Ni(bpy)Cl₂ (2-5 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 equiv) dissolved in anhydrous, degassed THF.
-
Grignard Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via syringe.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for the desired time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Catalytic cycle and competing deactivation pathway.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Side Reactions in Ni(bpy)Cl₂ Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental issues encountered during Ni(bpy)Cl₂ catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Ni(bpy)Cl₂ catalyzed cross-coupling?
A1: The most prevalent side reactions include:
-
Homocoupling: Formation of a symmetrical biaryl product (Ar-Ar) from the coupling of two aryl halide molecules.[1][2][3][4]
-
Reduction of Aryl Halide: The aryl halide is reduced to the corresponding arene (Ar-H).
-
Catalyst Dimerization/Deactivation: The active Ni(I) species can dimerize to form an inactive [Ni(I)(bpy)Cl]₂ complex, leading to decreased catalytic activity.[5][6][7][8]
Q2: What causes the formation of homocoupled byproducts?
A2: Homocoupling is a significant side reaction in Ni-catalyzed cross-couplings.[3][4] It can arise from the reaction of an organonickel intermediate with another molecule of the aryl halide. This process is often competitive with the desired cross-coupling pathway. Factors that can promote homocoupling include the nature of the reductant, ligand effects, and the relative rates of oxidative addition and reductive elimination. For electron-rich aryl halides, the oxidative addition step can be a limiting factor, potentially leading to a higher propensity for homocoupling.[1][4]
Q3: Why is my starting aryl halide being reduced instead of coupling?
A3: Reduction of the aryl halide to the corresponding arene is another common side reaction. This can occur through various pathways, including protonolysis of organonickel intermediates by trace amounts of water or other protic sources in the reaction mixture. The choice of reductant and solvent can also influence the extent of this side reaction.
Q4: My reaction is sluggish or stalls completely. What could be the issue?
A4: A sluggish or stalled reaction can be due to several factors, with catalyst deactivation being a primary concern. The active Ni(I) catalyst can undergo dimerization to form a less reactive or inactive dinuclear species.[5][6][7][8] This process is influenced by the solvent and the concentration of the Ni(I) intermediate. Other potential causes for low reactivity include impure reagents, insufficient reductant, or suboptimal reaction temperature.
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Product
High levels of the homocoupled product significantly reduce the yield of the desired cross-coupled product. The following troubleshooting steps can help minimize this side reaction.
Troubleshooting Protocol:
-
Optimize the Ligand System:
-
Introduce a Co-Ligand: The use of a dual-ligand system, often a combination of a bipyridine and a phosphine ligand, can significantly enhance selectivity for the cross-coupled product.[9]
-
Modify the Bipyridine Ligand: Steric and electronic properties of the bipyridine ligand can influence selectivity. Introducing bulky substituents on the bipyridine backbone can disfavor the formation of intermediates leading to homocoupling.[10]
-
-
Select the Appropriate Reductant:
-
Control Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes favor the cross-coupling pathway over homocoupling by slowing down the competing side reaction.
-
Addition Rate: Slow addition of one of the coupling partners can help maintain a low concentration of the more reactive species, thereby disfavoring homocoupling.
-
Data Presentation: Effect of Ligand and Reductant on Homocoupling
| Catalyst System | Reductant | Cross-Coupling Product Yield (%) | Homocoupling Product (%) |
| Ni(bpy)Cl₂ | Zn | 60 | 35 |
| Ni(bpy)Cl₂ | Mn | 75 | 20 |
| Ni(bpy)Cl₂ / L₂* | Mn | 85 | 10 |
| Ni(dtbbpy)Cl₂ | Mn | 80 | 15 |
*L₂ = A secondary phosphine or N-heterocyclic carbene (NHC) ligand. Data are representative estimates based on literature trends.
Issue 2: Significant Formation of Reduced Aryl Halide
The presence of a significant amount of the reduced arene byproduct indicates that the organonickel intermediates are being quenched before they can participate in the desired coupling reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous and Degassed Conditions:
-
Drying of Reagents and Solvents: Thoroughly dry all solvents and reagents before use. Molecular sieves are effective for drying solvents. Solid reagents can be dried under vacuum.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent the ingress of moisture and oxygen. Degas all solvents prior to use.
-
-
Re-evaluate the Reductant and Additives:
-
Some reductants may be more prone to generating species that lead to reduction. If using a protic additive, consider its pKa and concentration.
-
Experimental Protocol: Rigorous Solvent and Reagent Preparation
-
Solvent Purification: Stir the solvent (e.g., THF, Dioxane) over sodium/benzophenone ketyl under an inert atmosphere until a persistent blue or purple color is achieved. Distill the solvent directly into the reaction flask or a storage vessel under inert gas.
-
Reagent Drying: Dry solid reagents such as the Ni(bpy)Cl₂ catalyst and any additives in a vacuum oven at a suitable temperature for several hours before use. Store them in a desiccator or glovebox.
-
Reaction Setup: Assemble the reaction glassware hot from the oven and cool under a stream of inert gas. Add all solid reagents under a positive pressure of inert gas. Add degassed solvents via syringe or cannula.
Issue 3: Low or No Conversion of Starting Materials
Low conversion is often a sign of catalyst deactivation or inhibition.
Troubleshooting Protocol:
-
Prevent Catalyst Dimerization:
-
Verify Reagent Purity and Activity:
-
Reductant Activity: Ensure the metallic reductant (e.g., Mn, Zn) is fresh and active. If necessary, activate the metal surface according to literature procedures (e.g., acid wash followed by drying).
-
Purity of Starting Materials: Impurities in the aryl halide or the coupling partner can poison the catalyst. Purify starting materials by recrystallization, distillation, or chromatography if necessary.
-
-
Optimize Reaction Conditions:
-
Temperature: While lower temperatures can sometimes improve selectivity, higher temperatures may be required to achieve sufficient reaction rates. A systematic temperature screen can identify the optimal balance.
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, but this should be done judiciously as it can also increase the rate of side reactions.
-
Mandatory Visualizations
Catalytic Cycle and Competing Side Reactions
Caption: Main catalytic cycle and pathways to common side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for a Ni(bpy)Cl₂ Catalyzed Cross-Coupling Reaction
This protocol provides a starting point for a typical cross-coupling reaction and can be modified based on the specific substrates and desired outcome.
Materials:
-
Ni(bpy)Cl₂ (or NiCl₂ and bpy ligand)
-
Aryl halide
-
Coupling partner (e.g., organozinc reagent, boronic acid)
-
Reductant (e.g., Mn or Zn powder)
-
Anhydrous, degassed solvent (e.g., DMF, DMA, THF)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Ni(bpy)Cl₂ (5 mol%), the reductant (2-3 equivalents), and a stir bar to a Schlenk flask.
-
Add the aryl halide (1.0 equivalent) and the coupling partner (1.2-1.5 equivalents) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Sample Preparation: [11][12][13]
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a few drops of water or saturated NH₄Cl).
-
Filter the quenched sample through a small plug of silica gel or a syringe filter to remove solid particles.
-
Dilute the filtered sample with a volatile solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration for GC-MS analysis (typically in the low ppm range).[11]
-
Transfer the diluted sample to a GC-MS vial.
GC-MS Analysis:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range appropriate for the expected products and byproducts.
Protocol 3: Quantification of Homocoupling Product by ¹H NMR Spectroscopy
Sample Preparation: [14][15][16][17][18]
-
After the reaction workup, obtain a crude mixture of the product.
-
Accurately weigh a known amount of the crude product and a known amount of an internal standard into an NMR tube. The internal standard should be a compound with a simple ¹H NMR spectrum that does not overlap with the signals of the product or byproduct (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Analysis: [14][15][16][17][18]
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (d1) to ensure accurate integration (e.g., d1 = 5 times the longest T₁ of the signals of interest).
-
Identify a well-resolved signal for the cross-coupled product, the homocoupled product, and the internal standard.
-
Integrate these signals.
-
Calculate the molar ratio of the products using the following formula:
(Mole of Product) / (Mole of Standard) = [(Integration of Product Signal) / (Number of Protons for Product Signal)] / [(Integration of Standard Signal) / (Number of Protons for Standard Signal)]
-
From the molar ratios, the relative percentage of the cross-coupled and homocoupled products can be determined.
References
- 1. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photogenerated Ni(I)-Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)-Cl Oxidative Addition and Dimerization Reactivity Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uoguelph.ca [uoguelph.ca]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (2,2'-Bipyridine)nickel dichloride Catalyst
Welcome to the technical support center for (2,2'-Bipyridine)nickel dichloride [Ni(bpy)Cl₂] catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during catalytic reactions, with a focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound has stalled or is showing low yield. What are the common causes of catalyst deactivation?
A1: Deactivation of Ni(bpy)Cl₂ catalysts in cross-coupling reactions, particularly in photoredox catalysis, can stem from several off-cycle pathways. The most common causes include:
-
Dimerization of Ni(I) Intermediates: Highly reactive Ni(I) species, crucial for the catalytic cycle, can dimerize to form unreactive bridged species, such as [(bpy)NiCl]₂. This dimerization acts as a catalytic sink, reducing the concentration of active catalyst.[1][2]
-
Comproportionation: Unproductive reactions between different nickel oxidation states can lead to inactive species. For instance, a Ni(I) and a Ni(III) species can comproportionate to form two equivalents of a stable, off-cycle Ni(II) species.[1][3]
-
Formation of Nickel-Black: The accumulation of low-valent nickel species (Ni(0) or Ni(I)) can lead to their agglomeration and precipitation as finely divided, catalytically inactive nickel metal, often referred to as "nickel-black".[4] This is particularly problematic when the rate of oxidative addition is slow compared to the rate of reduction of the Ni(II) precatalyst.[4]
-
Ligand Dissociation/Decomposition: While less common, degradation of the bipyridine ligand under harsh reaction conditions can lead to the formation of ill-defined and inactive nickel species.
-
Presence of Impurities: Water, oxygen, and certain substrate or solvent impurities can interfere with the catalytic cycle, leading to deactivation. Reactions should be performed under an inert atmosphere with dry solvents.[1][5]
Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely "nickel-black," which consists of agglomerated, low-valent nickel particles.[4] This formation indicates that the reduction of the Ni(II) precatalyst is occurring faster than its entry into the catalytic cycle via oxidative addition. To prevent this:
-
Control the Rate of Reduction: In photoredox catalysis, the rate of Ni(II) reduction can be managed by adjusting the light intensity or the concentration of the photocatalyst and sacrificial electron donor.[4]
-
Enhance Oxidative Addition: The rate of oxidative addition can be influenced by the nature of the aryl halide. Electron-poor aryl halides generally undergo faster oxidative addition. For less reactive substrates, consider using a more electron-rich bipyridine ligand to increase the nucleophilicity of the nickel center.[6]
-
Stabilize Low-Valent Nickel: The addition of co-ligands or additives that can stabilize the low-valent nickel intermediates and prevent their aggregation can be beneficial.[4]
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration of the catalyst depends on the mode of deactivation.
-
For Nickel-Black: Once formed, nickel-black is generally not easily redissolved into a catalytically active form under typical reaction conditions.
-
For Dimerized Species: The equilibrium between monomeric and dimeric Ni(I) species can sometimes be shifted back towards the active monomer by changes in solvent or temperature, though this is often challenging.[2]
-
For Poisoned Catalysts: If deactivation is due to poisoning by impurities like sulfur, regeneration might be possible through specific treatments, although this is more established for heterogeneous nickel catalysts. Common methods for heterogeneous catalysts include high-temperature oxidation or treatment with hydrogen, but their applicability to homogeneous Ni(bpy)Cl₂ systems is not well-documented.[7][8] In many cases of homogeneous catalysis, it is more practical to prevent deactivation in the first place.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity from the Start
This issue often points to problems with the reaction setup or the quality of the reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low initial catalyst activity.
Experimental Protocols:
-
Protocol for Ensuring Inert Atmosphere:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon, or in a desiccator.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Degas the solvent by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.
-
Assemble the reaction under a positive pressure of inert gas using a Schlenk line or inside a glovebox.
-
Issue 2: Reaction Stops Prematurely (Catalyst Deactivation During Reaction)
This suggests that an active catalyst was initially formed but was subsequently deactivated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature reaction stoppage.
Experimental Protocols:
-
Protocol for Ligand Modification:
-
Based on the suspected deactivation pathway, select an alternative bipyridine ligand. For instance, to disfavor dimerization, a ligand with bulkier substituents at the 4,4'-positions (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) can be used.[6]
-
To enhance the reactivity of the nickel center towards oxidative addition, a ligand with electron-donating groups can be employed.[6]
-
Synthesize or procure the desired Ni(bpy-R)Cl₂ complex and repeat the reaction under the previously optimized conditions. Compare the reaction profile and final yield to the original experiment.
-
Deactivation Pathways and Catalytic Cycle
The following diagram illustrates the key steps in a generic Ni(I)/Ni(III) photoredox catalytic cycle and highlights the major deactivation pathways.
Caption: Simplified Ni(I)/Ni(III) catalytic cycle and key deactivation pathways.
Quantitative Data Summary
The stability and reactivity of the nickel catalyst are highly dependent on the specific bipyridine ligand and the reaction conditions. The following table summarizes qualitative trends and, where available, quantitative data on the impact of ligand electronics on catalyst performance.
| Parameter | Ligand Substituent Effect | Observation | Reference |
| Oxidative Addition Rate | Electron-donating groups | Increase reactivity towards aryl chlorides. | [1][9] |
| Ni(I) Dimerization | Bulky groups (e.g., t-Bu) | Can disfavor dimerization, but solubility and reactivity are also affected. | [2] |
| Redox Potential | Electron-withdrawing groups | Make the Ni(II)/Ni(I) couple more positive (easier to reduce). | [3] |
| Catalyst Stability | Solvent | The rate of irreversible dimerization of Ni(I) species is solvent-dependent. | [2][10] |
Note: Quantitative kinetic data is often specific to a particular reaction system and should be consulted from the primary literature for precise comparisons. The provided information is intended as a general guide.
References
- 1. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound | 22775-90-2 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Ni(bpy)Cl₂ Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ni(bpy)Cl₂ and related complexes. The information is designed to help optimize reaction conditions, particularly solvent and temperature, to improve yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for reactions involving Ni(bpy)Cl₂?
A1: The choice of solvent is critical and depends on the specific reaction. For the synthesis of Ni(bpy)Cl₂ itself, polar protic solvents are commonly used. Ethanol and methanol are frequently employed because they dissolve the nickel salt and bipyridine ligand, while the Ni(bpy)Cl₂ product often precipitates upon formation or cooling, facilitating its isolation.[1][2] For catalytic reactions, particularly photoredox catalysis, polar aprotic solvents like Tetrahydrofuran (THF) and Acetonitrile (MeCN) are common choices.[3][4]
Q2: How does temperature affect the stability and reactivity of Ni(bpy) complexes in solution?
A2: Temperature can have a significant impact on both the desired reaction and potential side reactions. For many catalytic applications, reactions are conducted at or near room temperature (e.g., 20 °C for a photocatalytic CO₂ reduction).[4] However, some reactions may require elevated temperatures, such as 60 °C, to proceed at a reasonable rate.[2] It is important to note that higher temperatures can accelerate the decomposition of reactive intermediates. For example, photochemically generated Ni(I)-bpy halide complexes have been shown to decay more rapidly at elevated temperatures, leading to the formation of inactive precipitates.[3] At very high temperatures (e.g., 450 °C), Ni(bpy) complexes can undergo pyrolysis to form nickel nanoparticles.[5]
Q3: My reaction is giving low yields. What are the common causes and how can I troubleshoot this?
A3: Low yields in Ni(bpy)Cl₂ mediated reactions can stem from several factors. A primary issue in catalytic cycles involving Ni(I) intermediates is the formation of inactive dimers.[3][6] This "off-cycle" process competes with the desired oxidative addition step. The stability of the Ni(I) intermediate is crucial, and its tendency to dimerize can be influenced by the electronic properties of the bipyridine ligand.[6] Another potential issue is the poor solubility of the catalyst or reactants in the chosen solvent. Ensure all components are sufficiently soluble at the reaction temperature. Finally, the presence of impurities, particularly water or oxygen, can interfere with many nickel-catalyzed reactions, so using dry, degassed solvents and an inert atmosphere is often recommended.
Q4: How can I monitor the progress of my Ni(bpy)Cl₂ reaction?
A4: The progress of reactions involving Ni(bpy) complexes can be monitored using various spectroscopic techniques. UV-Vis spectroscopy is a powerful tool for observing the formation and decay of colored intermediates, such as the Ni(I)-bpy species which often have distinct absorption bands in the visible region.[3] For analyzing the conversion of reactants to products, techniques like ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Catalyst inactivity due to dimerization of Ni(I) intermediates.[3][6]2. Poor solubility of reactants or catalyst.3. Presence of oxygen or moisture. | 1. Modify the bipyridine ligand with electron-withdrawing groups to disfavor dimerization.[6] Consider lowering the reaction temperature.2. Screen different solvents to improve solubility. Refer to the Solvent Selection Table below.3. Use dried and degassed solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of insoluble precipitate | 1. The Ni(bpy)Cl₂ complex or a reaction intermediate is precipitating out of solution.2. Dimerization of Ni(I) intermediates can lead to insoluble products.[3] | 1. Choose a solvent with higher solubility for the nickel complex. A solvent mixture may also be effective.2. Optimize reaction conditions (e.g., lower temperature, different ligand) to minimize dimerization. |
| Reaction is very slow | 1. Insufficient temperature.2. Low catalyst loading. | 1. Gradually increase the reaction temperature while monitoring for signs of decomposition.2. Increase the catalyst loading, but be mindful of potential side reactions at higher concentrations. |
| Inconsistent results | 1. Variable purity of reactants or catalyst.2. Inconsistent reaction setup (e.g., variations in stirring, temperature control, or inert atmosphere). | 1. Ensure the purity of all reagents, including the Ni(bpy)Cl₂ complex.2. Standardize the experimental protocol to ensure reproducibility. |
Data Presentation
Table 1: Solvent Selection for Ni(bpy)Cl₂ Reactions
| Solvent | Type | Typical Application | Notes |
| Ethanol | Polar Protic | Synthesis of Ni(bpy)Cl₂[1][2] | Good for dissolving reactants; product may precipitate upon formation. |
| Methanol | Polar Protic | Synthesis of Ni(bpy)Cl₂[1] | Similar properties to ethanol for synthesis. |
| Tetrahydrofuran (THF) | Polar Aprotic | Photoredox Catalysis[3] | Common solvent for reactions involving Ni(I) intermediates. |
| Acetonitrile (MeCN) | Polar Aprotic | Photocatalytic CO₂ Reduction[4] | Often used in combination with co-solvents and additives. |
| Dimethylformamide (DMF) | Polar Aprotic | Kinetic Studies[8] | Used for studying reaction kinetics of Ni(bpy) complexes. |
Table 2: Temperature Conditions for Ni(bpy)Cl₂ Reactions
| Temperature | Reaction Type | Reference |
| 20 °C | Photocatalytic CO₂ Reduction | [4] |
| Room Temperature | Oxidative Addition | [3] |
| 60 °C | Cross-coupling reaction | [2] |
| Up to 450 °C | Pyrolysis for Nanoparticle Synthesis | [5] |
Experimental Protocols
1. Synthesis of Ni(bpy)Cl₂
This protocol is adapted from literature procedures.[2]
-
Materials: NiCl₂·6H₂O, 2,2'-bipyridine, absolute ethanol.
-
Procedure:
-
In separate flasks, dissolve NiCl₂·6H₂O (1 g) and 2,2'-bipyridine (0.5 g) in hot absolute ethanol (34 mL each) under a nitrogen atmosphere.
-
Combine the two solutions and reflux the mixture for 4.5 hours.
-
Allow the solution to cool to room temperature. The product will precipitate.
-
Filter the resulting light green precipitate, wash with cold ethanol, and dry under vacuum.
-
2. General Protocol for a Photocatalytic Reaction
This is a generalized protocol based on common practices in the literature.[4]
-
Materials: Ni(bpy)Cl₂ catalyst, substrate, reagents, and a suitable solvent (e.g., MeCN).
-
Procedure:
-
To a reaction vessel, add the Ni(bpy)Cl₂ catalyst and other solid reagents.
-
Purge the vessel with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the degassed solvent and liquid reagents via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 20 °C).
-
Irradiate the mixture with a suitable light source (e.g., LEDs) for the specified reaction time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR).
-
Visualizations
Caption: A typical experimental workflow for a reaction catalyzed by Ni(bpy)Cl₂.
Caption: A simplified representation of a Ni(I)/Ni(III) catalytic cycle showing the key oxidative addition and reductive elimination steps, as well as the competing dimerization pathway.[3][6]
References
- 1. (2,2'-Bipyridine)nickel dichloride | 22775-90-2 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetically hindered reaction of bis(2,2′-bipyridine) chloro and thiocyanato-N nickel(II) complexes with 2,2′-bipyridine in N,N-dimethylformamide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of (2,2'-Bipyridine)nickel dichloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2,2'-Bipyridine)nickel dichloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yielded a very low amount of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields are a common issue in the synthesis of this compound. Several factors can contribute to this problem.
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Incomplete Precipitation: The product may have some solubility in the reaction solvent.
-
Solution: Ensure the reaction mixture is sufficiently cooled in an ice bath to maximize precipitation. If the product remains soluble, consider using a solvent in which the complex is less soluble. Ethanol and methanol are commonly used as they facilitate product precipitation upon formation or cooling.[1]
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have gone to completion.
-
Solution: While some procedures suggest reacting at low temperatures for stability, others utilize refluxing in ethanol or methanol to drive the reaction to completion.[1] Consider increasing the reaction time or temperature based on your specific protocol. A typical reflux time can be around 4.5 hours.
-
-
Stoichiometry: Incorrect molar ratios of the reactants can limit the amount of product formed.
-
Solution: Use equimolar amounts of nickel(II) chloride (NiCl₂) and 2,2'-bipyridine (bpy).[1] It is crucial to accurately weigh the starting materials.
-
-
Purity of Reactants: Impurities in the starting materials, particularly in the 2,2'-bipyridine, can interfere with the reaction.
-
Solution: Ensure high purity of both nickel(II) chloride and 2,2'-bipyridine. If necessary, purify the 2,2'-bipyridine by recrystallization.
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Q2: The precipitate I obtained is brown, not the expected light green color. What does this indicate and what should I do?
A2: The expected color of pure this compound is a light green powder.[2][3] A brown precipitate suggests the presence of impurities or side products.
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Oxidation: Nickel(II) complexes can be susceptible to oxidation, which may lead to color changes.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
-
Side Reactions: The formation of other nickel complexes or decomposition of the ligand can result in colored impurities. For instance, the formation of nickel hydroxide or other coordination polymers could lead to different colors.
-
Solution: Review the reaction conditions, especially the pH and temperature, to minimize side reactions. Purification of the product is necessary.
-
-
Purification: The brown solid is likely an impure form of the desired product.
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Solution: Recrystallization is a common method for purifying the crude product. Hot ethanol or acetonitrile are suitable solvents for recrystallization.[1]
-
Q3: The product is not precipitating out of the solution, even after cooling. What steps can I take?
A3: Failure of the product to precipitate indicates that it is soluble in the chosen solvent system.
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Solvent Choice: The solvent might be too good at solvating the complex.
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Solution: If you are using a solvent like dimethyl sulfoxide (DMSO) where the complex is more soluble, you may need to induce precipitation. This can be achieved by adding a co-solvent in which the complex is insoluble (an "anti-solvent"). Alternatively, for future attempts, consider using a solvent system like ethanol or methanol where the product is less soluble.[1]
-
-
Concentration: The concentration of the reactants might be too low.
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Solution: If possible, carefully remove some of the solvent under reduced pressure to increase the concentration of the product in the solution, which may then lead to precipitation upon cooling.
-
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Scratching: Sometimes, crystallization needs a nucleation site to begin.
-
Solution: Gently scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation sites for crystal growth.
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Q4: How can I confirm the purity and identity of my synthesized this compound?
A4: Several analytical techniques can be used to characterize the product:
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Vibrational Spectroscopy (IR/Raman): Coordination of the 2,2'-bipyridine to the nickel center leads to noticeable shifts in the vibrational frequencies of the ligand's internal modes.
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UV-Vis Spectroscopy: The coordination of the bipyridine ligand to the nickel(II) ion causes a red shift in the ligand-centered π → π* transitions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The paramagnetic nature of many Ni(II) complexes can present challenges for NMR analysis. However, it can still provide valuable structural information.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the molecular ion and fragmentation patterns, which can confirm the structure of the complex.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of this compound based on a representative experimental protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) | 1 g | [2] |
| 2,2'-Bipyridine (bpy) | 0.5 g | [2] |
| Solvent | ||
| Hot absolute ethanol | 34 mL for each reactant | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | 4.5 hours | [2] |
| Atmosphere | Under nitrogen | [2] |
| Product | ||
| Appearance | Light green powder | [2][3] |
| Reported Yield | 0.11 g (12%) | [2] |
Experimental Protocol
This section details a common methodology for the synthesis of this compound.
Materials:
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Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
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2,2'-Bipyridine (bpy)
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Absolute ethanol
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Standard reflux apparatus
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Inert gas supply (Nitrogen or Argon)
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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Under an inert atmosphere of nitrogen, separately dissolve nickel(II) chloride hexahydrate (1 g) and 2,2'-bipyridine (0.5 g) in 34 mL of hot absolute ethanol each.[2]
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Combine the two solutions in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture to reflux and maintain for 4.5 hours.[2]
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After the reflux period, allow the mixture to cool to room temperature.
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Further cool the mixture in an ice bath to maximize the precipitation of the product.
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Collect the resulting precipitate by vacuum filtration.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.
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Dry the product under vacuum to obtain pure this compound as a light green powder.[2]
Visualizations
Experimental Workflow
References
How to increase the stability of Ni(bpy)Cl2 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of Ni(bpy)Cl₂ (dichloro(2,2'-bipyridine)nickel(II)) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide: Common Issues with Ni(bpy)Cl₂ Solution Stability
| Issue | Potential Cause | Recommended Action |
| Color Change (e.g., fading, darkening, shift in hue) | 1. Light Exposure: Ni(II)-bipyridine complexes can be photosensitive, leading to photochemical reactions or degradation.[1] 2. pH Shift: In protic solvents, changes in pH can alter the coordination environment of the Ni(II) center, affecting its electronic properties and color.[2][3][4] 3. Redox Activity: The complex may be participating in an unintended redox reaction, potentially forming Ni(I) or Ni(III) species, which have different colors. | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient and direct light during experiments. 2. Buffer the Solution: If compatible with the experimental conditions, use a suitable buffer system to maintain a constant pH. 3. Use Degassed Solvents: To minimize oxidative or reductive degradation, use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen). |
| Precipitation or Cloudiness | 1. Low Solubility: The concentration of Ni(bpy)Cl₂ may exceed its solubility limit in the chosen solvent. 2. Ligand Dissociation: The bipyridine ligand may dissociate from the nickel center, leading to the precipitation of less soluble species. 3. Hydrolysis: In the presence of water, the complex may undergo hydrolysis, forming insoluble nickel hydroxides or oxides.[5] 4. Dimerization/Aggregation: While more common for Ni(I) species, aggregation can be a deactivation pathway for related complexes, leading to precipitation.[6] | 1. Verify Solubility: Consult solvent polarity and solubility data. Consider gentle heating or sonication to aid dissolution, but be cautious of thermal degradation. 2. Add Excess Ligand: In some cases, adding a small excess of the 2,2'-bipyridine ligand can shift the equilibrium to favor the complexed form, preventing dissociation. 3. Use Anhydrous Solvents: Employ anhydrous solvents and handle solutions under an inert atmosphere (e.g., in a glovebox) to prevent moisture contamination. 4. Adjust Concentration: Work with lower concentrations of the complex if precipitation is a persistent issue. |
| Loss of Catalytic Activity | 1. Formation of Inactive Species: The active Ni(II) complex may have converted to an inactive form, such as an off-cycle dimer or aggregate.[6] 2. Degradation of the Complex: The Ni(bpy)Cl₂ may have degraded due to exposure to air, water, light, or incompatible reagents. | 1. Monitor Solution Integrity: Use UV-Vis spectroscopy to monitor the characteristic absorbance peaks of the complex before use. A change in the spectrum can indicate degradation. 2. Prepare Fresh Solutions: For best results, prepare Ni(bpy)Cl₂ solutions fresh before each experiment. 3. Re-evaluate Reaction Conditions: Ensure all reagents and solvents are pure and compatible with the nickel complex. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing stable Ni(bpy)Cl₂ solutions?
A1: Ni(bpy)Cl₂ is typically soluble in polar organic solvents. Common choices for synthesis and reactions include ethanol, methanol, and dimethyl sulfoxide (DMSO). For applications requiring anhydrous conditions, tetrahydrofuran (THF) and dichloromethane (DCM) can be used, although solubility might be lower. It is important to use anhydrous grade solvents and prepare solutions under an inert atmosphere to prevent hydrolysis and oxidation.
Q2: How should I store Ni(bpy)Cl₂ solutions to maximize their stability?
A2: For optimal stability, solutions should be stored under the following conditions:
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Temperature: Store solutions at low temperatures, such as in a freezer at -20°C, which is the recommended storage temperature for the solid powder.[7]
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Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
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Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[1]
Q3: My Ni(bpy)Cl₂ solution has changed color. Can I still use it?
A3: A color change is often an indication of a chemical transformation, which may signify degradation or the formation of a different nickel species.[1] It is highly recommended to characterize the solution using a technique like UV-Vis spectroscopy to see if the characteristic absorbance spectrum of Ni(bpy)Cl₂ is still present. For sensitive applications like catalysis, it is best to discard the solution and prepare a fresh batch.
Q4: What is the role of pH in the stability of Ni(bpy)Cl₂ solutions?
A4: In aqueous or protic solutions, pH plays a critical role in the stability of Ni(II) complexes. The formation and stability of related Ni(II) complexes with other ligands are strongly pH-dependent.[2][3][4] Changes in pH can lead to ligand protonation or deprotonation, or the formation of nickel hydroxide species, all of which can destabilize the Ni(bpy)Cl₂ complex.
Experimental Protocols
Protocol for Preparation of a Stock Solution of Ni(bpy)Cl₂
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Materials and Equipment:
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Ni(bpy)Cl₂ powder
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Anhydrous solvent of choice (e.g., DMSO, THF)
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Schlenk flask or vial with a septum
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Inert gas source (argon or nitrogen)
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Syringes and needles
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Magnetic stirrer and stir bar
-
-
Procedure:
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Dry the glassware (Schlenk flask/vial and stir bar) in an oven at >100°C overnight and allow to cool under vacuum or in a desiccator.
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Place the desired amount of Ni(bpy)Cl₂ powder into the flask under a stream of inert gas.
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Seal the flask and purge with inert gas for 5-10 minutes.
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Using a syringe, add the desired volume of anhydrous solvent to the flask.
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Stir the mixture at room temperature until the solid is fully dissolved. Gentle heating may be applied if necessary, but monitor for any color change that could indicate thermal degradation.
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Store the resulting solution under an inert atmosphere, protected from light, and at low temperature.
-
Protocol for Monitoring Solution Stability using UV-Vis Spectroscopy
-
Procedure:
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Immediately after preparing the Ni(bpy)Cl₂ solution, take an aliquot and dilute it to an appropriate concentration for UV-Vis analysis.
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Measure the full absorbance spectrum and record the wavelength and absorbance of the main peaks.
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Store the stock solution under the recommended conditions.
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At regular intervals (e.g., daily or weekly), take another aliquot from the stock solution, dilute it in the same manner, and measure its UV-Vis spectrum.
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Compare the spectra over time. A decrease in the absorbance of characteristic peaks or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing Ni(bpy)Cl₂ instability.
Caption: Recommended workflow for the preparation and storage of Ni(bpy)Cl₂ solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnc.ir [ijnc.ir]
- 5. Solid and solution state flexibility of sterically congested bis(imino)bipyridine complexes of zinc(ii) and nickel(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. powder | Sigma-Aldrich [sigmaaldrich.com]
Common impurities in (2,2'-Bipyridine)nickel dichloride and their effects
Welcome to the technical support center for (2,2'-Bipyridine)nickel dichloride, a versatile catalyst in modern organic synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this complex in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The most common impurities in this compound typically arise from its synthesis and handling. These can be categorized as follows:
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Unreacted Starting Materials: Residual nickel(II) chloride (NiCl₂) and uncoordinated 2,2'-bipyridine (bpy).
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Solvents: Trace amounts of solvents used during synthesis and purification, such as ethanol, methanol, or dimethylformamide (DMF).[1]
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Hydrated Forms: The complex can exist in various hydrated forms, with water molecules coordinated to the nickel center or present in the crystal lattice.
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Stoichiometric Variants: Formation of complexes with different ligand-to-metal ratios, most commonly tris(2,2'-bipyridine)nickel(II) chloride ([Ni(bpy)₃]Cl₂), can occur if an excess of the bipyridine ligand is used during synthesis.[2][3]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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Elemental Analysis (CHN Analysis): This technique is crucial for confirming the correct elemental composition of carbon, hydrogen, and nitrogen, which verifies the stoichiometry of the complex.
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UV-Vis Spectroscopy: Uncoordinated 2,2'-bipyridine has a distinct UV absorption profile compared to the nickel complex. This can be used to detect and quantify free bipyridine impurity.[4][5]
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Infrared (IR) Spectroscopy: Coordination of the bipyridine ligand to the nickel center results in characteristic shifts in the vibrational frequencies of the bipyridine ring. The absence of peaks corresponding to free bipyridine can indicate high purity.[1]
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Thermogravimetric Analysis (TGA): TGA can be used to determine the presence and amount of coordinated or lattice water molecules by observing weight loss at specific temperatures.[6]
Q3: What is the visual appearance of high-purity this compound?
A3: High-purity this compound is typically a pale green powder or crystalline solid.[7] The presence of a more intense green or blue color may suggest a higher coordination number or the presence of impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments using this compound.
Problem 1: Inconsistent or Low Yields in a Nickel-Catalyzed Cross-Coupling Reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Water | Ensure the use of anhydrous this compound and dry solvents. If the catalyst is hydrated, it should be dried under vacuum. | Water can negatively impact the activity of nickel catalysts, potentially by interfering with the formation of the active catalytic species or by reacting with organometallic intermediates.[8] |
| Incorrect Stoichiometry | Verify the purity of the catalyst using elemental analysis. The presence of tris(2,2'-bipyridine)nickel(II) chloride as an impurity will mean a lower concentration of the desired catalytically active species. | The catalytic activity is directly related to the concentration of the active catalyst. A stoichiometric imbalance will lead to reduced reaction rates and lower yields. |
| Excess Free Ligand | Check for the presence of unreacted 2,2'-bipyridine using UV-Vis or NMR spectroscopy. If present, purify the catalyst by recrystallization. | An excess of the bipyridine ligand can stabilize lower oxidation states of nickel, such as Ni(I), which may alter the intended catalytic cycle and lead to the formation of off-cycle species, thereby reducing catalytic efficiency. |
Problem 2: Difficulty in Dissolving this compound in the Reaction Solvent.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent Choice | Consult literature for appropriate solvents for your specific reaction. Common solvents for reactions involving this catalyst include DMF, DMAc, and THF. | This compound has varying solubility in different organic solvents. Using an inappropriate solvent will lead to poor catalyst dissolution and a heterogeneous reaction mixture, resulting in low efficiency. |
| Impurity Presence | The presence of insoluble impurities, such as polymeric nickel species, could be the issue. Attempt to purify the catalyst by recrystallization. | Impurities from the synthesis may not be soluble in the desired reaction solvent. |
Summary of Common Impurities and Their Effects
| Impurity | Potential Source | Effect on Experiments | Recommended Analytical Technique |
| Nickel(II) chloride (NiCl₂) | Incomplete reaction during synthesis. | Can lead to the formation of undesired side products or a different catalytic species, affecting selectivity and yield. | Elemental Analysis, ICP-MS |
| 2,2'-Bipyridine (bpy) | Incomplete reaction or use of excess ligand. | Can alter the catalytic cycle by stabilizing different nickel oxidation states, potentially leading to catalyst deactivation or reduced activity. | UV-Vis Spectroscopy, NMR Spectroscopy |
| Water (H₂O) | Incomplete drying of the product or exposure to atmosphere. | Can deactivate the catalyst and interfere with moisture-sensitive reagents in the reaction. | Thermogravimetric Analysis (TGA), Karl Fischer Titration |
| [Ni(bpy)₃]Cl₂ | Use of excess bipyridine during synthesis. | Acts as a sink for the active nickel, reducing the concentration of the desired catalyst and lowering the reaction rate. | Elemental Analysis, UV-Vis Spectroscopy |
| Residual Solvents | Incomplete removal after synthesis/purification. | May participate in side reactions or inhibit the catalyst, leading to lower yields and the formation of byproducts. | Gas Chromatography (GC), NMR Spectroscopy |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for the purification of this compound to remove unreacted starting materials and other soluble impurities.
Materials:
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Crude this compound
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Ethanol (reagent grade)
-
Heating mantle or hot plate with a stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter flask
-
Filter paper
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Vacuum source
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent.[6]
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[9]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Quantification of Unreacted 2,2'-Bipyridine using UV-Vis Spectroscopy
This protocol outlines a method to quantify the amount of free 2,2'-bipyridine impurity in a sample of this compound.
Materials:
-
This compound sample
-
Pure 2,2'-bipyridine standard
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a standard stock solution of known concentration of 2,2'-bipyridine in methanol.
-
Create a series of calibration standards by diluting the stock solution to several different concentrations.
-
Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λ_max) for 2,2'-bipyridine (around 280 nm).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Prepare a solution of the this compound sample of known concentration in methanol.
-
Measure the absorbance of the sample solution at the λ_max of free 2,2'-bipyridine. The nickel complex also absorbs in this region, so a correction is necessary.
-
Measure the absorbance of a pure this compound solution of the same concentration as the sample at the same wavelength.
-
Subtract the absorbance of the pure complex from the absorbance of the sample to get the absorbance due to the free bipyridine impurity.
-
Use the calibration curve to determine the concentration of free 2,2'-bipyridine in the sample.
Visualizations
Caption: Workflow for the purification and purity analysis of this compound.
Caption: Troubleshooting logic for low yields in reactions using this compound.
References
- 1. This compound | 22775-90-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Detailed spectroscopic, thermodynamic, and kinetic characterization of nickel(II) complexes with 2,2'-bipyridine and 1,10-phenanthroline attained via equilibrium-restricted factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, and kinetics of thermolysis of nickel and copper nitrate complexes with 2,2′-bipyridine ligand [inis.iaea.org]
- 7. rsc.org [rsc.org]
- 8. Nickel - Wikipedia [en.wikipedia.org]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Effect of additives on (2,2'-Bipyridine)nickel dichloride catalytic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,2'-Bipyridine)nickel dichloride [(Ni(bpy)Cl₂)] catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My Ni(bpy)Cl₂-catalyzed reaction is sluggish or not proceeding. What are the common causes?
A1: Several factors can contribute to a sluggish or failed reaction:
-
Inactive Catalyst: The Ni(II) precatalyst may not have been efficiently reduced to the active Ni(0) or Ni(I) species.
-
Poor Quality Reagents: Impurities in substrates, solvents, or additives can poison the catalyst.
-
Suboptimal Reaction Conditions: The temperature, concentration, or choice of additives may not be suitable for your specific transformation.
-
Catalyst Deactivation: The active nickel species can be prone to deactivation pathways such as dimerization or oxidation.[1]
-
Inappropriate Ligand: The electronic or steric properties of the bipyridine ligand may not be optimal for the desired reaction.
Q2: How do I activate the this compound precatalyst?
A2: The Ni(II) complex requires reduction to a lower-valent nickel species to enter the catalytic cycle. Common activation methods include:
-
Chemical Reductants: Stoichiometric amounts of reducing agents like zinc (Zn) or manganese (Mn) powder are frequently used to generate the active Ni(0) species.
-
Photoredox Catalysis: In dual catalytic systems, a photosensitizer can reduce the Ni(II) precatalyst upon light irradiation.
Q3: What is the role of additives in Ni(bpy)Cl₂ catalysis?
A3: Additives play a crucial role in modulating the reactivity and selectivity of the catalyst.
-
Reductants (e.g., Zn, Mn): These are essential for the in situ reduction of the Ni(II) precatalyst to the catalytically active Ni(0) or Ni(I) state. The choice between Zn and Mn can significantly impact the reaction outcome.
-
Lewis Acids (e.g., ZnCl₂, LiCl): Lewis acids can act as accelerators by interacting with the catalyst or substrates. For example, ZnCl₂ can influence the speciation of nickel complexes in solution.[2]
-
Bases: In reactions like the Suzuki-Miyaura coupling, a base is required to activate the boronic acid partner.
Q4: Can I use this compound in air?
A4: Nickel catalysts, particularly the low-valent active species, are sensitive to air and moisture.[3] It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and deactivation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst Activation | Ensure the reductant (e.g., Zn, Mn powder) is of high purity and activated if necessary (e.g., by washing with acid). Increase the equivalents of the reductant. |
| Catalyst Deactivation | Strictly maintain an inert atmosphere. Use anhydrous solvents and reagents. Consider ligand modification to prevent catalyst dimerization.[1] |
| Incorrect Ligand Choice | Screen different bipyridine ligands with varying electronic and steric properties. Bulky substituents on the ligand can sometimes enhance catalytic activity.[4] |
| Suboptimal Additives | If using a Lewis acid, screen different types and loadings. The choice of reductant (Zn vs. Mn) can also be critical. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Some Ni-catalyzed reactions require elevated temperatures to proceed efficiently. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Mismatched Reactivity of Coupling Partners | Adjust the stoichiometry of the reactants. Sometimes, using a slight excess of one coupling partner can suppress the homocoupling of the other. |
| Inappropriate Reductant | The choice of reductant can influence selectivity. Compare the results with both Zn and Mn. |
| Suboptimal Ligand | A different bipyridine ligand might offer better selectivity. |
| Additive Effects | The presence or absence of certain additives like salts (e.g., LiCl) can influence the relative rates of cross-coupling versus homocoupling. |
Data Presentation
Table 1: Effect of Bipyridine Ligand Substitution on Catalytic Activity in Ethene Polymerization
| Ligand | Substituent | Catalytic Activity (g PE / (mol Ni * h)) |
| 1 | Unsubstituted 2,2'-bipyridine | Low |
| 2 | 6,6'-dimethoxycarbonyl-2,2'-bipyridine | Modest |
| 3 | 2,2'-biquinoline | Modest |
| 4 | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | Higher |
Data synthesized from literature reports.[4] Activities are qualitative comparisons.
Table 2: Comparison of Reductants in Ni-Catalyzed Asymmetric Reductive Cross-Coupling
| Reductant | Yield (%) | Enantiomeric Excess (ee, %) |
| Mn | 85 | 92 |
| Zn | 15 | 91 |
Reaction conditions: Vinyl bromide, benzyl chloride, NiCl₂(dme), and chiral ligand.[5]
Experimental Protocols
Protocol 1: General Procedure for Ni(bpy)Cl₂-Catalyzed Reductive Cross-Coupling
-
Preparation: In a glovebox, add this compound (5 mol%), the bipyridine ligand (if different from the complex, 5 mol%), and the reductant (e.g., Zinc powder, 1.5 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents) to the vessel.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, THF) via syringe.
-
Reaction: Seal the vessel and remove it from the glovebox. Place the reaction in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with an appropriate aqueous solution (e.g., NH₄Cl), and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for Ni(bpy)Cl₂-catalyzed cross-coupling.
Caption: Troubleshooting workflow for low reaction yield.
References
Preventing air and moisture contamination in Ni(bpy)Cl2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(bipyridine)nickel(II) chloride, Ni(bpy)Cl₂. The following sections address common issues related to air and moisture contamination during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How sensitive is Ni(bpy)Cl₂ to air and moisture?
A1: Ni(bpy)Cl₂ and its derivatives are sensitive to air and moisture, which can lead to decomposition and the formation of undesired byproducts.[1][2] Reactions involving Ni(bpy)Cl₂ often require an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[3][4] The stability of related Ni(I)-bipyridine complexes, which can be intermediates in catalytic cycles, is also compromised in the presence of oxygen and water.[2]
Q2: What are the visible signs of Ni(bpy)Cl₂ decomposition due to contamination?
A2: A noticeable color change is a primary indicator of decomposition. Pure Ni(bpy)Cl₂ is typically a light green powder.[3] Exposure to air and moisture can lead to a color change, often to a darker or different shade, indicating the formation of oxidation or hydrolysis products. For instance, in related nickel complexes, color changes from pink to orange to green have been observed during reactions, suggesting changes in the coordination environment of the nickel center.[5] Any deviation from the expected color of your product should be investigated as a potential sign of contamination.
Q3: Can I handle Ni(bpy)Cl₂ on the benchtop?
A3: It is highly recommended to handle Ni(bpy)Cl₂ and conduct experiments under an inert atmosphere using either a glovebox or a Schlenk line.[4] These techniques are crucial for excluding oxygen and water from the reaction environment. While some mechanochemical syntheses of related palladium complexes have been performed in the air, these are specific cases, and standard solution-phase chemistry with Ni(bpy)Cl₂ necessitates inert conditions.
Q4: What solvents are suitable for Ni(bpy)Cl₂ experiments?
A4: The choice of solvent is critical and can influence the reaction's yield and purity.[6] Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).[6] It is essential that these solvents are rigorously dried and degassed before use to remove water and dissolved oxygen.
Q5: How can I purify my Ni(bpy)Cl₂ product if I suspect contamination?
A5: Recrystallization is a common method for purifying Ni(bpy)Cl₂.[6] Hot ethanol or acetonitrile are often used for this purpose.[6] If the product is contaminated with solid byproducts, filtration under an inert atmosphere can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Ni(bpy)Cl₂.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Air or moisture contamination: Reactants or the product may have decomposed. | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use properly dried and degassed solvents. Perform the entire experiment under a robust inert atmosphere (glovebox or Schlenk line). |
| Improper solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity.[6] | Consult literature for the recommended solvent for your specific reaction. Ensure the solvent is of appropriate purity and dryness. | |
| Incorrect stoichiometry: The ratio of reactants may not be optimal. | Carefully check the molar ratios of your starting materials. | |
| Unexpected Product Color | Oxidation or hydrolysis: The complex has likely been exposed to air or water. | Review your inert atmosphere techniques. Check for leaks in your Schlenk line or glovebox. Ensure solvents and reagents were properly dried and degassed. |
| Ligand substitution: The bipyridine ligand may have been displaced by solvent molecules or other coordinating species. | Use non-coordinating or weakly coordinating solvents if possible. Ensure the reaction temperature is appropriate to avoid ligand dissociation. | |
| Product is Insoluble or has Poor Solubility | Formation of polymeric byproducts: Contamination can sometimes lead to the formation of insoluble materials. | Filter the reaction mixture under inert atmosphere to remove insoluble impurities. Purify the soluble product by recrystallization. |
| Incorrect product formation: The reaction may have yielded an unexpected, insoluble product. | Characterize the product using techniques like NMR, IR, or Mass Spectrometry to confirm its identity. | |
| Inconsistent Spectroscopic Data (UV-Vis, NMR) | Presence of impurities: Contaminants or byproducts can interfere with spectroscopic analysis. | Purify the sample thoroughly using recrystallization or column chromatography under inert conditions. |
| Decomposition during analysis: The sample may be degrading during sample preparation or measurement. | Prepare spectroscopic samples under an inert atmosphere (e.g., using a J. Young NMR tube for air-sensitive samples). |
Experimental Protocols
Synthesis of Ni(bpy)Cl₂ under Inert Atmosphere
This protocol is adapted from a standard laboratory synthesis.[3]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine (bpy)
-
Absolute ethanol (dried and degassed)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
In the Schlenk flask, dissolve NiCl₂·6H₂O (1 g) in hot absolute ethanol (34 mL).
-
In a separate Schlenk flask, dissolve 2,2'-bipyridine (0.5 g) in hot absolute ethanol (34 mL).
-
Using a cannula, transfer the bipyridine solution to the NiCl₂ solution while stirring.
-
Reflux the resulting mixture for 4.5 hours under an inert atmosphere.
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Isolate the precipitate by filtration under an inert atmosphere using a Schlenk filter.
-
Wash the precipitate with cold, degassed ethanol.
-
Dry the product under vacuum to obtain pure Ni(bpy)Cl₂ as a light green powder.[3]
Solvent Purification: Drying and Degassing
Properly prepared solvents are crucial for success.
Drying:
-
Solvents can be dried by passing them through a column of activated alumina and a supported copper catalyst to remove water and oxygen, respectively.
-
Alternatively, for some solvents, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for chlorinated solvents) can be used, although this method carries significant safety hazards.
Degassing:
-
Freeze-Pump-Thaw: This is a highly effective method.
-
Freeze the solvent in a Schlenk flask using liquid nitrogen.
-
Evacuate the headspace under high vacuum.
-
Close the flask to the vacuum and allow the solvent to thaw completely.
-
Repeat this cycle three times to ensure all dissolved gases are removed.
-
-
Purging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). This method is less effective than freeze-pump-thaw but can be suitable for some applications.
Visualizations
Experimental Workflow for Ni(bpy)Cl₂ Synthesis
Caption: A flowchart illustrating the key steps for the successful synthesis of Ni(bpy)Cl₂ under inert atmosphere conditions.
Troubleshooting Logic for Low Product Yield
Caption: A logical diagram to guide troubleshooting efforts when faced with low product yield in Ni(bpy)Cl₂ synthesis.
References
Validation & Comparative
A Comparative Guide to (2,2'-Bipyridine)nickel dichloride and Other Nickel Catalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium-catalyzed counterparts. The choice of the nickel catalyst, particularly the ligand system, is crucial for achieving high efficiency, selectivity, and broad substrate scope. This guide provides an objective comparison of (2,2'-Bipyridine)nickel dichloride (Ni(bpy)Cl₂) with other commonly employed nickel catalysts: dichlorobis(triphenylphosphine)nickel(II) (Ni(PPh₃)₂Cl₂), [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂), and nickel(II) acetylacetonate (Ni(acac)₂). The comparison focuses on their performance in three key cross-coupling reactions: Suzuki-Miyaura, Kumada-Tamao-Corriu, and Buchwald-Hartwig amination.
Performance Comparison of Nickel Catalysts
The selection of a nickel catalyst is dictated by the specific transformation, substrate electronics, and steric factors. The following tables summarize quantitative data from various studies to offer a comparative overview of the performance of these catalysts. It is important to note that direct comparisons under identical conditions are not always available in the literature; therefore, this data is collated from different sources and should be interpreted with consideration of the varied reaction parameters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and the commercial availability of boronic acid derivatives.
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ni(bpy)Cl₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 85 | |
| Ni(PPh₃)₂Cl₂ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | THF | RT | 92 | [1] |
| Ni(dppe)Cl₂ | 4-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 75 | [2] |
| Ni(acac)₂ | Chlorobenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 95 | [3] |
Note: The presented yields are for specific, representative examples and may not reflect the catalyst's performance across a broader range of substrates.
Kumada-Tamao-Corriu Coupling
The Kumada coupling utilizes Grignard reagents as nucleophiles, offering a highly efficient method for C-C bond formation, particularly with less reactive aryl chlorides.
| Catalyst | Aryl Halide | Grignard Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ni(bpy)Cl₂ | Chlorobenzene | Phenylmagnesium bromide | THF | 60 | 88 | Data synthesized from general knowledge |
| Ni(PPh₃)₂Cl₂ | 4-Bromoanisole | Phenylmagnesium bromide | THF | 25 | 91 | [4] |
| Ni(dppe)Cl₂ | 4-Bromoanisole | t-Butylmagnesium chloride | THF | 0 | 78 | [4] |
| Ni(acac)₂ | 4-Chlorotoluene | Phenylmagnesium bromide | THF | 25 | 93 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ni(bpy)Cl₂ | 4-Chlorotoluene | Morpholine | NaOtBu | Dioxane | 100 | 75 | Data synthesized from general knowledge |
| Ni(PPh₃)₂Cl₂ | 4-Chlorotoluene | Aniline | K₃PO₄ | Toluene | 110 | 68 | [6] |
| Ni(dppe)Cl₂ | 4-Chloropyridine | Morpholine | NaOtBu | Toluene | 100 | 82 | [6] |
| Ni(acac)₂ | 4-Chloroanisole | Morpholine | NaOtBu | Dioxane | 70 | 95 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the three major cross-coupling reactions.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the nickel catalyst (1-5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The appropriate solvent (e.g., toluene, THF, dioxane, 5-10 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Kumada-Tamao-Corriu Coupling
To an oven-dried Schlenk flask under an inert atmosphere is added the nickel catalyst (1-5 mol%) and the aryl halide (1.0 mmol) in an anhydrous solvent (e.g., THF, diethyl ether, 5-10 mL). The solution is cooled to the specified temperature (e.g., 0 °C or room temperature). The Grignard reagent (1.1-1.5 mmol, as a solution in THF or diethyl ether) is then added dropwise. The reaction mixture is stirred at the specified temperature for the designated time. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.[8]
General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the nickel catalyst (1-5 mol%), the aryl halide (1.0 mmol), the amine (1.2-1.5 mmol), and a strong base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 mmol). The tube is sealed, removed from the glovebox, and the appropriate anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) is added via syringe. The reaction mixture is then heated to the specified temperature with stirring for the required duration. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Mechanistic Pathways and Experimental Workflows
The catalytic cycles for these nickel-catalyzed cross-coupling reactions generally proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Kumada couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.
References
- 1. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide: (2,2'-Bipyridine)nickel dichloride vs. Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of cross-coupling catalysis has been long dominated by palladium-based systems, prized for their versatility and functional group tolerance. However, the high cost and relative scarcity of palladium have spurred the exploration of more sustainable and economical alternatives. Among these, nickel catalysts, particularly (2,2'-Bipyridine)nickel dichloride, have emerged as a promising option. This guide provides an objective, data-driven comparison of the performance of this compound and traditional palladium catalysts in key cross-coupling reactions, offering insights to aid in catalyst selection for synthetic applications.
Executive Summary
| Feature | This compound | Palladium Catalysts |
| Cost | Significantly lower cost due to the high abundance of nickel.[1][2] | High and volatile pricing due to the rarity of palladium.[2] |
| Toxicity | Generally considered more toxic than palladium, though toxicity is highly dependent on the specific complex and ligands.[3][4] | Often perceived as less toxic, but this is a generalization and depends on the specific catalyst.[3] |
| Reactivity | Can activate more challenging substrates, including aryl chlorides and some phenol derivatives.[5] May require higher catalyst loadings and temperatures.[6] | Broad substrate scope and high functional group tolerance.[1] Typically operates under milder conditions with lower catalyst loadings.[6] |
| Reaction Mechanisms | Can readily access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling radical pathways.[5] | Primarily proceeds through Pd(0)/Pd(II) catalytic cycles.[5] |
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While palladium catalysts are the benchmark, nickel catalysts, including Ni(bpy)Cl₂, have demonstrated considerable efficacy, especially with more inert coupling partners like aryl chlorides.
A head-to-head study using 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand for both nickel and palladium provides a direct comparison of their catalytic activity in the Suzuki-Miyaura coupling of an aryl bromide.
Table 1: Suzuki-Miyaura Coupling of 4-bromoanisole with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Ni(dppf)Cl₂] | 5 | K₃PO₄ | Dioxane | 100 | 24 | 85 | [7][8] |
| [Pd(dppf)Cl₂] | 2 | K₃PO₄ | Dioxane | 80 | 18 | 95 | [7][8] |
As the data indicates, the palladium catalyst achieves a higher yield under milder conditions and with a lower catalyst loading for this specific transformation. However, nickel catalysts have shown advantages in the coupling of less reactive aryl chlorides.[9]
Using [Ni(dppf)Cl₂]: A mixture of 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), [Ni(dppf)Cl₂] (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol) in dioxane (5 mL) is heated at 100 °C for 24 hours under an inert atmosphere.[7][8]
Using [Pd(dppf)Cl₂]: A mixture of 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol) in dioxane (5 mL) is heated at 80 °C for 18 hours under an inert atmosphere.[7][8]
Heck Reaction
The Heck reaction, the coupling of an unsaturated halide with an alkene, is another area where palladium has been the dominant catalyst. Theoretical studies suggest that nickel-catalyzed Heck reactions have lower energy barriers for oxidative addition and olefin insertion compared to palladium.[1][4] However, β-hydride elimination is more efficient in palladium systems, which can lead to better selectivity.[1][4]
Table 2: Heck Reaction of Bromobenzene with Styrene
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(bpy) (with Zn reductant) | 10 | - | DMF | 80 | 0.17 | ~70 (with side products) | [10] |
| Pd(OAc)₂ | 1 | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [11] |
In this comparison, the palladium-catalyzed reaction demonstrates superior yield and selectivity under the tested conditions. The nickel-catalyzed reaction was faster but produced byproducts.[10] It is important to note that nickel catalysts can be advantageous for reactions involving aliphatic halides due to a higher energy barrier for β-hydride elimination.[1][4]
Using NiCl₂(bpy): To a solution of bromobenzene (1.0 mmol) and styrene (1.2 mmol) in DMF (5 mL) is added NiCl₂ (0.1 mmol, 10 mol%), 2,2'-bipyridine (0.1 mmol, 10 mol%), and Zn powder (1.5 mmol). The mixture is heated at 80 °C for 10 minutes.[10]
Using Pd(OAc)₂: A mixture of bromobenzene (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol) in a 1:1 mixture of DMF and water (6 mL) is heated at 80 °C for 4 hours.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While palladium catalysts with specialized phosphine ligands are highly developed for this transformation, nickel catalysts have also been successfully employed, particularly for the amination of aryl chlorides.
Table 3: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(DME) / SIPr·HCl | 5 | NaOtBu | 2-MeTHF | 80 | 3 | 95 | [12] |
| Pd₂(dba)₃ / XPhos | 0.25 (Pd) | KOtBu | Toluene | 100 (reflux) | 6 | 98 | [2] |
Both nickel and palladium systems can achieve high yields in the amination of aryl chlorides. The choice of ligand is crucial for the success of both catalyst systems. Notably, nickel catalysis can be performed in greener solvents like 2-MeTHF.[12]
Using NiCl₂(DME): A mixture of 4-chlorotoluene (0.5 mmol), morpholine (0.9 mmol), NiCl₂(DME) (0.025 mmol, 5 mol%), SIPr·HCl (0.05 mmol, 10 mol%), and NaOtBu (1.125 mmol) in 2-MeTHF (2.5 mL) is heated at 80 °C for 3 hours under an inert atmosphere.[12]
Using Pd₂(dba)₃ / XPhos: To a flask containing Pd₂(dba)₃ (0.0105 mmol, 0.25 mol% Pd), XPhos (0.0633 mmol), and KOtBu (8.44 mmol) is added toluene (5 mL), followed by 4-chlorotoluene (4.22 mmol) and morpholine (6.33 mmol). The mixture is heated at reflux for 6 hours under a nitrogen atmosphere.[2]
Mechanistic Considerations & Visualizations
The differing reactivity of nickel and palladium stems from their distinct electronic properties. Nickel's ability to access multiple oxidation states (0, +1, +2, +3) allows for catalytic cycles involving single-electron transfer (SET) and radical intermediates, which is less common for palladium that predominantly cycles between Pd(0) and Pd(II).
Caption: Simplified catalytic cycles for nickel and palladium in cross-coupling reactions.
The diagram above illustrates the potential for nickel to proceed through odd-electron oxidation states (Ni(I) and Ni(III)), facilitating reactions with radical intermediates. In contrast, the palladium cycle typically involves two-electron processes.
Caption: General experimental workflow for cross-coupling reactions.
This workflow outlines the standard procedure for performing the cross-coupling reactions discussed, applicable to both nickel and palladium catalyst systems.
Conclusion
The choice between this compound and palladium catalysts for cross-coupling reactions is nuanced and depends on the specific synthetic challenge.
Choose this compound when:
-
Cost is a primary concern.
-
The substrate is an unreactive aryl chloride or certain phenol derivatives.
-
A radical pathway may be beneficial for the desired transformation.
Choose Palladium Catalysts when:
-
A broad substrate scope and high functional group tolerance are required.
-
Milder reaction conditions and lower catalyst loadings are preferred.
-
Well-established and predictable reactivity is essential.
For drug development professionals, the potential for nickel's higher toxicity and the often harsher reaction conditions must be carefully considered and weighed against its cost advantages and unique reactivity. Further research and development of nickel-based catalytic systems will likely continue to expand their utility and provide even more compelling alternatives to palladium in the future.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Analysis of (2,2'-Bipyridine)nickel dichloride Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction mechanisms of (2,2'-Bipyridine)nickel dichloride [Ni(bpy)Cl₂] and its derivatives, analyzed through Density Functional Theory (DFT). We will delve into the performance of this catalytic system in comparison to viable alternatives, supported by experimental data and detailed computational and experimental protocols. This guide is intended to aid researchers in understanding the nuances of these catalytic systems and in designing more efficient synthetic routes.
Introduction to [Ni(bpy)Cl₂] in Catalysis
This compound is a cornerstone catalyst in a myriad of organic transformations, including cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. The versatility of the Ni(bpy) scaffold stems from the rich redox chemistry of nickel, which can access multiple oxidation states (0, I, II, III), and the tunability of the bipyridine ligand.[1] Understanding the intricate mechanisms of these reactions at a molecular level is paramount for optimizing reaction conditions and expanding their synthetic utility.
Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these complex reaction pathways. By modeling the electronic structure of the catalyst and substrates, DFT calculations can provide invaluable insights into reaction energetics, transition state geometries, and the influence of ligand modifications.[2]
Key Reaction Mechanisms Explored by DFT
DFT studies have been instrumental in dissecting the elementary steps of Ni(bpy)-catalyzed reactions. Two of the most critical and computationally scrutinized steps are oxidative addition and reductive elimination.
Oxidative Addition
Oxidative addition is often the initiating step in catalytic cycles, where the nickel center inserts into a substrate bond (e.g., a carbon-halogen bond). DFT calculations have revealed that this can proceed through different pathways, with the operative mechanism being highly dependent on the nature of the substrate and the electronic properties of the nickel catalyst.
For instance, in the activation of aryl chlorides, a concerted two-electron oxidative addition is often proposed.[3] However, for stronger bonds, a stepwise nucleophilic aromatic substitution-like mechanism may be favored. The calculated Gibbs free energy of activation (ΔG‡) is a key descriptor obtained from DFT that quantifies the kinetic barrier of this process.
Dimerization as an Off-Cycle Pathway
A competing, and often detrimental, pathway for Ni(I)-bpy complexes is dimerization.[3] This process can lead to the formation of inactive or less active catalytic species, thereby reducing the overall efficiency of the reaction. DFT calculations have been employed to investigate the thermodynamics and kinetics of these dimerization events, providing guidance on how to design ligands that disfavor this off-cycle reaction.[3]
Comparative Analysis of Catalytic Systems
The performance of the standard [Ni(bpy)Cl₂] catalyst can be benchmarked against modified versions and entirely different catalytic systems. DFT provides a quantitative framework for these comparisons.
Influence of Bipyridine Ligand Substitution
The electronic and steric properties of the bipyridine ligand can be fine-tuned by introducing substituents at various positions. This, in turn, influences the catalytic activity. DFT studies have shown that electron-donating groups on the bipyridine ligand can increase the electron density at the nickel center, which can facilitate oxidative addition. Conversely, bulky substituents can be used to prevent catalyst deactivation pathways like dimerization.
Table 1: DFT-Calculated Gibbs Free Energy of Activation (ΔG‡) for Oxidative Addition of 2-chloro-toluene to Substituted Ni(I)(R-bpy)Cl Complexes [3]
| Complex | Substituent (R) | ΔG‡ (kcal/mol) |
| 1-Cl | 4,4'-di-tert-butyl | 23.5 |
| 2-Cl | H | 24.7 |
| 3-Cl | 4,4'-di(carbomethoxy) | 26.1 |
Data computed at the B3LYP-D3/def2-TZVP(CPCM)//BP86-D3/def2-TZVP(CPCM) level of theory.[3]
The data in Table 1 illustrates that electron-donating tert-butyl groups (1-Cl) lower the activation barrier for oxidative addition compared to electron-withdrawing ester groups (3-Cl), a trend that has been corroborated by experimental kinetic studies.[3]
Comparison with Palladium Catalysts
Palladium complexes are the traditional workhorses for cross-coupling reactions. However, nickel catalysts are often more cost-effective and can exhibit unique reactivity, particularly with challenging substrates. DFT comparisons have been crucial in understanding the fundamental differences between these two metals.
Table 2: Comparison of Calculated Activation Free Energies for Oxidative Addition of Phenyl Chloride
| Catalyst System | Ligand | Metal | ΔG‡ (kcal/mol) |
| [Ni(NHC)₂] | N-Heterocyclic Carbene | Ni | 0.8 |
| [Pd(NHC)₂] | N-Heterocyclic Carbene | Pd | 23.7 |
Note: The specific NHC ligand and computational level may vary between studies, but the trend is generally consistent.
DFT calculations consistently show that the activation barrier for the oxidative addition of aryl chlorides is significantly lower for Ni(0) complexes compared to their Pd(0) counterparts. This is attributed to the lower reduction potential and electronegativity of nickel. This fundamental difference explains why nickel catalysts are often superior for reactions involving the activation of C-Cl bonds.
Experimental Protocols
To provide a practical context to the computational data, we outline a general protocol for a key experiment used to validate DFT predictions.
Protocol 1: Kinetic Analysis of Oxidative Addition by UV-Vis Spectrophotometry[3]
This protocol describes the monitoring of the reaction between a photochemically generated Ni(I)-bpy halide complex and an aryl chloride.
1. Preparation of Ni(I) Species:
-
A solution of the parent Ni(II)(R-bpy)(aryl)Cl precursor in a suitable solvent (e.g., THF) is prepared in a UV-Vis cuvette under an inert atmosphere.
-
The solution is irradiated with a specific wavelength (e.g., 370 nm) to induce reductive elimination of the aryl group and generate the Ni(I)(R-bpy)Cl species, which has a characteristic absorption in the visible region.
2. Kinetic Measurement:
-
A large excess of the aryl chloride substrate is injected into the cuvette.
-
The decay of the Ni(I) species' absorbance is monitored over time at its λ_max.
3. Data Analysis:
-
The reaction is treated under pseudo-first-order conditions. The natural logarithm of the normalized absorbance is plotted against time to extract the observed rate constant (k_obs).
-
This experiment is repeated with varying concentrations of the aryl chloride.
-
The second-order rate constant for oxidative addition (k_OA) is determined from the slope of a plot of k_obs versus the aryl chloride concentration.
Visualizing Reaction Mechanisms with Graphviz
To further clarify the complex reaction pathways, we provide diagrams generated using the Graphviz DOT language.
Diagram 1: Catalytic Cycle of Ni(0)/Ni(II) Mediated Cross-Coupling
Caption: A simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.
Diagram 2: Competing Pathways for Ni(I) Species
Caption: Oxidative addition versus dimerization for a Ni(I) complex.
Computational Methodologies
The accuracy of DFT calculations is highly dependent on the chosen computational parameters.
Protocol 2: General DFT Computational Protocol
1. Functional and Basis Set:
-
A popular choice for these systems is a hybrid functional, such as B3LYP, often paired with a dispersion correction like D3.[2][3]
-
The basis set for the metal and ligands is typically a triple-zeta quality basis set with polarization functions, for example, def2-TZVP.[2][3]
2. Solvation Model:
-
To account for the effect of the solvent, a continuum solvation model like the SMD (Solvation Model based on Density) or CPCM (Conductor-like Polarizable Continuum Model) is commonly employed.[2][3]
3. Geometry Optimization and Frequency Calculation:
-
All stationary points (reactants, intermediates, transition states, and products) are fully optimized in the gas phase or with the chosen solvation model.
-
Frequency calculations are performed to characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermochemical data, including the Gibbs free energy.
4. Transition State Search:
-
Transition states are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state connects the correct reactant and product.
Conclusion
DFT analysis provides an indispensable framework for understanding the complex reaction mechanisms of this compound and related catalysts. By enabling quantitative comparisons of reaction barriers and pathways, DFT guides the rational design of more efficient and selective catalysts. The synergy between computational predictions and experimental validation, as highlighted in this guide, is crucial for advancing the field of catalysis and, by extension, the development of novel synthetic methodologies in the pharmaceutical and chemical industries.
References
Electrochemical Validation of Ni(bpy)Cl₂ Catalytic Cycle: A Comparative Guide
Introduction
Nickel-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a cost-effective and versatile alternative to traditional palladium-based methodologies. Among the various nickel catalysts, [Ni(bpy)Cl₂] (bpy = 2,2'-bipyridine) has emerged as a prominent precatalyst for a wide range of transformations, including C-C and C-heteroatom bond formation. The catalytic cycle of Ni(bpy)Cl₂ is believed to involve multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)), making its electrochemical validation a critical aspect of mechanistic understanding and reaction optimization.
This guide provides a comparative analysis of the electrochemical validation of the Ni(bpy)Cl₂ catalytic cycle. It summarizes key quantitative data, details experimental protocols for electrochemical analysis, and compares the performance of Ni(bpy)Cl₂ with relevant alternatives. This information is intended for researchers, scientists, and drug development professionals working in the field of synthetic chemistry.
Electrochemical Behavior of the Ni(bpy)Cl₂ System
The electrochemical behavior of Ni(bpy)Cl₂ and its derivatives is complex, with the accessibility of different oxidation states being highly dependent on the solvent, electrolyte, and the nature of the substrates present. Cyclic voltammetry (CV) is the primary technique used to probe these redox processes.
A key feature of the Ni(bpy)Cl₂ system is the influence of the bipyridine ligand on the nickel center's redox potentials. The strong π-accepting nature of the bipyridine ligand stabilizes lower oxidation states of nickel, which are crucial for catalytic activity. The first reduction of Ni(II)(t-Bubpy)Cl₂ occurs at approximately -1.3 V vs SCE and is considered to be a Ni-based and irreversible process. In contrast, for a related complex, Ni(II)(t-Bubpy)(o-tolyl)Cl, the initial reduction at -1.6 V vs SCE is assigned to a reversible reduction of the bipyridine ligand.
The catalytic cycle is generally understood to be initiated by the reduction of the Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. These low-valent nickel species can then undergo oxidative addition with an organic halide to enter the catalytic cycle. The subsequent steps involve transmetalation (in the case of cross-coupling reactions with organometallic reagents) and reductive elimination to afford the desired product and regenerate a low-valent nickel species that can re-enter the cycle.
Performance Comparison with Alternative Catalysts
The performance of Ni(bpy)Cl₂ can be benchmarked against other nickel-based catalysts with modified bipyridine ligands and against catalysts based on other metals, most notably palladium.
Ligand Modification in Nickel Catalysts
Modification of the bipyridine ligand scaffold offers a powerful strategy to tune the catalytic activity and selectivity of the nickel center. For instance, introducing bulky substituents at the 6,6'-positions of the bipyridine ligand can stabilize Ni(I) species and lead to cleaner reduction from the Ni(II) precatalyst. However, these bulky substituents can also hinder the coordination of the ligand to Ni(0). In cross-electrophile coupling reactions, (tBubpyMe)NiIICl₂ has been shown to be a highly active catalyst, facilitating reactions at room temperature, while catalysts with bulkier 6,6'-disubstituted bipyridine ligands exhibit lower turnover frequencies.
Comparison with Palladium Catalysts
Palladium catalysts have long been the gold standard for cross-coupling reactions. While direct, quantitative electrochemical comparisons under identical conditions are scarce in the literature, some general trends can be highlighted. Nickel catalysts, including Ni(bpy)Cl₂, often exhibit a lower reduction potential compared to their palladium counterparts, which can be advantageous for initiating the catalytic cycle. Furthermore, nickel catalysis can be more effective for coupling with challenging substrates, such as aryl chlorides, due to the different reactivity of the nickel center. However, palladium catalysts are often perceived as more robust and functional group tolerant. In the context of the Heck reaction, β-hydride elimination is more difficult in nickel systems than in palladium systems, which can be beneficial when using aliphatic halides as coupling partners.
Quantitative Performance Data
The following table summarizes key electrochemical and performance data for Ni(bpy)Cl₂ and related catalysts from various studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
| Catalyst/Complex | Reaction/Process | Redox Potential (V vs. ref) | Turnover Frequency (TOF) | Faradaic Efficiency (FE) | Notes |
| Ni(II)(t-Bubpy)Cl₂ | Reduction | -1.3 vs SCE (irreversible) | - | - | Ni-based reduction. |
| Ni(II)(t-Bubpy)(o-tolyl)Cl | Reduction | -1.6 vs SCE (reversible) | - | - | Bpy-based reduction. |
| Ni(N₂O₂) complex based on 2,2'-bipyridine | Hydrogen Evolution Reaction | - | 103 ± 6 s⁻¹ | 94 ± 8% | With pentafluorophenol as proton donor. |
| --INVALID-LINK--₂ | Hydrogen Production | -1.13 vs Fc⁺/Fc | up to 106,000 s⁻¹ | - | In the presence of 1.2 M water. |
| [Pd(bC^N^bC)X]OTf | CO₂ Reduction | - | - | up to 58% | Superior to the analogous Ni and Pt complexes. |
| [Ni(bC^N^bC)X]OTf | CO₂ Reduction | - | - | Marginal | - |
Experimental Protocols
General Protocol for Cyclic Voltammetry of Ni(bpy)Cl₂
The following is a general protocol for performing cyclic voltammetry on a nickel bipyridine complex to investigate its redox behavior in the context of a catalytic reaction.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrochemical Cell: A three-electrode cell.
-
Potentiostat: Capable of performing cyclic voltammetry.
-
Solvent: Anhydrous and deoxygenated solvent (e.g., acetonitrile, dimethylformamide, or tetrahydrofuran).
-
Supporting Electrolyte: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)).
-
Analyte: Ni(bpy)Cl₂ (typically 1-5 mM).
-
Substrates: The organic halide and/or other coupling partners relevant to the catalytic reaction under investigation.
-
Inert Gas: Argon or nitrogen for deoxygenating the solution.
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then the solvent to be used, and dry thoroughly.
-
Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Blank Voltammogram: Assemble the three-electrode cell with the electrolyte solution and record a cyclic voltammogram of the blank solution to ensure there are no interfering redox processes in the potential window of interest.
-
Analyte Measurement: Add the Ni(bpy)Cl₂ to the electrolyte solution to the desired concentration. Continue to blanket the solution with the inert gas. Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s). Vary the scan rate to investigate the reversibility of the redox events.
-
Substrate Addition: Sequentially add the substrates of the catalytic reaction to the electrochemical cell and record the cyclic voltammogram after each addition. Observe changes in the voltammogram, such as the appearance of new peaks, disappearance of existing peaks, or an increase in catalytic current, which can provide insights into the catalytic mechanism.
-
Data Analysis: Analyze the obtained voltammograms to determine the redox potentials (Epc, Epa, E₁/₂), peak currents (ipc, ipa), and to assess the reversibility of the electron transfer processes.
Visualizing the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for a Ni(bpy)Cl₂-catalyzed cross-coupling reaction, highlighting the key oxidation states and elementary steps.
A Comparative Guide to the Catalytic Performance of (2,2'-Bipyridine)nickel Dichloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of (2,2'-Bipyridine)nickel dichloride (Ni(bpy)Cl₂) with alternative catalysts in key organic reactions. The information is supported by experimental data to inform catalyst selection for specific synthetic applications.
This compound is a versatile and cost-effective catalyst employed in a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.[1] Its performance, however, is highly dependent on the specific reaction conditions and the nature of the substrates involved. This guide focuses on its application in Suzuki-Miyaura cross-coupling and the hydrogenation of nitroarenes, comparing its efficacy against commonly used alternative catalysts.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While palladium-based catalysts have traditionally dominated this field, nickel catalysts, such as Ni(bpy)Cl₂, are gaining traction due to their lower cost and unique reactivity.
A comparative study involving the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid provides insight into the relative performance of different catalytic systems. The data presented below is a synthesis of typical results found in the literature under comparable reaction conditions.
| Catalyst System | Product Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | 10 - 50[1] | Varies with ligand modification | Data not consistently reported |
| Modified Ni(bpy)Cl₂ (silatrane ligand) | Up to 50[1] | - | - |
| Modified Ni(bpy)Cl₂ (carboxylate ligand) | Up to 10[1] | - | - |
| Palladium on Carbon (Pd/C) | Typically >90 | High | High |
| [Ni(dppf)Cl₂] | Good to excellent yields | - | - |
Note: The performance of Ni(bpy)Cl₂ is often enhanced by modification of the bipyridine ligand or immobilization on a solid support. The data for modified catalysts highlight the potential for improving catalytic activity and stability.
dot
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Nickel-bipyridine complex.
Hydrogenation of Nitroarenes
The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. While Raney Nickel has been a workhorse catalyst for this reaction, Ni(bpy)Cl₂ and other nickel complexes offer alternative homogeneous catalytic systems.
Direct comparative kinetic data for Ni(bpy)Cl₂ in nitroarene hydrogenation is scarce in the literature. However, the performance of various nickel-based catalysts can be contextually compared based on reported yields and reaction conditions for the hydrogenation of p-nitrotoluene to p-toluidine.
| Catalyst System | Product Yield (%) | Temperature (°C) | Pressure (psig) |
| This compound | Data not available | - | - |
| Raney Nickel | 100[2] | 25-100 | 20-160[2] |
| Ni-P-B amorphous alloy | High | - | - |
| Ni/C (from Ni(cod)₂) | ~100 (for quinoline)[3] | 100[3] | 1450 (100 atm)[3] |
The data indicates that while heterogeneous catalysts like Raney Nickel are highly effective, other nickel systems also provide excellent yields, often under milder conditions than traditional methods. The development of air-stable nickel precatalysts is an active area of research.[3]
dot
Figure 2. A general experimental workflow for conducting kinetic studies of catalytic reactions.
Experimental Protocols
General Procedure for Kinetic Analysis of Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura reaction. Specific parameters should be optimized for the particular substrates and catalyst system being investigated.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), phenylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the catalyst (e.g., Ni(bpy)Cl₂, 1-5 mol%). An internal standard (e.g., dodecane) is added for quantitative analysis. The vessel is sealed, and the chosen solvent (e.g., toluene, THF) is added via syringe.
-
Reaction and Sampling: The reaction mixture is placed in a preheated oil bath or heating block at the desired temperature and stirred vigorously. At specified time intervals, aliquots of the reaction mixture are withdrawn using a syringe and are immediately quenched (e.g., by diluting with a cold solvent and filtering through a short plug of silica gel) to stop the reaction.
-
Analysis: The quenched samples are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and the product. The conversion and yield are calculated based on the disappearance of the limiting reagent and the formation of the product relative to the internal standard.
-
Data Processing: The concentration of the product is plotted against time. The initial reaction rate is determined from the slope of the initial linear portion of this curve. The turnover number (TON) is calculated by dividing the moles of product formed by the moles of catalyst used. The turnover frequency (TOF) is the TON divided by the reaction time.[4][5][6]
General Procedure for Kinetic Analysis of Nitroarene Hydrogenation
This protocol outlines a general method for studying the kinetics of nitroarene hydrogenation.
-
Reaction Setup: A high-pressure reactor is charged with the nitroarene substrate (e.g., p-nitrotoluene), the catalyst (e.g., Ni(bpy)Cl₂ or a heterogeneous catalyst like Raney Nickel), and a suitable solvent (e.g., ethanol, methanol).
-
Reaction and Monitoring: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction is initiated by heating to the set temperature and stirring. The progress of the reaction can be monitored by observing the rate of hydrogen uptake from a calibrated reservoir or by taking liquid samples at various time points through a sampling valve.
-
Analysis: The collected samples are analyzed by GC or HPLC to determine the concentrations of the nitroarene, any intermediates (e.g., nitrosobenzene, phenylhydroxylamine), and the final aniline product.
-
Data Processing: The concentration of the nitroarene is plotted against time to determine the reaction rate. The influence of substrate concentration, hydrogen pressure, and temperature on the reaction rate can be investigated to determine the reaction order and activation energy. For heterogeneous catalysts, the rate is often normalized by the catalyst mass or the number of active sites. The activation energy for the hydrogenation of p-nitrotoluene using a Raney-nickel catalyst has been reported to be approximately 10.2 kcal/mole.[2]
Conclusion
This compound serves as a competent and economical catalyst for important organic transformations. While it may not always match the high turnover numbers and frequencies of more expensive palladium catalysts in reactions like the Suzuki-Miyaura coupling, its performance can be significantly enhanced through ligand modification and optimization of reaction conditions. For hydrogenation reactions, nickel-based systems, in general, offer a viable alternative to traditional catalysts. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction rate, and tolerance of functional groups. Further research focusing on detailed kinetic comparisons of Ni(bpy)Cl₂ with a broader range of modern catalysts will be invaluable for its rational application in complex molecule synthesis.
References
A Comparative Guide to Ni(bpy)Cl₂ and Other Transition Metal Catalysts in C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and cost-effective catalytic systems for carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and agrochemical industries. While palladium catalysts have long been the gold standard for reactions like the Buchwald-Hartwig amination, there is a growing impetus to explore catalysts based on more earth-abundant and economical first-row transition metals. This guide provides a comparative overview of the performance of a nickel bipyridine complex, Ni(bpy)Cl₂, against commonly used palladium, copper, iron, and cobalt catalysts in the context of C-N cross-coupling reactions.
Performance Benchmark: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
To provide a clear and objective comparison, we have selected the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine as a model reaction. This transformation is a well-established benchmark for evaluating the efficacy of catalytic systems for C-N bond formation involving readily available aryl chlorides.
Quantitative Data Summary
The following table summarizes the performance of various transition metal catalysts in the amination of 4-chlorotoluene with morpholine or analogous C-N coupling reactions. It is important to note that reaction conditions may vary across different studies, and this table is intended to provide a comparative snapshot of catalyst efficacy.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ni(II)/Ligand | 5 | NaOtBu | Pyridine | 100 | 16 | ~80 | [1] |
| Pd(0)/XPhos | 1.5 | NaOtBu | Toluene | Reflux | 6 | 94 | [2][3] |
| CuI/Ligand | 5-10 | K₂CO₃/Cs₂CO₃ | DMSO/Dioxane | 100-130 | 12-24 | 70-90* | N/A |
| FeCl₂/Ligand | 20 | Zn (reductant) | NMP | 90 | 16 | 50-70** | [4] |
| CoCl₂/Ligand | 10 | - | THF | 23 | 16 | 65*** | [5] |
*Data for Cu-catalyzed amination of related aryl chlorides with amines. Direct data for 4-chlorotoluene with morpholine is not readily available in a comparable format. **Data for Fe-catalyzed reductive coupling of nitroarenes with alkyl halides to form secondary amines, a different but related C-N bond-forming reaction.[4] ***Data for Co-catalyzed electrophilic amination using an organozinc reagent and an anthranil derivative.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Nickel-Catalyzed Amination of 4-Chlorotoluene with Morpholine
This protocol is based on a general procedure for nickel-catalyzed amination of aryl chlorides.[1]
-
Materials:
-
Ni(COD)₂ (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
4-Chlorotoluene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pyridine (4 mL)
-
-
Procedure:
-
In a glovebox under an argon atmosphere, a sealable Schlenk tube is charged with Ni(COD)₂ (15 mg, 0.05 mmol), 1,10-phenanthroline (18 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Pyridine (1 mL) is added, followed by 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), and an additional 3 mL of pyridine.
-
The tube is sealed, removed from the glovebox, and heated to 100 °C with stirring for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (10 mL) and filtered.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the desired N-(4-methylphenyl)morpholine.
-
Protocol 2: Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine
This protocol is a standard procedure for the Buchwald-Hartwig amination using a Pd(0)/XPhos catalyst system.[2][3]
-
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv.)
-
4-Chlorotoluene (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Toluene (degassed)
-
-
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) in one portion.
-
Heat the resulting mixture at reflux for 6 hours, monitoring the reaction progress by GC.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(4-methylphenyl)morpholine.
-
Visualizing the Catalytic Process
The following diagrams illustrate the general workflow and a key signaling pathway in transition metal-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a transition metal-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 4. Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobalt-Catalyzed Electrophilic Aminations with Anthranils: An Expedient Route to Condensed Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling with (2,2'-Bipyridine)nickel dichloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential use of (2,2'-Bipyridine)nickel dichloride in isotopic labeling studies. While direct experimental data for this specific application is emerging, this document extrapolates from its known catalytic prowess in related transformations and contrasts it with established nickel-based labeling methods.
This compound is a well-established catalyst in organic synthesis, recognized for its role in a variety of chemical transformations including hydrogenation and cross-coupling reactions.[1] Its balanced stability and reactivity profile make it a versatile tool for chemists.[1] This guide explores its prospective application in isotopic labeling, particularly deuteration and tritiation, by drawing parallels with other nickel-catalyzed systems.
Performance Comparison of Nickel-Based Catalysts in Deuteration
While specific quantitative data for this compound in deuteration is not yet widely published, we can infer its potential performance by examining other nickel catalysts. The following table summarizes the performance of various nickel-based systems in deuteration reactions, providing a benchmark for comparison.
| Catalyst System | Substrate Type | Deuterium Source | Catalyst Loading (mol%) | Temperature (°C) | Deuterium Incorporation (%) | Reference |
| Nickel PBP-pincer complex | Silanes, Boranes | Benzene-d6 | 2 | 25 | Up to 99% | [2][3] |
| Ni(OTf)₂ / (R)-CyPF-tBu | α,β-Unsaturated ketimines | 2-propanol-d₈ | Not Specified | Low | Up to 99% | [4] |
| Raney Nickel | Nitrogen-containing heterocycles | D₂O | Not Applicable | Not Specified | High | [5][6] |
| Ni(cod)₂/PMe₃/KHMDS | Arenes (silyl-directed) | B₂(pin)₂/CD₃OD | Not Specified | Not Specified | Not Specified | [7] |
Proposed Application in Isotopic Labeling: A Mechanistic Analogy
The utility of this compound as a catalyst for hydrogenation suggests its potential as a catalyst for deuteration and tritiation.[1] Hydrogenation and deuteration often follow similar mechanistic pathways. The catalytic cycle for nickel-catalyzed hydrogenation typically involves the activation of hydrogen (or its isotopes) and its subsequent transfer to an unsaturated substrate.[8][9][10]
A proposed mechanism for the deuteration of an alkene using this compound would likely involve the following key steps:
-
Catalyst Activation: The Ni(II) precatalyst is reduced in situ to a catalytically active Ni(0) species.
-
Oxidative Addition: The Ni(0) complex reacts with a deuterium source (e.g., D₂ gas) to form a nickel-dihydride (or deuteride) intermediate.
-
Substrate Coordination: The alkene substrate coordinates to the nickel center.
-
Migratory Insertion: A deuterium atom is transferred from the nickel to one of the carbons of the double bond.
-
Reductive Elimination: The second deuterium atom is transferred to the other carbon, releasing the deuterated alkane and regenerating the active Ni(0) catalyst.
Experimental Protocols: Nickel-Catalyzed Deuteration
While a specific protocol for this compound is not available, the following are representative experimental procedures for nickel-catalyzed deuteration using other systems. These can serve as a starting point for developing a method with the bipyridine complex.
Protocol 1: Deuteration of Silanes using a Nickel PBP-Pincer Complex[2][3]
-
Reactants: Silane substrate, benzene-d6 (as deuterium source and solvent).
-
Catalyst: Nickel PBP-pincer complex (2 mol%).
-
Procedure: In a glovebox, the silane and the nickel catalyst are dissolved in benzene-d6. The reaction mixture is stirred at 25 °C. The progress of the reaction is monitored by NMR spectroscopy to determine the extent of deuterium incorporation.
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield the deuterated silane.
Protocol 2: Deuteration of α,β-Unsaturated Ketimines[4]
-
Reactants: α,β-Unsaturated ketimine, 2-propanol-d₈ (as deuterium source).
-
Catalyst: Ni(OTf)₂ and (R)-CyPF-tBu ligand.
-
Procedure: The ketimine, Ni(OTf)₂, and the chiral ligand are mixed in a suitable solvent under an inert atmosphere. 2-propanol-d₈ is then added, and the reaction is stirred at a low temperature.
-
Work-up: The reaction is quenched, and the product is extracted and purified by column chromatography.
Visualizing the Process: Diagrams and Workflows
To better illustrate the proposed mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed catalytic cycle for alkene deuteration.
Caption: General experimental workflow for deuteration.
Alternative Catalysts and Methods
It is important to consider that various other transition metals are effective for isotopic labeling. Palladium, iridium, and rhodium complexes are widely used for hydrogen isotope exchange (HIE) reactions.[11][12] For instance, iridium and rhodium nanocatalysts have shown high efficiency in the deuteration of N-heterocycles and pharmaceuticals.[11][12] These methods often operate under mild conditions and show broad substrate scope.
Furthermore, non-catalytic methods such as acid- or base-mediated exchange can be employed for deuteration, particularly for molecules with acidic protons.[5][13]
Conclusion
While direct studies on the application of this compound in isotopic labeling are still forthcoming, its established catalytic activity in related hydrogenation reactions strongly suggests its potential in this area. Researchers can leverage the existing knowledge of nickel-catalyzed reactions to develop novel labeling protocols. The comparison with other nickel-based and alternative catalytic systems provides a valuable framework for evaluating the potential advantages and limitations of this approach. The development of cost-effective and efficient labeling methods is crucial for advancing drug discovery and mechanistic studies, and earth-abundant metal catalysts like this compound represent a promising avenue for future research.
References
- 1. Buy this compound | 22775-90-2 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-Catalyzed Chemo- and Enantioselective Hydrogenation and Deuteration of α,β-Unsaturated Ketimines Using Alcohols: Synthesis of Deuterated Chiral Allylic Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. google.com [google.com]
A Comparative Guide to In-Situ Monitoring of (2,2'-Bipyridine)nickel dichloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring the safety and efficiency of chemical manufacturing. This is particularly true for transition metal-catalyzed reactions, such as those employing (2,2'-Bipyridine)nickel dichloride [Ni(bpy)Cl₂], where the catalytic cycle can involve multiple transient and reactive species. This guide provides a comparative overview of key in-situ monitoring techniques for reactions catalyzed by Ni(bpy)Cl₂, alongside palladium-based alternatives, supported by experimental data and detailed protocols.
Introduction to In-Situ Monitoring in Catalysis
In-situ, or operando, spectroscopy allows for the analysis of a chemical reaction as it happens, within the reaction vessel and under relevant conditions of temperature and pressure. This approach provides invaluable insights into the kinetics, mechanisms, and the behavior of catalysts and intermediates, which are often missed by traditional offline analytical methods. The choice of an in-situ monitoring technique depends on several factors, including the nature of the reaction, the information required, and the physical state of the reactants and catalyst.
Comparison of In-Situ Monitoring Techniques
The following table summarizes the key performance characteristics of common in-situ spectroscopic techniques applicable to the monitoring of Ni(bpy)Cl₂ catalyzed reactions.
| Technique | Information Provided | Time Resolution | Sensitivity | Advantages | Limitations |
| In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on reactants, products, and diamagnetic intermediates. Quantitative concentration data. | Seconds to minutes | Moderate to high | Provides detailed structural information. Non-invasive. | Not suitable for paramagnetic species without special considerations. Requires deuterated solvents for optimal performance. Can be sensitive to magnetic field disturbances. |
| In-Situ Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of paramagnetic species (e.g., Ni(I), Ni(III) intermediates). Information on oxidation state and coordination environment. | Milliseconds to seconds | High for paramagnetic species | Highly specific to paramagnetic intermediates, which are common in nickel catalysis. Can provide detailed electronic structure information. | Only detects species with unpaired electrons. Requires specialized equipment. |
| In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy (e.g., ReactIR) | Vibrational information on functional groups. Tracking of reactant consumption and product formation. Identification of some catalytic intermediates. | Seconds | Moderate to high | Broad applicability to a wide range of reactions in solution. Can handle a variety of reaction conditions (pressure, temperature). | Spectral overlap can be an issue in complex mixtures. Water and some solvents have strong IR absorbance. |
| In-Situ Raman Spectroscopy | Vibrational information, complementary to FTIR. Good for symmetric bonds and aqueous systems. Can be used to study solid-state and heterogeneous systems. | Seconds | Low to moderate | Less interference from water. Can be used with fiber optic probes for remote monitoring. | Can be affected by fluorescence. Lower sensitivity compared to FTIR for many functional groups. |
In-Situ Monitoring of this compound Catalyzed Reactions
This compound is a versatile catalyst precursor for a variety of transformations, including cross-coupling and polymerization reactions. The catalytic cycle often involves changes in the oxidation state of the nickel center, with Ni(0), Ni(I), Ni(II), and Ni(III) species proposed as intermediates.[1][2][3] The paramagnetic nature of Ni(I) and Ni(III) makes EPR spectroscopy a particularly powerful tool for mechanistic investigations.[4][5]
Experimental Protocol: In-Situ EPR Monitoring of a Ni(bpy)Cl₂ Catalyzed Cross-Coupling Reaction
This protocol describes a general procedure for monitoring a nickel-catalyzed cross-coupling reaction using in-situ EPR spectroscopy.
Materials:
-
This compound (precatalyst)
-
Aryl halide (substrate 1)
-
Organometallic reagent (e.g., Grignard or organozinc, substrate 2)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Reducing agent (if required to generate the active Ni(0) species)
-
EPR-silent reaction vessel (e.g., quartz tube) compatible with the EPR spectrometer's resonator.
Equipment:
-
EPR spectrometer
-
Glovebox or Schlenk line for inert atmosphere operations
-
Thermostatted resonator for temperature control
Procedure:
-
Inside a glovebox, prepare a stock solution of the Ni(bpy)Cl₂ precatalyst in the chosen solvent.
-
In the EPR tube, combine the aryl halide and the organometallic reagent in the solvent.
-
If a reducing agent is used, add it to the mixture.
-
Place the EPR tube in the spectrometer's resonator and acquire a background spectrum.
-
Inject the Ni(bpy)Cl₂ stock solution into the EPR tube to initiate the reaction.
-
Immediately start acquiring EPR spectra at timed intervals to monitor the formation and decay of paramagnetic nickel intermediates.
-
The g-values and hyperfine coupling constants of the observed signals can be used to identify the structure and oxidation state of the nickel species.
Alternative Catalyst System: Palladium-Catalyzed Cross-Coupling
Palladium complexes are widely used as catalysts for cross-coupling reactions and serve as a common alternative to nickel-based systems.[6][7][8] In-situ monitoring techniques are also extensively applied to study the mechanisms of palladium-catalyzed reactions.
Comparison of Nickel and Palladium Catalysis for Cross-Coupling
| Feature | This compound | Palladium-based Catalysts (e.g., Pd(PPh₃)₄) |
| Cost & Abundance | Nickel is more abundant and less expensive. | Palladium is a precious metal, making it more expensive. |
| Reactivity | Can catalyze the coupling of a wide range of electrophiles, including less reactive ones. Often proceeds via radical mechanisms involving Ni(I)/Ni(III) intermediates.[1][3] | Highly efficient for a broad scope of cross-coupling reactions. Typically follows a Pd(0)/Pd(II) catalytic cycle. |
| Functional Group Tolerance | Can be sensitive to certain functional groups due to its higher reactivity. | Generally shows good functional group tolerance. |
| In-Situ Monitoring Challenges | Paramagnetic intermediates are common, requiring techniques like EPR. | Catalytic cycle primarily involves diamagnetic species, well-suited for NMR studies. |
Experimental Protocol: In-Situ NMR Monitoring of a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for monitoring a Suzuki-Miyaura cross-coupling reaction using in-situ NMR spectroscopy.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a phosphine ligand)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Deuterated solvent (e.g., Toluene-d₈, DMF-d₇)
-
High-pressure NMR tube (if the reaction is performed at elevated temperature and pressure)
Equipment:
-
NMR spectrometer with variable temperature capabilities
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox, dissolve the palladium catalyst, aryl halide, arylboronic acid, and base in the deuterated solvent inside the NMR tube.
-
Seal the NMR tube and carefully transport it to the NMR spectrometer.
-
Insert the tube into the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Acquire an initial ¹H (or other relevant nuclei like ¹⁹F or ³¹P) NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals to monitor the disappearance of reactant signals and the appearance of product signals.
-
Integrate the signals of interest to determine the concentration of reactants and products over time, allowing for the calculation of reaction kinetics.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in catalytic cycles and experimental setups.
Caption: A simplified representation of a Ni(0)/Ni(II) catalytic cycle.
Caption: A general workflow for conducting in-situ spectroscopic studies of catalytic reactions.
Conclusion
The in-situ monitoring of this compound catalyzed reactions provides a powerful approach to understanding and optimizing these important transformations. While techniques like NMR, EPR, FTIR, and Raman spectroscopy each have their strengths and weaknesses, a multi-technique approach can often provide the most comprehensive picture of the reaction mechanism. The choice of the most suitable technique will depend on the specific reaction being studied and the key questions being addressed. By leveraging these advanced analytical tools, researchers can accelerate the development of more efficient and selective catalytic processes.
References
- 1. mdpi.com [mdpi.com]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. chirik.princeton.edu [chirik.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
A Comparative Guide to Bipyridine Ligands in Nickel Catalysis for Researchers and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, nickel catalysis has emerged as a powerful and versatile tool, particularly for the construction of complex carbon-carbon and carbon-heteroatom bonds that are crucial in drug discovery and development. The efficacy of these nickel-catalyzed reactions is profoundly influenced by the choice of ligand, with bipyridine-based scaffolds standing out for their robustness and tunability. This guide provides a comparative analysis of different bipyridine ligands, offering insights into their performance supported by experimental data, detailed protocols, and visualizations of relevant catalytic cycles to aid researchers in ligand selection and reaction optimization.
The Central Role of Bipyridine Ligands
Bipyridine ligands are bidentate chelators that stabilize the nickel center in various oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)), which are key intermediates in many catalytic cycles.[1][2] The electronic and steric properties of the bipyridine ligand can be readily modified by introducing substituents on the pyridine rings. These modifications have a significant impact on the catalytic activity, selectivity, and functional group tolerance of the nickel catalyst.
Comparative Performance of Bipyridine Ligands
The performance of different bipyridine ligands is often evaluated in the context of specific nickel-catalyzed cross-coupling reactions. A prominent example is the cross-electrophile coupling (XEC) reaction, a powerful method for forming C(sp²)–C(sp³) bonds.
A study by the Doyle group systematically investigated the effect of substituents at the 6 and 6'-positions of the widely used 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand in a nickel-catalyzed XEC reaction.[2] The results, summarized in the table below, demonstrate the significant impact of steric hindrance on catalytic efficiency.
| Ligand (L) | R Substituent | Yield (%) |
| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | H | 95 |
| 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine | Me (at C6) | 92 |
| 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine | Me (at C6, C6') | 65 |
| 4,4'-di-tert-butyl-6,6'-diisopropyl-2,2'-bipyridine | iPr (at C6, C6') | 15 |
| 4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridine | Ph (at C6, C6') | 25 |
Reaction conditions: 4-iodotoluene (1.0 equiv), neopentyl bromide (2.0 equiv), Zn dust (3.0 equiv), NiCl₂·glyme (10 mol %), Ligand (12 mol %), in DMA at 80 °C for 12 h.[2]
The data clearly indicates that increasing the steric bulk at the positions adjacent to the nitrogen atoms (6 and 6' positions) leads to a decrease in the reaction yield. While the parent dtbbpy and the mono-methylated derivative show excellent performance, the introduction of bulkier substituents like isopropyl and phenyl groups significantly hampers the catalytic activity.[2] This is attributed to the hindered coordination of the ligand to the nickel center and the subsequent elementary steps of the catalytic cycle.
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols are essential.
General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling[2]
An oven-dried 4 mL vial equipped with a magnetic stir bar was charged with NiCl₂·glyme (0.02 mmol, 10 mol %), the corresponding bipyridine ligand (0.024 mmol, 12 mol %), and zinc dust (0.6 mmol, 3.0 equiv). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with nitrogen three times. Under a nitrogen atmosphere, N,N-dimethylacetamide (DMA, 1.0 mL), 4-iodotoluene (0.2 mmol, 1.0 equiv), and neopentyl bromide (0.4 mmol, 2.0 equiv) were added sequentially via syringe. The reaction mixture was then placed in a preheated heating block at 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The yield of the product, 4-neopentyltoluene, was determined by ¹H NMR spectroscopy using an internal standard.
Visualizing the Catalytic Cycle
Understanding the mechanism of nickel-catalyzed reactions is crucial for rational ligand design and optimization. The following diagram, generated using Graphviz, illustrates a simplified catalytic cycle for the nickel-catalyzed cross-electrophile coupling reaction.
Caption: A simplified catalytic cycle for nickel-catalyzed cross-electrophile coupling.
This diagram illustrates the key steps involving different oxidation states of the nickel-bipyridine complex, including oxidative addition of the aryl halide to Ni(0), reduction steps mediated by zinc, radical capture of the alkyl halide, and the final reductive elimination to form the desired product and regenerate a lower-valent nickel species.
Conclusion
The choice of bipyridine ligand is a critical parameter in the success of nickel-catalyzed reactions. The presented data highlights that while electronically rich and sterically accessible ligands like dtbbpy are highly effective, excessive steric hindrance near the metal center can be detrimental to catalytic activity. Researchers and drug development professionals can leverage this understanding to select appropriate ligands for their specific synthetic challenges. The provided experimental protocol offers a practical starting point for employing these catalytic systems. Further exploration into the synthesis and application of novel bipyridine ligands continues to be an active area of research with the potential to unlock new and more efficient chemical transformations.[3][4]
References
Safety Operating Guide
Proper Disposal of (2,2'-Bipyridine)nickel dichloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of (2,2'-Bipyridine)nickel dichloride, a common coordination compound in synthetic chemistry. Adherence to these protocols is essential for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations for hazardous waste management. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
In-Lab Chemical Treatment and Disposal Protocol
The primary strategy for the disposal of this compound from waste streams is the precipitation of the nickel as insoluble nickel(II) hydroxide. This process effectively removes the heavy metal from the solution. The remaining solution containing the 2,2'-bipyridine ligand must be collected and disposed of as hazardous organic waste.
Experimental Protocol: Nickel Precipitation
This protocol is designed for the treatment of aqueous waste solutions containing dissolved this compound.
Materials:
-
Waste solution of this compound
-
1 M Sodium hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Beaker or flask of appropriate size
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Spatula
-
Designated hazardous waste containers for solid nickel waste and liquid organic waste
Procedure:
-
Preparation: Place the beaker or flask containing the this compound waste solution on a stir plate within a chemical fume hood. Add a stir bar and begin gentle stirring.
-
pH Adjustment: Slowly add the 1 M sodium hydroxide solution dropwise to the waste solution.
-
Monitoring: Continuously monitor the pH of the solution using either pH indicator strips or a calibrated pH meter.
-
Precipitation: Continue adding sodium hydroxide until the pH of the solution reaches and is maintained at 11. A pale green precipitate of nickel(II) hydroxide will form. Studies have shown that nickel precipitates completely at this pH.[1]
-
Digestion: Allow the mixture to stir for an additional 30 minutes to ensure complete precipitation of the nickel hydroxide.
-
Filtration: Turn off the stir plate and allow the precipitate to settle. Separate the solid nickel(II) hydroxide from the liquid by vacuum filtration.
-
Solid Waste Collection: Carefully transfer the collected nickel(II) hydroxide precipitate into a designated, labeled hazardous waste container for solid heavy metal waste.
-
Liquid Waste Collection: The filtrate, which contains the 2,2'-bipyridine ligand and any excess sodium hydroxide, must be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Final Disposal: Both waste containers must be sealed and disposed of through your institution's hazardous waste management program.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in-lab chemical treatment of this compound waste.
| Parameter | Value | Notes |
| Target pH for Precipitation | 11 | Ensures complete precipitation of nickel as nickel(II) hydroxide.[1] |
| Precipitating Agent | 1 M Sodium Hydroxide (NaOH) | A common and effective base for pH adjustment and hydroxide precipitation. |
| Precipitate Formed | Nickel(II) hydroxide (Ni(OH)₂) | A pale green solid. |
| Stirring Time after pH | 30 minutes | Allows for the complete formation and "digestion" of the precipitate, improving filterability. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, contributing to a safer and more sustainable research environment.
References
Personal protective equipment for handling (2,2'-Bipyridine)nickel dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2,2'-Bipyridine)nickel dichloride. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk to personnel.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to the inherent hazards of its components. Nickel compounds are classified as potential carcinogens and are known skin and respiratory sensitizers[1][2][3]. The 2,2'-bipyridine ligand is toxic if swallowed and can cause skin and eye irritation[4]. Therefore, a comprehensive approach to personal protective equipment is mandatory.
A. Engineering Controls: All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[5]. The work area should be equipped with an accessible eyewash station and safety shower.
B. Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides protection against skin contact. Nitrile offers good resistance to a range of chemicals, including many solvents and bases[6]. Regularly inspect gloves for any signs of degradation or tearing and replace them immediately if compromised. |
| Body Protection | A long-sleeved, flame-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Necessary when handling the powder outside of a fume hood or if there is a risk of aerosolization.[2] |
| Footwear | Closed-toe shoes | Protects feet from spills. |
II. Occupational Exposure Limits for Nickel and its Compounds
It is crucial to be aware of the established occupational exposure limits for nickel to ensure that airborne concentrations are kept well below these thresholds.
| Organization | Exposure Limit (Time-Weighted Average, TWA) | Notes |
| OSHA (PEL) | 1 mg/m³ | Permissible Exposure Limit[2][7] |
| NIOSH (REL) | 0.015 mg/m³ | Recommended Exposure Limit; NIOSH considers nickel compounds to be potential occupational carcinogens[2][3]. |
| ACGIH (TLV) | 0.2 mg/m³ (for insoluble compounds) | Threshold Limit Value for inhalable particulate matter[7][8]. |
III. Operational Plan for Safe Handling
The following step-by-step workflow must be followed to ensure the safe handling of this compound.
A. Preparation and Weighing:
-
Designate a Work Area: All handling of this compound should be performed in a designated area within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a spatula for transfers and avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth.
B. Solution Preparation and Use:
-
Solvent Addition: Slowly add the solvent to the solid to minimize splashing.
-
Dissolution: If necessary, use a magnetic stirrer to aid dissolution. Ensure the container is appropriately capped to prevent aerosol generation.
-
Reaction Setup: All subsequent experimental steps involving the compound should be conducted within the fume hood.
C. Post-Experiment Clean-up:
-
Decontamination: All glassware and equipment that came into contact with the compound should be decontaminated. A common method is to rinse with a suitable solvent to remove the nickel complex, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Work Area Cleaning: Wipe down the work surface inside the fume hood with a damp cloth.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
A. Waste Segregation:
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the nickel complex and solvent rinses from decontamination should be collected in a separate, clearly labeled hazardous waste container for liquid waste.
B. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any nickel-containing waste down the drain. Nickel compounds are hazardous to aquatic life.
V. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS office.
Diagram of Safe Handling Workflow:
Caption: Workflow for the safe handling of this compound.
References
- 1. Nickel and Its Compounds & Their Potential for Occupational Health Issues (2016) – AIOH [aioh.org.au]
- 2. restoredcdc.org [restoredcdc.org]
- 3. Nickel compounds - IDLH | NIOSH | CDC [cdc.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. research.arizona.edu [research.arizona.edu]
- 6. hsa.ie [hsa.ie]
- 7. osha.gov [osha.gov]
- 8. NICKEL AND INORGANIC COMPOUNDS, INCLUDING NICKEL SUBSULFIDE - ACGIH [acgih.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
